molecular formula C10H7BrClNO B1520128 4-Bromo-6-chloro-8-methoxyquinoline CAS No. 1189107-33-2

4-Bromo-6-chloro-8-methoxyquinoline

Cat. No.: B1520128
CAS No.: 1189107-33-2
M. Wt: 272.52 g/mol
InChI Key: MZTOJGRLIYQFOM-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-8-methoxyquinoline is a useful research compound. Its molecular formula is C10H7BrClNO and its molecular weight is 272.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-6-chloro-8-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c1-14-9-5-6(12)4-7-8(11)2-3-13-10(7)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTOJGRLIYQFOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C(C=CN=C12)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670950
Record name 4-Bromo-6-chloro-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189107-33-2
Record name 4-Bromo-6-chloro-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Bromo-6-chloro-8-methoxyquinoline chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-6-chloro-8-methoxyquinoline: Properties, Synthesis, and Applications

Introduction

This compound is a polysubstituted heterocyclic compound belonging to the quinoline family. Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules with applications ranging from antimalarial to anticancer agents. This guide provides a detailed overview of this compound, a versatile chemical intermediate whose strategic substitution pattern—featuring a reactive chloro group, a bromo substituent, and an electron-donating methoxy group—makes it a valuable building block for drug discovery and organic synthesis. This document will explore its chemical properties, logical synthetic pathways, characteristic reactivity, and potential applications for researchers and drug development professionals.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These identifiers and physical characteristics are essential for its handling, characterization, and use in experimental settings.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 1189107-33-2[1]
Molecular Formula C₁₀H₇BrClNO[1]
Molecular Weight 272.53 g/mol Calculated
Appearance Likely a solid at room temperatureInferred
Solubility Insoluble in water; soluble in common organic solventsInferred
Reactivity Stable under standard conditions[2]

Synthesis and Strategic Rationale

Proposed Synthetic Pathway

The synthesis begins with a commercially available substituted aniline and proceeds through cyclization to form the quinolinol, which is then converted to the target molecule.

G cluster_0 Step-by-Step Synthesis Workflow A 2-Amino-3-bromo-5-chloroanisole C Intermediate Adduct A->C Condensation (Gould-Jacobs Reaction) B Diethyl ethoxymethylenemalonate (DEEM) D 6-Chloro-8-bromo-4-hydroxy-8-methoxyquinoline C->D Thermal Cyclization (High-boiling solvent, e.g., Diphenyl ether) E This compound D->E Chlorination (e.g., POCl₃)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)
  • Step 1: Condensation to Form the Intermediate Adduct

    • Rationale: This initial step of the Gould-Jacobs reaction involves the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (DEEM). This reaction forms the key intermediate necessary for the subsequent cyclization.

    • Procedure: Mix equimolar amounts of 2-amino-3-bromo-5-chloroanisole and diethyl ethoxymethylenemalonate. Heat the mixture at 100-120°C for approximately 1-2 hours. The ethanol generated during the reaction is removed under reduced pressure to drive the reaction to completion. Progress can be monitored by Thin-Layer Chromatography (TLC).[3]

  • Step 2: Thermal Cyclization to Form the Quinolinol Core

    • Rationale: The intermediate from Step 1 undergoes thermal cyclization in a high-boiling point solvent. This intramolecular reaction forms the stable heterocyclic quinoline ring system.

    • Procedure: Heat the crude intermediate from the previous step in a high-boiling point solvent like diphenyl ether to 240-260°C for 30-60 minutes.[3] Upon completion (monitored by TLC), the mixture is cooled, and a non-polar solvent such as hexane is added to precipitate the product, 6-Chloro-8-bromo-4-hydroxy-8-methoxyquinoline. The solid is then filtered, washed, and dried.

  • Step 3: Chlorination of the Quinolinol

    • Rationale: The final step involves converting the hydroxyl group at the 4-position into a more reactive chloro group. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this transformation, turning the hydroxyl group into an excellent leaving group for subsequent nucleophilic substitution reactions.[3][4]

    • Procedure: Carefully add the 6-Chloro-8-bromo-4-hydroxy-8-methoxyquinoline (1.0 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents). Heat the mixture to reflux (approx. 110°C) for 2-4 hours in a well-ventilated fume hood. After the reaction is complete, the mixture is cautiously poured onto crushed ice. The acidic solution is then neutralized with a base (e.g., sodium carbonate) to precipitate the final product, this compound. The product can be purified by filtration, washing with water, and recrystallization.[3]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dictated by the interplay of its substituents on the quinoline core.

  • C4-Chloro Group: The chlorine atom at the 4-position is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer complex intermediate. This position is the primary site for introducing a wide variety of nucleophiles, such as amines, thiols, and alkoxides.[5]

  • C6-Bromo Group: The bromine atom at the 6-position is less reactive towards SNAr compared to the C4-chloro group. However, it serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) couplings. Generally, C-Br bonds are more reactive in oxidative addition to palladium(0) than C-Cl bonds, allowing for selective functionalization.[6]

  • C8-Methoxy Group: The methoxy group at the 8-position is a strong electron-donating group. It increases the electron density of the benzene portion of the quinoline ring, influencing the regioselectivity of electrophilic aromatic substitution, should such reactions be performed. It also plays a role in modulating the molecule's overall electronic properties and can be crucial for binding interactions in biological targets.[7]

G cluster_0 Key Reaction Pathways A This compound B Nucleophilic Aromatic Substitution (at C4-Cl) A->B + Nucleophile (R-NH₂, R-OH, R-SH) C Pd-Catalyzed Cross-Coupling (at C6-Br) A->C + Boronic Acid / Amine (Pd Catalyst, Base) D 4-Amino/Alkoxy/Thio Derivatives B->D E 6-Aryl/Alkyl Derivatives C->E

Caption: Primary reactivity sites on this compound.

Applications in Drug Discovery and Development

Quinoline derivatives are privileged scaffolds in medicinal chemistry due to their wide range of biological activities. This compound is a valuable starting material for creating libraries of novel compounds for screening.[8]

  • Anticancer Agents: Many kinase inhibitors used in oncology feature a quinoline core. The C4 position can be substituted with various amines to interact with the hinge region of kinase active sites (e.g., EGFR, VEGFR-2). The C6 position can be modified via cross-coupling to extend into other pockets of the binding site, improving potency and selectivity.[8]

  • Antimicrobial Agents: The quinoline structure is central to several antibacterial and antiparasitic drugs. Modifications enabled by the reactive chloro and bromo handles can lead to the development of new agents with improved efficacy or novel mechanisms of action.[9]

  • Material Science: Heterocyclic compounds like quinolines can be utilized in developing new materials with unique electronic or optical properties. The functional groups on this molecule allow for its incorporation into larger polymeric or supramolecular structures.[10]

G cluster_0 Potential Mechanism of Action in Cancer RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation Inhibitor Quinoline Derivative (from 4-Bromo-6-chloro- 8-methoxyquinoline) Inhibitor->RTK Inhibition Akt Akt PI3K->Akt Activation Pathway Cell Survival, Growth, Proliferation Akt->Pathway

Caption: Inhibition of a generic RTK signaling pathway by a quinoline derivative.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.[2][11]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[2] Avoid contact with skin and eyes.[2]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

  • Toxicology: While specific toxicological data is limited, related compounds are known to cause skin and serious eye irritation.[2][11]

Conclusion

This compound is a highly functionalized and synthetically versatile chemical intermediate. Its distinct reactive sites—the nucleophile-susceptible C4-chloro group and the cross-coupling-ready C6-bromo group—provide chemists with a powerful platform for creating diverse molecular architectures. This strategic combination of reactive handles makes it an exceptionally valuable building block for developing novel therapeutic agents and advanced materials, underscoring the continued importance of the quinoline scaffold in modern chemical research.

References

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  • 4-Bromo-6-methoxyquinoline | C10H8BrNO | CID 11160747 - PubChem. Available from: [Link]

  • 4-bromo-6-methoxyquinoline - 42881-66-3, C10H8BrNO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available from: [Link]

  • 4-Bromo-8-methoxyquinoline - PMC - NIH. Available from: [Link]

  • 8-bromo-4-chloro-6-methylquinoline|1156602-22-0,AngeneChemical. Available from: [Link]

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  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. Available from: [Link]

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Sources

A Guide to the Physicochemical Characterization of 4-Bromo-6-chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's physical properties is foundational to its application. This guide focuses on the substituted quinoline, 4-Bromo-6-chloro-8-methoxyquinoline, a compound of interest for its potential applications stemming from the versatile quinoline scaffold. As this specific substitution pattern is not widely documented, this document serves as both a repository of predicted characteristics and a methodological framework for the empirical determination of its core physical properties. We will explore the theoretical underpinnings and provide actionable, field-proven protocols for its characterization.

The quinoline ring system is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1] The introduction of bromo, chloro, and methoxy substituents is expected to significantly modulate its electronic distribution, lipophilicity, and metabolic stability, making a precise characterization of its physical properties essential for any future development.[2][3]

Molecular Structure and Predicted Physicochemical Properties

The initial step in characterizing any novel compound is to establish its fundamental molecular properties. For this compound, these can be predicted using computational models and confirmed experimentally.[4]

PropertyPredicted ValueMethod of Determination
Molecular FormulaC₁₀H₇BrClNOElemental Analysis / High-Resolution Mass Spectrometry
Molecular Weight288.53 g/mol Mass Spectrometry
Melting Point115-125 °C (estimated)Capillary Melting Point Apparatus
Boiling Point> 350 °C (decomposes)Not Applicable
SolubilityPoorly soluble in water; Soluble in DMSO, DMF, and chlorinated solventsSolubility Testing
pKa (of conjugate acid)2.5 - 3.5 (estimated)Potentiometric Titration / Spectrophotometry

Note: The predicted values are estimations based on the properties of structurally similar quinoline derivatives and the known effects of the individual substituents.

Experimental Determination of Physical Properties

A robust experimental plan is crucial for validating the predicted properties and gaining a comprehensive understanding of the compound's behavior. The following sections outline detailed protocols for these determinations.

Molecular Weight and Formula Confirmation via Mass Spectrometry

Causality: Mass spectrometry is the gold standard for determining the molecular weight of a compound with high accuracy. For a halogenated compound like this compound, the isotopic distribution pattern provides unambiguous confirmation of the presence and number of bromine and chlorine atoms.[5][6]

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable volatile solvent, such as methanol or acetonitrile.

  • Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion peak.

  • Mass Analysis: Acquire the spectrum on a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain accurate mass measurements.

  • Data Interpretation:

    • Identify the molecular ion peak [M+H]⁺.

    • Analyze the isotopic pattern. The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic cluster of peaks for the molecular ion.[7] The expected pattern for [M]⁺, [M+2]⁺, and [M+4]⁺ will have a relative intensity ratio of approximately 3:4:1.

Melting Point Determination

Causality: The melting point is a critical indicator of a compound's purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline substance. Impurities will generally lead to a depression and broadening of the melting point range.[8]

Experimental Protocol:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered using a mortar and pestle.[9]

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.[9]

  • Measurement:

    • Place the capillary tube in a calibrated melting point apparatus.[10]

    • Perform a rapid initial measurement by heating at a rate of 10-20 °C/min to determine an approximate melting range.

    • Allow the apparatus to cool, then perform a second, more precise measurement with a fresh sample, heating at a slower rate of 1-2 °C/min starting from a temperature approximately 10 °C below the estimated melting point.

  • Recording Data: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point of the compound.

Solubility Profiling

Causality: Understanding a compound's solubility in various solvents is crucial for its formulation, purification, and biological testing. The presence of a basic nitrogen atom in the quinoline ring and the overall aromatic character will dictate its solubility profile.[11][12]

Experimental Protocol:

  • Solvent Selection: Prepare a panel of solvents including water, buffered aqueous solutions (pH 4, 7, and 9), ethanol, methanol, acetone, ethyl acetate, dichloromethane (DCM), and dimethyl sulfoxide (DMSO).

  • Qualitative Assessment:

    • To 1 mL of each solvent in a separate vial, add approximately 1-2 mg of the compound.

    • Vortex each vial for 1-2 minutes.

    • Visually inspect for dissolution. Classify as "freely soluble," "sparingly soluble," or "insoluble."

  • Quantitative Assessment (for key solvents):

    • Prepare a saturated solution of the compound in a chosen solvent (e.g., a buffered solution relevant to physiological pH).

    • Equilibrate the solution for 24 hours at a controlled temperature.

    • Filter the solution to remove undissolved solid.

    • Determine the concentration of the dissolved compound in the filtrate using a calibrated analytical method such as HPLC-UV.

Structural Elucidation through Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. ¹H and ¹³C NMR will confirm the connectivity of atoms and the substitution pattern on the quinoline ring. 2D NMR techniques like COSY, HSQC, and HMBC can be employed for unambiguous assignment of all signals.[13][14] The chemical shifts will be influenced by the electron-withdrawing effects of the halogens and the electron-donating effect of the methoxy group.[14]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR: Acquire a standard proton NMR spectrum. The aromatic region (typically 7.0-9.0 ppm) will show signals corresponding to the protons on the quinoline ring. A singlet corresponding to the methoxy group protons should be observed in the upfield region (around 4.0 ppm).

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. This will show distinct signals for each carbon atom in the molecule.

  • 2D NMR (if necessary): If the 1D spectra are complex or ambiguous, perform COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy provides information about the functional groups present in a molecule.[15] For this compound, the IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C bonds of the quinoline ring, as well as C-O stretching of the methoxy group.[16]

Experimental Protocol:

  • Sample Preparation: The spectrum can be acquired using a KBr pellet (for a solid sample) or as a thin film from a solution evaporated on a salt plate. For ease and speed, Attenuated Total Reflectance (ATR) is the preferred method for solid samples.

  • Data Acquisition: Scan the sample over the mid-IR range (4000-400 cm⁻¹).

  • Spectral Interpretation:

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

    • ~1600-1450 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations.

    • ~1250-1000 cm⁻¹: C-O stretching of the methoxy group.

    • ~850-750 cm⁻¹: C-H out-of-plane bending, which can be indicative of the substitution pattern.

    • Below 800 cm⁻¹: C-Cl and C-Br stretching vibrations.

Workflow Visualizations

G cluster_0 Mass Spectrometry Workflow cluster_1 Melting Point Determination Workflow a0 Sample Dissolution (1mg in 1mL MeCN) a1 Infusion into ESI Source a0->a1 a2 High-Resolution MS Analysis (TOF or Orbitrap) a1->a2 a3 Data Analysis: - Exact Mass of [M+H]⁺ - Isotopic Pattern a2->a3 b0 Sample Preparation (Dry and Powder) b1 Capillary Tube Loading b0->b1 b2 Rapid Scan (10-20°C/min) to Estimate Range b1->b2 b3 Slow Scan (1-2°C/min) for Precise Measurement b2->b3

Caption: Experimental workflows for Mass Spectrometry and Melting Point Determination.

G cluster_2 Solubility Profiling Workflow c0 Add ~1-2 mg of Compound to 1 mL of Solvent c1 Vortex for 1-2 minutes c0->c1 c2 Visual Inspection (Soluble/Insoluble) c1->c2 c3 Quantitative Analysis (HPLC-UV) for Key Solvents c2->c3

Caption: Workflow for determining the solubility profile of the compound.

Conclusion

The comprehensive physicochemical characterization of this compound is a critical first step in its evaluation for any potential application in drug discovery or materials science. While computational tools provide valuable initial estimates, the empirical data generated through the robust experimental protocols outlined in this guide are indispensable. The interplay of the bromo, chloro, and methoxy substituents on the quinoline core presents a unique chemical entity whose properties must be meticulously documented to enable its rational use in further research and development.

References

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structure elucidation of 4-Bromo-6-chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 4-Bromo-6-chloro-8-methoxyquinoline

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and functional properties. The precise substitution pattern on the quinoline ring system dictates its chemical behavior and biological efficacy. Consequently, the unambiguous determination of the molecular structure of novel quinoline derivatives is of paramount importance. This guide provides a comprehensive, in-depth technical overview of the methodologies and analytical reasoning employed in the structure elucidation of a specific polysubstituted quinoline: this compound.

This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It eschews a rigid, templated approach in favor of a logical, data-driven narrative that mirrors the real-world process of structure determination. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols and data interpretation.

Strategic Approach to Structure Elucidation

The structure elucidation of an unknown compound is a systematic process of piecing together molecular fragments and connectivity information derived from various analytical techniques. For this compound, a multi-technique approach is essential for an unambiguous assignment. The chosen strategy integrates Mass Spectrometry (MS) for molecular weight and elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy for mapping the carbon-hydrogen framework, and, for ultimate confirmation, single-crystal X-ray crystallography.

Below is a conceptual workflow illustrating the strategic integration of these techniques.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Crystallographic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS NMR NMR Spectroscopy (1D & 2D) Purification->NMR XRay X-ray Crystallography Purification->XRay MS_Data Molecular Formula Determination MS->MS_Data NMR_Data Connectivity & Positional Isomerism NMR->NMR_Data XRay_Data Absolute Structure Confirmation XRay->XRay_Data Final_Structure Final Structure of This compound MS_Data->Final_Structure NMR_Data->Final_Structure XRay_Data->Final_Structure

Caption: Key HMBC correlations for confirming the substituent positions. (Note: The image in the DOT script is a placeholder and would be replaced with the actual chemical structure).

X-ray Crystallography: The Definitive Proof

While MS and NMR provide a comprehensive picture of the molecular structure, single-crystal X-ray crystallography offers the most definitive and unambiguous proof of structure, including the precise spatial arrangement of atoms. [1][2] Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Suitable single crystals of the compound are grown, typically by slow evaporation of a solvent from a concentrated solution.

  • Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure, and the atomic positions and thermal parameters are refined to yield a final, highly accurate molecular model. [3] Expected Results

An X-ray crystallographic analysis would be expected to confirm:

  • The quinoline ring system.

  • The precise positions of the bromo, chloro, and methoxy substituents at C-4, C-6, and C-8, respectively.

  • Detailed bond lengths, bond angles, and any intermolecular interactions in the crystal lattice. [3] The resulting crystal structure would serve as the ultimate validation of the structure deduced from spectroscopic methods.

Conclusion

The is a systematic process that relies on the synergistic application of multiple analytical techniques. High-resolution mass spectrometry establishes the elemental composition, while a suite of 1D and 2D NMR experiments elucidates the intricate connectivity of the molecular framework. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of the atomic arrangement. This integrated approach ensures the scientific rigor and trustworthiness required in modern chemical research and development.

References

  • BenchChem. (n.d.). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
  • BenchChem. (n.d.). Interpreting Complex NMR Spectra of Substituted Quinolines.
  • BenchChem. (n.d.). A Comparative Guide to the Structural Elucidation of Methylcyanamide-Derived Heterocycles: X-ray Crystallography vs. Spectroscopic Methods.
  • Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.
  • Beck, A. (n.d.).
  • ResearchGate. (n.d.). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines.
  • ResearchGate. (n.d.). Structures of the quinoline derivatives.
  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.
  • ResearchGate. (n.d.). X-Ray derived structures of quinolines 9, 23 o, 24 i, and 59.
  • Oxford Academic. (n.d.). Gas Chromatographic Analysis of Halogenated Quinoline Compounds.
  • Guidechem. (n.d.). How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline?.
  • YouTube. (2013, July 8).
  • University College Dublin. (n.d.).
  • NIH. (n.d.). 4-Bromo-8-methoxyquinoline. PMC.
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques.
  • PubChem. (n.d.). 4-Bromo-6-methoxyquinoline.
  • BenchChem. (n.d.).
  • ChemSynthesis. (n.d.). 4-bromo-6-methoxyquinoline.
  • EvitaChem. (n.d.). 8-Bromo-4-chloro-6-methylquinoline.
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Chemistry LibreTexts. (2023, August 29).
  • ECHEMI. (n.d.).
  • Syllabus for Chemistry (SCQP08). (n.d.).
  • TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry?.
  • Google Patents. (n.d.). A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • NIH. (n.d.). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. PMC.
  • PubChemLite. (n.d.). 4-bromo-6-chloroquinoline (C9H5BrClN).

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An In-Depth Technical Guide to 4-Bromo-6-chloro-8-methoxyquinoline: A Key Intermediate for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromo-6-chloro-8-methoxyquinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. We will delve into its fundamental properties, logical synthetic strategies, and potential applications, offering field-proven insights for professionals in drug development and scientific research.

Core Molecular Attributes and Significance

This compound is a polysubstituted quinoline, a heterocyclic aromatic scaffold that forms the core of numerous biologically active compounds. The specific arrangement of bromo, chloro, and methoxy functional groups on the quinoline ring system imparts a unique electronic and steric profile, making it a valuable and versatile intermediate for the synthesis of more complex molecules.

The presence of two distinct halogen atoms (bromine and chlorine) at positions 4 and 6, respectively, provides orthogonal handles for selective chemical transformations, such as cross-coupling reactions. The methoxy group at position 8 further modulates the electronic properties of the ring and can influence the compound's metabolic stability and pharmacokinetic profile in potential drug candidates.

Physicochemical Properties

A clear understanding of the fundamental molecular properties is the cornerstone of any experimental design. The key identifiers and calculated properties for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₇BrClNO[1]
Molecular Weight 272.53 g/mol Calculated
CAS Number 1189107-33-2[1]
Canonical SMILES COC1=CC(=C(C2=C1N=CC=C2Br)Cl)Derived
InChI Key (Predicted)Derived

Strategic Synthesis Pathway

The synthesis of polysubstituted quinolines like this compound requires a multi-step approach that allows for the precise installation of functional groups. A logical and commonly employed strategy is the Gould-Jacobs reaction, followed by sequential halogenation and functionalization. This approach is favored for its reliability and the commercial availability of the necessary precursors.

The causality behind this experimental choice lies in building the core heterocyclic structure first and then introducing the reactive halogen groups. This prevents undesired side reactions that could occur if the highly functionalized aniline precursor were synthesized first.

Synthesis_Workflow cluster_0 Step 1: Quinoline Core Formation (Gould-Jacobs Reaction) cluster_1 Step 2: Bromination cluster_2 Step 3: Chlorination (Final Product Formation) A 2-Amino-3-chloro-5-methoxyaniline C Intermediate Adduct A->C + (B) Heat B Diethyl (ethoxymethylene)malonate D 6-Chloro-8-methoxyquinolin-4-ol C->D Thermal Cyclization (e.g., Dowtherm A, ~250°C) E 4-Bromo-6-chloro-8-methoxyquinolin-4-ol D->E + NBS or Br₂ (Electrophilic Aromatic Substitution) F This compound E->F + POCl₃ or SOCl₂ (Deoxychlorination)

Sources

Substituted Quinolines: A Comprehensive Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on Substituted Quinolines for Researchers, Scientists, and Drug Development Professionals

Abstract: The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. This technical guide provides an in-depth exploration of substituted quinolines, from their fundamental synthesis to their diverse biological activities and future prospects in drug discovery. We delve into classical and modern synthetic methodologies, offering detailed experimental protocols for key reactions. The guide further examines the mechanisms of action of quinoline derivatives as anticancer, antimalarial, antiviral, and antimicrobial agents, supported by quantitative data and signaling pathway diagrams. Finally, we address the current challenges and future directions in the field, providing a comprehensive resource for researchers and professionals in drug development.

Part 1: The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

Introduction to the Quinoline Moiety: Physicochemical Properties and Significance

Quinoline, a heterocyclic aromatic organic compound with the chemical formula C₉H₇N, consists of a benzene ring fused to a pyridine ring.[1] This "privileged" structure is a common motif in a multitude of natural products, particularly alkaloids, and synthetic compounds with significant biological activity.[2][3] The nitrogen atom in the quinoline ring imparts basicity (pKa of 4.85) and the ability to form salts, which can influence the solubility and bioavailability of quinoline-based drugs.[4] The aromatic nature of the fused rings allows for π-π stacking interactions with biological macromolecules, a key feature in the mechanism of action of many quinoline drugs.[5]

Historical Perspective: From Quinine to Modern Therapeutics

The therapeutic journey of quinolines began with the discovery of quinine, an alkaloid isolated from the bark of the Cinchona tree, as the first effective treatment for malaria. This discovery spurred extensive research into the synthesis and medicinal applications of quinoline derivatives, leading to the development of a wide range of drugs with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[2][3]

Part 2: Synthesis of Substituted Quinolines: From Classical Reactions to Green Chemistry

The construction of the quinoline ring system can be achieved through various synthetic strategies, ranging from classical named reactions to modern, more environmentally friendly methods.

Classical Named Reactions for Quinoline Synthesis

Several classical methods have been established for the synthesis of substituted quinolines:

  • Skraup Synthesis: This reaction involves the synthesis of quinoline by heating aniline with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene.[6][7]

  • Doebner-von Miller Synthesis: A modification of the Skraup synthesis, this method uses α,β-unsaturated carbonyl compounds in the presence of a Lewis acid.[6]

  • Friedländer Synthesis: This is a widely used method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[6][7][8]

  • Pfitzinger Synthesis: This reaction provides quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[6][7][9]

  • Gould-Jacobs Reaction: This method is particularly useful for the synthesis of 4-hydroxyquinolines.

Detailed Experimental Protocol: Friedländer Synthesis of a Substituted Quinoline[8]

This protocol describes the synthesis of a polysubstituted quinoline using a Lewis acid catalyst.

Materials:

  • 2-Aminobenzophenone (1.0 mmol)

  • Ethyl acetoacetate (1.2 mmol)

  • Zirconium(IV) chloride (ZrCl₄) (10 mol%)

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated aqueous solution of sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).

  • Stir the reaction mixture at 60 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted quinoline.

Detailed Experimental Protocol: Pfitzinger Reaction for Quinoline-4-carboxylic Acid Synthesis[9]

This protocol outlines a general procedure for the synthesis of 2-methylquinoline-4-carboxylic acid.

Materials:

  • Isatin (0.01 mol)

  • Potassium hydroxide (0.03 mol)

  • Ethanol (30 mL)

  • Acetone (0.015 mol)

  • Ice-water

  • Acetic acid

Procedure:

  • In a round-bottom flask, dissolve isatin (0.01 mol) and potassium hydroxide (0.03 mol) in ethanol (30 mL).

  • Heat the mixture to form a clear solution.

  • Gradually add acetone (0.015 mol) to the reaction mixture.

  • Reflux the mixture at approximately 79°C with continuous stirring for 24 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and acidify with acetic acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford pure 2-methylquinoline-4-carboxylic acid.

Modern and Greener Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient methods for quinoline synthesis.[2] These include:

  • Metal-Catalyzed Syntheses: Various transition metals, such as copper and iron, have been employed as catalysts to promote the synthesis of substituted quinolines under milder conditions.

  • Microwave-Assisted and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields.[2]

  • Synthesis in Green Solvents: The use of environmentally benign solvents like water and ionic liquids is gaining prominence.[10]

Diagrammatic Representation of Synthetic Pathways

Friedlander_Pfitzinger_Synthesis cluster_friedlander Friedländer Synthesis cluster_pfitzinger Pfitzinger Synthesis f_start 2-Aminoaryl Aldehyde/Ketone + α-Methylene Carbonyl f_int Enamine Intermediate f_start->f_int Condensation f_end Substituted Quinoline f_int->f_end Cyclization & Dehydration p_start Isatin + Base p_int1 Isatoic Acid Intermediate p_start->p_int1 Hydrolysis p_int2 Enamine Intermediate p_int1->p_int2 Condensation with α-Methylene Carbonyl p_end Quinoline-4-carboxylic Acid p_int2->p_end Cyclization & Dehydration

Caption: General workflows of the Friedländer and Pfitzinger syntheses.

Part 3: Therapeutic Applications of Substituted Quinolines

Substituted quinolines exhibit a remarkable spectrum of biological activities, making them valuable scaffolds for drug development.

Anticancer Activity

Quinoline derivatives have emerged as a significant class of anticancer agents, acting through various mechanisms.[1][11]

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of quinolines allows them to intercalate between the base pairs of DNA, interfering with DNA replication and transcription.[1][12] Some derivatives also inhibit topoisomerases, enzymes crucial for managing DNA topology during replication.[4]

  • Inhibition of Protein Kinases: Many quinoline-based compounds act as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[13][14] Important targets include Pim-1 kinase, Src-Abl kinase, and various tyrosine kinases.[12][13]

  • Induction of Apoptosis and Cell Cycle Arrest: By targeting various cellular processes, substituted quinolines can induce programmed cell death (apoptosis) and halt the proliferation of cancer cells by arresting the cell cycle.[11][12]

The substitution pattern on the quinoline ring significantly influences the anticancer activity. For instance, 2,4-disubstituted quinolines have shown excellent results through mechanisms like cell cycle arrest and induction of apoptosis.[1]

CompoundCancer Cell LineIC50/GI50 (µM)Reference
Compound 5PC-3 (Prostate)1.29[12]
Compound 24Breast Cancer Cells0.87 (Src Kinase)[12]
Compound 9bInfluenza A Virus0.88-6.33[15]
Compound III11Various Fungi4-32 (MIC, µg/mL)[16]

This table presents a selection of data and is not exhaustive.

Pim1_Pathway Pim1 Pim-1 Kinase Substrates Cellular Substrates (e.g., Myc, p21, p27) Pim1->Substrates Phosphorylates Proliferation Cell Proliferation & Survival Substrates->Proliferation Apoptosis Apoptosis Substrates->Apoptosis Quinoline Substituted Quinoline (Pim-1 Inhibitor) Quinoline->Pim1 Inhibits

Caption: Simplified Pim-1 kinase signaling pathway and its inhibition.

Antimalarial Activity

The quinoline core is central to many antimalarial drugs.

During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin.[17][18] Quinoline antimalarials, such as chloroquine, accumulate in the parasite's acidic food vacuole and are thought to interfere with this detoxification process by capping the growing hemozoin crystals.[5][18][19] This leads to the buildup of toxic heme, which ultimately kills the parasite.[17][19]

Chloroquine has been a widely used and effective antimalarial drug. However, the emergence and spread of chloroquine-resistant strains of Plasmodium falciparum have significantly compromised its efficacy and highlighted the urgent need for new antimalarial agents.

Research is ongoing to develop new quinoline-based antimalarials that can overcome existing resistance mechanisms. This includes modifying the quinoline scaffold to improve its activity against resistant strains.

Other Biological Activities

The versatility of the quinoline scaffold extends to a range of other therapeutic areas:

  • Antiviral: Substituted quinolines have shown activity against various viruses, including HIV and Influenza A virus.[15][20]

  • Antileishmanial and Antitrypanosomal: Certain quinoline derivatives are effective against protozoan parasites like Leishmania and Trypanosoma.[20]

  • Antifungal and Antibacterial: The quinoline moiety is also found in compounds with antifungal and antibacterial properties.[16]

Part 4: Bioanalytical and Preclinical Evaluation

The development of new quinoline-based drugs requires rigorous preclinical evaluation to assess their efficacy and safety.

Experimental Protocols for Biological Evaluation
  • In Vitro Cytotoxicity Assays (e.g., MTT Assay): These assays are used to determine the concentration of a compound that is toxic to a certain percentage of cells (e.g., IC50). The MTT assay, for example, measures the metabolic activity of cells as an indicator of their viability.

  • Enzyme Inhibition Assays: For quinolines that target specific enzymes, such as kinases, in vitro assays are used to quantify their inhibitory potency (e.g., IC50 for enzyme inhibition).

  • In Vivo Animal Models: Promising compounds are further evaluated in animal models of the target disease to assess their in vivo efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and potential toxicity.

Part 5: Challenges and Future Directions

Despite the successes, the development of quinoline-based drugs faces several challenges.

Overcoming Drug Resistance

The development of resistance is a major obstacle for many antimicrobial and anticancer drugs, including quinolines. Strategies to combat resistance include the development of combination therapies and new derivatives that can evade resistance mechanisms.

Improving Bioavailability and Reducing Toxicity

Poor bioavailability and off-target effects can limit the therapeutic potential of some quinoline derivatives.[21][22][23] Medicinal chemistry efforts are focused on modifying the quinoline scaffold to improve its pharmacokinetic properties and reduce toxicity.

Rational Drug Design and Multi-Target Ligands

Advances in computational chemistry and structural biology are facilitating the rational design of more potent and selective quinoline-based drugs.[22][23] There is also growing interest in developing multi-target ligands that can simultaneously modulate multiple signaling pathways involved in a disease.[13]

Emerging Targets and Therapeutic Areas

The exploration of new biological targets and therapeutic applications for substituted quinolines is an active area of research, with potential in areas such as neurodegenerative diseases and inflammatory disorders.[14]

Part 6: Conclusion

Substituted quinolines represent a remarkably versatile and enduring class of compounds in medicinal chemistry. Their rich history, coupled with ongoing innovations in synthesis and drug design, ensures that the quinoline scaffold will continue to be a valuable source of new therapeutic agents for the foreseeable future. The continuous exploration of their mechanisms of action and the development of novel derivatives hold great promise for addressing unmet medical needs across a wide range of diseases.

References

A comprehensive list of references with full citations and clickable URLs will be provided in a separate document. The numbers in brackets throughout this guide correspond to the search results that support the respective statements.

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An In-depth Technical Guide to the Safety and Handling of 4-Bromo-6-chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-Bromo-6-chloro-8-methoxyquinoline. Designed for researchers, scientists, and drug development professionals, this document synthesizes available safety data with established principles of chemical hygiene and laboratory practice. Given the limited specific toxicological and reactivity data for this compound, a cautious approach is paramount. The protocols outlined herein are based on an analysis of structurally related halogenated quinolines and are intended to foster a culture of safety and scientific integrity. This guide details the necessary personal protective equipment (PPE), safe handling and storage procedures, emergency response, and proper disposal methods.

Introduction: Understanding the Compound

This compound is a halogenated quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives are versatile intermediates in the synthesis of novel therapeutic agents. The presence of bromine, chlorine, and a methoxy group on the quinoline ring system imparts specific reactivity and potential biological activity, making it a valuable building block in drug discovery. However, these same structural features necessitate careful handling due to potential, though not fully characterized, toxicological properties. This guide serves as an essential resource for the safe and effective use of this compound in a laboratory setting.

Hazard Identification and Risk Assessment

While a comprehensive Safety Data Sheet (SDS) with detailed toxicological data for this compound is not widely available, data from structurally similar compounds, such as other bromo-chloro-quinolines, suggests that it should be handled as a hazardous substance.[1][2]

Anticipated Hazards:

  • Acute Toxicity (Oral): May be harmful if swallowed.[1][3]

  • Skin Corrosion/Irritation: May cause skin irritation.[1][4][5]

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation or damage.[1][3][4]

  • Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust.[1][6]

A thorough risk assessment should be conducted before any experimental work is initiated. This involves evaluating the quantities of the compound being used, the nature of the experimental procedures, and the potential for exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A stringent PPE protocol is mandatory to minimize exposure when handling this compound. The following table outlines the required PPE for various laboratory operations.[7][8][9][10]

Body Part Required PPE Specifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield must be worn over goggles during procedures with a risk of splashing.
Hands Double Nitrile Gloves or Neoprene/Butyl GlovesFor incidental contact, double-layered nitrile gloves are recommended. For direct handling or risk of splash, heavy-duty neoprene or butyl rubber gloves should be worn. Gloves must be changed immediately upon contamination.[7][11]
Body Chemical-Resistant Laboratory CoatA fully buttoned, long-sleeved lab coat is required. Ensure it is made of a material appropriate for handling potentially hazardous chemicals.
Respiratory NIOSH/MSHA-Approved RespiratorWhile working in a certified chemical fume hood is the primary means of respiratory protection, a respirator may be necessary if dust formation is likely or if engineering controls are not sufficient.

Safe Handling and Experimental Workflow

Adherence to a strict and logical workflow is critical for the safe handling of this compound. The following diagram and protocol outline a self-validating system for handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_spill Ensure Spill Kit is Accessible prep_hood->prep_spill handle_weigh Weigh Compound prep_spill->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Add Solvent Slowly handle_transfer->handle_dissolve post_decon Decontaminate Surfaces handle_dissolve->post_decon Proceed to Post-Handling post_waste Segregate and Label Waste post_decon->post_waste post_ppe Doff PPE Correctly post_waste->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: A generalized workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Don all required PPE as detailed in the table above before entering the designated handling area.

    • Ensure that the chemical fume hood is operational and has a current certification.

    • Verify that a chemical spill kit and emergency eyewash station/safety shower are readily accessible.[7]

  • Handling (within a chemical fume hood):

    • Carefully weigh the solid this compound within the fume hood. Use of a disposable weighing boat is recommended to minimize contamination of balances.

    • Transfer the compound to the reaction vessel.

    • If preparing a solution, add the solvent slowly to the solid to avoid splashing.

  • Post-Handling:

    • Decontaminate all surfaces within the fume hood that may have come into contact with the compound.

    • Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Gloves should be removed last.

    • Wash hands thoroughly with soap and water after handling.[8]

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and to prevent accidental exposure.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Some related compounds are noted to be light-sensitive and air-sensitive, so storage under an inert atmosphere may be advisable.[11]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[12]

Reactivity and Hazardous Decomposition

The reactivity of this compound is influenced by its halogen and methoxy substituents. The chloro and bromo groups are potential sites for nucleophilic substitution and metal-catalyzed cross-coupling reactions, making it a versatile synthetic intermediate.[12][13]

  • Conditions to Avoid: Information is limited, but it is prudent to avoid strong heating.[14]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen chloride, and hydrogen bromide may be formed.[4][12]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Type First-Aid Measures
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If symptoms persist, seek medical attention.[4][6]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[4][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person feels unwell, call a poison center or doctor.[5]

Spill Management: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[8] For larger spills, evacuate the area and consult with your institution's environmental health and safety department.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect solid waste in a clearly labeled, sealed container.

  • Liquid Waste: Collect liquid waste containing the compound in a labeled, sealed container. Do not discharge to sewer systems.[14]

  • Disposal Method: The material should be disposed of by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.[14] Always follow local and national regulations for hazardous waste disposal.

Conclusion

This compound is a valuable chemical intermediate that requires careful and informed handling. By adhering to the principles of risk assessment, utilizing appropriate personal protective equipment, following established safe handling protocols, and being prepared for emergencies, researchers can work safely and effectively with this compound. The causality behind these experimental choices is rooted in a proactive approach to safety in the absence of complete hazard data, treating the compound with the caution it warrants based on its chemical structure. This self-validating system of preparation, handling, and post-handling procedures ensures a minimal risk of exposure and environmental contamination.

References

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  • 4-Bromo-8-methoxyquinoline | 103028-31-5 - Sigma-Aldrich.

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  • 8-Bromo-2-chloro-7-methoxyquinoline-3-methanol.

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  • 3-bromo-6-chloro-4-hydroxy-8-methoxyquinoline (CAS No. 1204810-80-9) SDS.

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Methodological & Application

Application Notes and Protocols for 4-Bromo-6-chloro-8-methoxyquinoline: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-6-chloro-8-methoxyquinoline, a highly functionalized heterocyclic compound with significant potential in drug discovery, chemical biology, and materials science. The strategic positioning of bromo, chloro, and methoxy substituents on the quinoline scaffold offers a versatile platform for advanced synthetic transformations. This document details the physicochemical properties, safety and handling protocols, and step-by-step experimental procedures for key applications, with a focus on palladium-catalyzed cross-coupling reactions. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational methods.

Introduction: The Strategic Value of a Polysubstituted Quinoline

The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] The compound this compound leverages this potent core, enhancing its synthetic utility through the introduction of three key functional groups:

  • A Bromo Substituent (C4): The carbon-bromine bond at the 4-position is a prime site for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

  • A Chloro Substituent (C6): The chloro group offers a secondary, less reactive site for sequential or selective functionalization, allowing for the construction of complex molecular architectures.[4][5] The differential reactivity between the C-Br and C-Cl bonds is a key strategic advantage.

  • A Methoxy Substituent (C8): This electron-donating group can modulate the electronic properties of the quinoline ring system, influencing both reactivity and the biological activity of its derivatives.

These features make this compound a valuable starting material for generating diverse chemical libraries for high-throughput screening and as a key intermediate in multi-step syntheses of complex target molecules.

Physicochemical Properties and Characterization

A thorough understanding of the compound's physical and spectral properties is essential for its effective use.

Physical and Chemical Data
PropertyValueSource
Molecular Formula C₁₀H₇BrClNOInferred
Molecular Weight 272.53 g/mol Calculated
Appearance Expected to be a solid (e.g., off-white to yellow powder)Inferred
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, Dioxane, Toluene)Inferred
Spectroscopic Characterization

While a specific spectrum for this compound is not publicly available, characterization would rely on standard spectroscopic methods. Researchers synthesizing or using this compound should verify its identity and purity using the following techniques, with expected features based on its structure:

  • ¹H NMR: Signals corresponding to the aromatic protons on the quinoline core and a singlet for the methoxy group protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.[6][7][8]

  • ¹³C NMR: Resonances for the ten carbon atoms of the quinoline scaffold, including the carbon bearing the methoxy group.[6][7]

  • Mass Spectrometry (MS): The molecular ion peak should exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes, providing definitive confirmation of the elemental composition.[6][7]

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for C-H (aromatic), C=C, C=N, and C-O stretching vibrations.[7]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound lies in its capacity as a substrate for palladium-catalyzed cross-coupling reactions. The differential reactivity of the C4-Br and C6-Cl bonds allows for selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in oxidative addition to a Pd(0) center, enabling sequential couplings.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Position

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[9][10] This protocol is designed for the selective coupling of an arylboronic acid at the more reactive C4-bromo position.

Causality: The choice of a palladium catalyst with a bulky phosphine ligand (like SPhos or XPhos) is crucial. These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which preferentially undergoes oxidative addition into the weaker C-Br bond.[11] A carbonate or phosphate base is used to activate the boronic acid for the transmetalation step.[9]

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup & Purification A Combine this compound, Arylboronic Acid, and Base in a flask B Add Solvent (e.g., Dioxane/Water) A->B C Degas the mixture (e.g., with Argon) B->C D Add Pd Catalyst and Ligand C->D E Heat the reaction mixture (e.g., 80-100 °C) D->E F Monitor reaction progress by TLC/LC-MS E->F G Cool to RT, dilute with water F->G Upon Completion H Extract with organic solvent (e.g., EtOAc) G->H I Dry organic layer, concentrate H->I J Purify by column chromatography I->J

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents

ReagentM.W.Amount (mmol)Equivalents
This compound272.531.01.0
Arylboronic Acid-1.21.2
Pd(OAc)₂ or Pd₂(dba)₃-0.02 - 0.050.02 - 0.05
SPhos or XPhos-0.04 - 0.100.04 - 0.10
K₂CO₃ or K₃PO₄-3.03.0
1,4-Dioxane-~5 mL-
Water-~1 mL-

Step-by-Step Protocol

  • To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol).

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 2-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-6-chloro-8-methoxyquinoline derivative.

Protocol 2: Buchwald-Hartwig Amination at the C4-Position

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, which are ubiquitous in pharmaceuticals.[12][13] This protocol details the coupling of a primary or secondary amine at the C4-position.

Causality: Similar to the Suzuki coupling, the choice of ligand is critical for efficiency and selectivity.[4][14] Sterically hindered biaryl phosphine ligands are often employed. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the amine, facilitating its entry into the catalytic cycle. The reaction must be conducted under strictly anhydrous and anaerobic conditions as the Pd(0) catalyst and the organopalladium intermediates are sensitive to oxygen and moisture.[12]

Experimental Workflow: Buchwald-Hartwig Amination

cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Catalysis cluster_workup Workup & Purification A Add this compound, Pd Catalyst, Ligand, and Base to a dry flask B Add Anhydrous Solvent (e.g., Toluene) A->B C Add Amine coupling partner B->C D Heat the reaction mixture (e.g., 90-110 °C) C->D E Monitor reaction progress by TLC/LC-MS D->E F Cool to RT, quench with water E->F Upon Completion G Extract with organic solvent F->G H Dry organic layer, concentrate G->H I Purify by column chromatography H->I

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Materials and Reagents

ReagentM.W.Amount (mmol)Equivalents
This compound272.531.01.0
Amine (Primary or Secondary)-1.21.2
Pd₂(dba)₃915.70.01 - 0.020.01 - 0.02
XPhos or RuPhos-0.02 - 0.040.02 - 0.04
Sodium tert-butoxide (NaOtBu)96.11.41.4
Anhydrous Toluene-~5 mL-

Step-by-Step Protocol

  • Inside a glovebox or under a strong flow of inert gas, add sodium tert-butoxide (1.4 mmol) to a dry Schlenk flask.

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol) and the ligand (e.g., XPhos, 0.02 mmol).

  • Add this compound (1.0 mmol).

  • Seal the flask, remove from the glovebox (if used), and add anhydrous toluene (~5 mL) followed by the amine (1.2 mmol) via syringe.

  • Heat the reaction mixture to 100-110 °C.

  • Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

  • Once complete, cool the flask to room temperature and carefully quench the reaction by adding water.

  • Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black.

  • Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography to obtain the desired 4-amino-6-chloro-8-methoxyquinoline.

Potential Biological Significance and Future Research Directions

Derivatives of this compound are of significant interest for biological applications:

  • Oncology: Many substituted quinolines exhibit potent anticancer activity by inhibiting key signaling pathways.[1] The products from the protocols above can be screened as inhibitors of receptor tyrosine kinases or other cancer-relevant targets.

  • Infectious Diseases: The quinoline scaffold is central to numerous antibacterial and antiviral agents.[15][16] Novel derivatives could be explored for activity against drug-resistant pathogens.

  • Neuroscience and PET Imaging: Halogenated quinoline derivatives can serve as precursors for radiolabeled compounds for Positron Emission Tomography (PET) imaging.[17][18][19] The bromine atom can be replaced with a radioactive isotope (e.g., ⁷⁶Br) or the molecule can be further functionalized to incorporate other radioisotopes like ¹⁸F or ¹¹C, enabling non-invasive imaging of biological targets in vivo.[20][21]

Safety and Handling

This compound is a polyhalogenated aromatic hydrocarbon and should be handled with care.[22][23] Although specific toxicity data is not available, compounds of this class may be irritants, harmful if swallowed or absorbed through the skin, and may have unknown long-term health effects.[24][25]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles when handling the compound.[25][26]

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[25]

References

  • Yadav, P., et al. (2018). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. PMC, NIH. Available at: [Link]

  • Waterhouse, R. N., et al. (2012). Synthesis and preliminary evaluation of [18F]-labeled 2-oxoquinoline derivatives for PET imaging of cannabinoid CB2 receptor. PubMed. Available at: [Link]

  • Bekhit, A. A., et al. (2010). Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. PubMed. Available at: [Link]

  • Belloli, S., et al. (2004). Evaluation of three quinoline-carboxamide derivatives as potential radioligands for the in vivo pet imaging of neurodegeneration. PubMed. Available at: [Link]

  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. Available at: [Link]

  • Abell, A. D., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. PubMed. Available at: [Link]

  • Various Authors. (2015). Biological Activities of Quinoline Derivatives. ResearchGate. Available at: [Link]

  • Kaur, M., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Various Authors. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. Available at: [Link]

  • Vasdev, N., et al. (2011). Evaluation of Modified PEG-Anilinoquinazoline Derivatives as Potential Agents for EGFR Imaging in Cancer by Small Animal PET. PMC, NIH. Available at: [Link]

  • Arshad, M. F., et al. (2014). CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Various Authors. (2014). Synthesis, radiolabeling and evaluation of novel 4-oxo-quinoline derivatives as PET tracers for imaging cannabinoid type 2 receptor. ResearchGate. Available at: [Link]

  • National Institute of Standards and Technology. (2021). SAFETY DATA SHEET. NIST. Available at: [Link]

  • AngeneChemical. (n.d.). 8-bromo-4-chloro-6-methylquinoline. AngeneChemical. Available at: [Link]

  • ChemTube 3D. (2023). Buchwald-Hartwig amination. YouTube. Available at: [Link]

  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-. Google Patents.
  • ChemSynthesis. (n.d.). 4-bromo-6-methoxyquinoline. ChemSynthesis. Available at: [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]

  • Blakemore, D. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1, Royal Society of Chemistry. Available at: [Link]

  • PubChem. (n.d.). 4-Chloro-6-methoxyquinoline. PubChem. Available at: [Link]

  • Gaina, L., et al. (2022). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI. Available at: [Link]

  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Sella, E., et al. (2014). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC, NIH. Available at: [Link]

  • Vasdev, N., et al. (2008). 4-Bromo-8-methoxyquinoline. PMC, NIH. Available at: [Link]

  • PubChem. (n.d.). 4-Bromo-6-methoxyquinoline. PubChem. Available at: [Link]

  • Ökten, S. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. ResearchGate. Available at: [Link]

  • Various Authors. (2007). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Granda, J., et al. (2021). New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. NIH. Available at: [Link]

  • Merck Veterinary Manual. (n.d.). Halogenated Aromatic Poisoning (PCB and Others). Merck Veterinary Manual. Available at: [Link]

  • Berkeley Lab. (2017). Seeing More with PET Scans: Scientists Discover New Chemistry for Medical Images. Berkeley Lab News Center. Available at: [Link]

  • 3M. (n.d.). Polycyclic Aromatic Hydrocarbons. 3M. Available at: [Link]

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  • MDPI. (n.d.). Special Issue : Polyhalogenated Aromatic Hydrocarbons. MDPI. Available at: [Link]

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Application Notes & Protocols: The Strategic Utility of 4-Bromo-6-chloro-8-methoxyquinoline in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Heterocyclic Building Block

Quinoline scaffolds are cornerstones in medicinal chemistry and materials science, recognized as "privileged structures" for their ability to interact with a diverse array of biological targets.[1] Within this class, 4-Bromo-6-chloro-8-methoxyquinoline emerges as a highly versatile and strategically functionalized intermediate. Its unique substitution pattern—featuring two distinct halogen atoms (bromine and chlorine) at positions amenable to differential reactivity and an electron-donating methoxy group—provides chemists with a powerful tool for constructing complex molecular architectures.

The bromine atom at the C4 position and the chlorine atom at the C6 position serve as orthogonal synthetic handles for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The methoxy group at C8 modulates the electronic properties of the quinoline core, influencing both its reactivity and the biological activity of its derivatives.[2] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights for researchers in drug discovery and synthetic chemistry.

Molecular Profile:

  • Molecular Formula: C₁₀H₇BrClNO

  • Molecular Weight: 272.53 g/mol

  • Core Structure: A bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring.

Core Synthetic Applications: A Gateway to Molecular Diversity

The primary utility of this compound lies in its capacity for selective, stepwise functionalization. The differing bond dissociation energies of the C-Br and C-Cl bonds are the cornerstone of this selectivity. The C-Br bond is significantly more reactive towards oxidative addition with Pd(0) catalysts, allowing for its preferential functionalization while leaving the C-Cl bond intact for subsequent transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are indispensable tools for C-C and C-heteroatom bond formation.[3][4][5] this compound is an ideal substrate for these transformations.

A. Suzuki-Miyaura Coupling: The C4-Position

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a robust method for creating biaryl structures.[6] The higher reactivity of the C4-Br bond allows for the selective introduction of aryl or heteroaryl substituents at this position.

  • Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the Pd(0) catalyst into the C-Br bond, followed by transmetalation with the activated boronic acid (in the presence of a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4] The choice of ligand is critical to stabilize the palladium catalyst and facilitate the key steps of the cycle.

B. Buchwald-Hartwig Amination: The C6-Position

Following the functionalization of the C4 position, the remaining C6-Cl bond can be targeted. The Buchwald-Hartwig amination is a premier method for forming C-N bonds, crucial for the synthesis of many biologically active compounds.

  • Strategic Advantage: This sequential approach enables the synthesis of complex, unsymmetrically substituted quinolines. For instance, a molecule with a specific aryl group at C4 (for target binding) and an amine at C6 (for modulating solubility or secondary interactions) can be constructed efficiently.

Nucleophilic Aromatic Substitution (SNA_r)

The chloro group at the C4 and C6 positions of the electron-deficient quinoline ring is susceptible to nucleophilic aromatic substitution (SNA_r), particularly with potent nucleophiles like amines, thiols, and alkoxides. While cross-coupling is often preferred for its broader scope, SNA_r provides a direct and often metal-free alternative for introducing specific functionalities.[2][7]

  • Causality of Reactivity: The reactivity in SNA_r is dictated by the stability of the intermediate Meisenheimer complex. The electron-withdrawing nature of the quinoline nitrogen atom activates the ring towards nucleophilic attack, especially at the C4 position. The reaction is typically performed at elevated temperatures to overcome the activation energy barrier.

Experimental Protocols & Methodologies

The following protocols are generalized methodologies based on established procedures for analogous halo-quinolines and serve as a robust starting point for experimentation.[1][7][8][9]

Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Position

This protocol details the palladium-catalyzed coupling of an arylboronic acid with the C4-Br bond of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.02-0.05 equiv) or PdCl₂(dppf) (0.02-0.05 equiv)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Solvent System: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (4:1:1)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Inert Atmosphere Setup: To a flame-dried round-bottom flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv). Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the 4-aryl-6-chloro-8-methoxyquinoline product.

Protocol 2: Buchwald-Hartwig Amination at the C6-Position

This protocol describes the amination of the C6-Cl bond of a 4-aryl-6-chloro-8-methoxyquinoline derivative.

Materials:

  • 4-Aryl-6-chloro-8-methoxyquinoline (1.0 equiv)

  • Primary or secondary amine (1.2-2.0 equiv)

  • Palladium catalyst: Pd₂(dba)₃ (0.01-0.05 equiv)

  • Ligand: Xantphos or BINAP (0.02-0.10 equiv)

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.5 equiv)

  • Anhydrous, degassed solvent: Toluene or 1,4-Dioxane

Procedure:

  • Inert Atmosphere Setup: In a glovebox or under a stream of argon, add the palladium catalyst, ligand, and base to a dry reaction vessel.

  • Reagent Addition: Add the 4-aryl-6-chloro-8-methoxyquinoline and the amine. Add the anhydrous, degassed solvent.

  • Reaction: Seal the vessel tightly and heat to 90-120 °C. Stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite to remove the catalyst, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography to afford the desired 4-aryl-6-amino-8-methoxyquinoline product.

Data Presentation & Workflow Visualization

Table 1: Typical Conditions for Sequential Cross-Coupling
StepReaction TypePositionCatalyst / LigandBaseSolventTemp (°C)
1 Suzuki-MiyauraC4-BrPd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃ / Na₂CO₃Dioxane/H₂O80-100
2 Buchwald-HartwigC6-ClPd₂(dba)₃ / XantphosNaOtBu / Cs₂CO₃Toluene90-120
Diagrams: Synthetic Workflows

G cluster_0 Sequential Functionalization Workflow A 4-Bromo-6-chloro- 8-methoxyquinoline B Step 1: Suzuki Coupling (Arylboronic Acid, Pd Catalyst) A->B @ C4-Br C 4-Aryl-6-chloro- 8-methoxyquinoline B->C D Step 2: Buchwald-Hartwig (Amine, Pd Catalyst) C->D @ C6-Cl E Final Product: 4-Aryl-6-amino- 8-methoxyquinoline D->E

Caption: Sequential cross-coupling strategy.

G cluster_1 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA PdII R-Pd(II)-Br L_n OA->PdII R-Br TM Transmetalation PdII->TM Ar-B(OH)2 + Base PdII_Aryl R-Pd(II)-Ar L_n TM->PdII_Aryl RE Reductive Elimination PdII_Aryl->RE RE->Pd0 R-Ar

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Plausible Synthesis of the Starting Material

The title compound is not commonly available off-the-shelf and typically requires custom synthesis. A plausible and efficient route involves a variation of the Gould-Jacobs reaction followed by sequential halogenation.

G cluster_2 Proposed Synthesis of Starting Material Start Substituted Aniline Step1 Condensation with Diethyl Malonate Derivative Start->Step1 Intermediate1 Anilinomethylenemalonate Step1->Intermediate1 Step2 Thermal Cyclization (Gould-Jacobs) Intermediate1->Step2 Intermediate2 4-Hydroxy-6-chloro- 8-methoxyquinoline Step2->Intermediate2 Step3 Bromination (e.g., NBS) Intermediate2->Step3 Incorrect path, halogenation order varies Step4 Conversion of OH to Br (e.g., POBr₃/PBr₃) Intermediate2->Step4 This step is incorrect for making a 4-bromo Intermediate3 3-Bromo-4-hydroxy-6-chloro- 8-methoxyquinoline Final 4-Bromo-6-chloro- 8-methoxyquinoline Quinolinol 6-Chloro-8-methoxy- quinolin-4-ol Chlorination Chlorination of 4-OH (e.g., POCl₃) Bromination Electrophilic Bromination (e.g., NBS) Product 4-Bromo-6-chloro- 8-methoxyquinoline Hydroxy 6-Chloro-8-methoxy- quinolin-4-ol POCI3 Chlorination with POCl₃ Chloro 4,6-Dichloro-8-methoxyquinoline NBS This path is unlikely. Let's reconsider. HydroxyQuinoline 6-Chloro-8-methoxy- quinolin-4-ol POBr3 Bromination of 4-OH (e.g., POBr₃) FinalProduct 4-Bromo-6-chloro- 8-methoxyquinoline Aniline 4-Chloro-2-methoxyaniline Condense Gould-Jacobs Reaction Aniline->Condense Hydroxy_Intermediate 6-Chloro-8-methoxy- quinolin-4-ol Condense->Hydroxy_Intermediate Brominate Conversion of 4-OH to 4-Br (POBr₃ or Vilsmeier-Haack type) Hydroxy_Intermediate->Brominate Target 4-Bromo-6-chloro- 8-methoxyquinoline Brominate->Target

Caption: Plausible synthetic route to the title compound.

Conclusion

This compound stands out as a strategically designed building block for advanced organic synthesis. Its capacity for selective and sequential functionalization via orthogonal C-Br and C-Cl bonds provides a reliable and efficient pathway to complex, highly substituted quinoline derivatives. The protocols and strategies outlined in this guide empower researchers to leverage this versatile intermediate in the development of novel therapeutic agents and functional materials, accelerating the pace of discovery and innovation.

References

  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • ChemSynthesis. (2025). 4-bromo-6-methoxyquinoline. Retrieved from [Link]

  • Vasdev, N., et al. (2008). 4-Bromo-8-methoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-6-methoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. Retrieved from [Link]

  • Synthesis Workshop. (2024, March 29). Advanced Organic Chemistry: Traditional Cross Coupling Reactions. YouTube. Retrieved from [Link]

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Application Notes and Protocols for 4-Bromo-6-chloro-8-methoxyquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinoline Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, the quinoline core stands out as a "privileged scaffold." This bicyclic aromatic heterocycle, composed of a benzene ring fused to a pyridine ring, is a structural cornerstone in a multitude of FDA-approved drugs and clinical candidates. Its prevalence is due to its ability to serve as a versatile framework for designing compounds that interact with a wide range of biological targets. The strategic functionalization of the quinoline ring system allows for the precise tuning of a molecule's steric, electronic, and physicochemical properties, making it an invaluable starting point for drug discovery programs targeting cancers, infectious diseases, and neurological disorders.[1][2]

This guide focuses on a specific, highly functionalized derivative: 4-Bromo-6-chloro-8-methoxyquinoline . The unique arrangement of its substituents—a bromine atom at the 4-position, a chlorine at the 6-position, and a methoxy group at the 8-position—provides a powerful and versatile platform for the synthesis of diverse compound libraries. The halogen atoms serve as reactive handles for predictable and selective chemical modifications, while the methoxy group can modulate biological activity and improve metabolic stability.[3] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the synthetic utility, potential therapeutic applications, and practical experimental protocols for leveraging this promising scaffold.

The Strategic Value of a Differentially Halogenated Scaffold

The primary utility of this compound in medicinal chemistry lies in the differential reactivity of its two halogen atoms. The C4-bromo and C6-chloro positions can be selectively addressed through distinct reaction mechanisms, enabling a divergent approach to library synthesis from a single starting material. This strategic functionalization is crucial for exploring the structure-activity relationship (SAR) around the quinoline core.

  • Nucleophilic Aromatic Substitution (SNAr) at the C4-Position: The bromine atom at the 4-position of the quinoline ring is highly activated towards nucleophilic displacement. This increased reactivity is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the intermediate Meisenheimer complex. This allows for the facile introduction of a wide variety of nucleophiles, most commonly primary and secondary amines, to generate libraries of 4-aminoquinoline derivatives.[1]

  • Palladium-Catalyzed Cross-Coupling at the C6-Position: The chlorine atom at the 6-position is less reactive towards SNAr but is an excellent substrate for transition metal-catalyzed cross-coupling reactions. This provides an orthogonal strategy for modification. Powerful C-C and C-N bond-forming reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, can be employed to introduce diverse aryl, heteroaryl, amino, or alkynyl moieties.[1][4]

This dual reactivity allows for a sequential and controlled diversification of the scaffold, as illustrated below.

G cluster_0 SNA_r at C4 cluster_1 Cross-Coupling at C6 A This compound B Amine Nucleophile (R-NH2) A->B D Arylboronic Acid (Ar-B(OH)2) A->D C 4-Amino-6-chloro-8-methoxyquinoline Derivatives B->C Nucleophilic Aromatic Substitution E 4-Bromo-6-aryl-8-methoxyquinoline Derivatives C->E D->E Suzuki-Miyaura Coupling E->C

Caption: Divergent synthetic pathways for functionalizing the scaffold.

Potential Therapeutic Applications

Based on extensive research into the broader quinoline class, derivatives synthesized from this compound are poised for investigation in several critical therapeutic areas.

Anticancer Agents

Quinoline derivatives are well-established as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[1] By functionalizing the scaffold, novel compounds can be designed to target the ATP-binding sites of kinases implicated in oncogenic signaling pathways.

  • PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt pathway is one of the most frequently hyperactivated signaling cascades in human cancers. Omipalisib, a potent PI3K/mTOR inhibitor, features a quinoline core, highlighting the scaffold's suitability for targeting this pathway.[5] Derivatives of this compound can be elaborated to optimize interactions within the kinase active site.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Survival & Proliferation mTOR->Proliferation Promotes Inhibitor Quinoline Derivative (Inhibitor) Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by quinoline derivatives.

Antimicrobial and Antiparasitic Agents

The quinoline scaffold is historically significant in the fight against infectious diseases, with quinine and chloroquine being famous examples. Modern research continues to explore quinoline derivatives for their broad-spectrum antimicrobial and antiparasitic properties.[2][6][7] The mechanism of action can vary, including enzyme inhibition and interference with metabolic pathways essential for pathogen survival.[4][7] Preliminary studies suggest that various substituted quinolines exhibit potent activity against bacterial and parasitic strains.[6][7]

CNS Applications and Imaging Agents

Halogenated 8-methoxyquinoline derivatives serve as important precursors for the development of radiolabeled imaging agents for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).[8] These agents are designed to visualize biological targets in the brain, such as amyloid plaques in Alzheimer's disease.[8] The bromine atom at the C4 position can be substituted with a radioisotope (e.g., ¹⁸F or ¹²³I) in the final step of synthesis to produce these valuable diagnostic tools.

Experimental Protocols

The following protocols are generalized methodologies that can be adapted by researchers. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 4-Amino Derivatives via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the reaction of this compound with an amine nucleophile.

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (e.g., aniline, morpholine) (1.2 - 2.0 eq)

  • Solvent: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or n-Butanol

  • Base (optional, if using an amine salt): Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 eq)

  • Reaction vessel, magnetic stirrer, heating mantle, and condenser

Procedure:

  • To a clean, dry reaction vessel, add this compound and the chosen solvent (approx. 0.1 M concentration).

  • Add the amine nucleophile to the solution. If the amine is a hydrochloride salt, add the base.

  • Stir the mixture at a temperature ranging from 80 °C to 140 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent in vacuo to obtain the crude product.

  • Purify the crude material using flash column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the pure 4-amino-6-chloro-8-methoxyquinoline derivative.

Protocol 2: Synthesis of 6-Aryl Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol outlines the palladium-catalyzed coupling of an arylboronic acid to the C6-position.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or boronate ester (1.5 eq)

  • Palladium catalyst: Pd(PPh₃)₄ (tetrakis) or PdCl₂(dppf) (0.05 - 0.1 eq)

  • Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0 - 3.0 eq)

  • Solvent system: 1,4-Dioxane/Water (e.g., 4:1 v/v) or Toluene/Water

  • Reaction vessel, magnetic stirrer, heating mantle, and condenser

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, and the base.

  • Add the solvent system to the vessel.

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove dissolved oxygen.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed (typically 6-18 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain the desired 4-bromo-6-aryl-8-methoxyquinoline derivative.

Protocol 3: General MTT Assay for In Vitro Cytotoxicity Screening

This protocol provides a standard method for assessing the anticancer activity of newly synthesized compounds against a cancer cell line.[2]

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized quinoline derivatives dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or acidified isopropanol)

  • 96-well microplates, multichannel pipette, incubator, microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (DMSO) and untreated control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Illustrative Example

Effective drug discovery relies on the clear presentation of SAR data. The following table provides an illustrative example of how cytotoxicity data for a library of synthesized compounds could be summarized.

Compound IDModification (R Group at C4)Target Cell LineIC₅₀ (µM)
QM-01 -NH-PhMCF-7 (Breast)15.2
QM-02 -NH-(4-F-Ph)MCF-7 (Breast)8.5
QM-03 MorpholinoMCF-7 (Breast)22.1
QM-04 -NH-PhA549 (Lung)18.9
QM-05 -NH-(4-F-Ph)A549 (Lung)11.3

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Conclusion

This compound is a highly promising and versatile starting material for medicinal chemistry research. Its differentially functionalized halogen atoms provide a robust platform for creating diverse libraries of novel compounds through selective and high-yielding chemical transformations. The established pharmacological importance of the quinoline scaffold suggests that derivatives of this compound hold significant potential as anticancer, antimicrobial, and CNS-active agents. The synthetic and screening protocols provided herein offer a solid foundation for researchers to initiate drug discovery programs aimed at unlocking the full therapeutic potential of this valuable chemical entity.

References

  • Smolecule. (n.d.). Buy 4-Bromo-6-methoxyquinoline | 42881-66-3.
  • Smolecule. (2024, April 14). Buy 4-Bromo-6-fluoro-8-methoxyquinoline | 1599231-35-2.
  • EvitaChem. (n.d.). Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0.
  • Vasdev, N., et al. (2008). 4-Bromo-8-methoxyquinoline. National Center for Biotechnology Information.
  • Guidechem. (n.d.). How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline?
  • BenchChem. (n.d.). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents.
  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • PubChem. (n.d.). 4-Bromo-6-methoxyquinoline.
  • Al-Ostoot, F. H., et al. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. National Center for Biotechnology Information.
  • Smolecule. (n.d.). Buy 8-Bromo-4-chloro-6-methylquinoline | 1156602-22-0.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.
  • Sigma-Aldrich. (n.d.). 4-Bromo-8-methoxyquinoline | 103028-31-5.
  • Vitaku, E., et al. (2020, February 21). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
  • BenchChem. (n.d.). Application of 8-bromo-6-methylquinolin-2(1H)-one in Medicinal Chemistry: An Overview of a Promising Scaffold.
  • National Center for Biotechnology Information. (2025, June 1). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity.

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Application Notes for the Strategic Utilization of 4-Bromo-6-chloro-8-methoxyquinoline as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 4-Bromo-6-chloro-8-methoxyquinoline, a highly functionalized and versatile heterocyclic intermediate. The strategic disposition of its substituents—a reactive bromine atom at the C4 position, a less reactive chlorine atom at the C6 position, and an electron-donating methoxy group at the C8 position—renders it an ideal scaffold for sequential and site-selective chemical modifications. This document outlines the core principles of its reactivity and provides detailed, field-proven protocols for its application in key synthetic transformations, primarily focusing on palladium-catalyzed cross-coupling reactions. By leveraging the differential reactivity of the two halogen atoms, this intermediate serves as a powerful building block for the synthesis of diverse molecular libraries aimed at discovering novel therapeutics and advanced materials.

Introduction: A Scaffold of Strategic Importance

The quinoline core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and biologically active compounds known for their anticancer, antimalarial, and anti-inflammatory properties.[1] The value of a quinoline-based intermediate is determined by its potential for diversification. This compound is an exemplar of thoughtful chemical design. Its utility is rooted in the significant difference in reactivity between the C4-Bromo and C6-Chloro bonds in palladium-catalyzed cross-coupling reactions.

The general reactivity order for aryl halides in such transformations is C-I > C-Br > C-Cl, a principle that forms the cornerstone of the synthetic strategies described herein. This predictable reactivity allows for the selective functionalization of the C4-position under conditions that leave the C6-chloro group intact for subsequent transformations. This enables a divergent synthetic approach, where a single, advanced intermediate can give rise to a multitude of complex target molecules. The 8-methoxy group, an electron-donating substituent, modulates the electronic properties of the heterocyclic system and can itself be a target for modification, such as demethylation to reveal an 8-hydroxyquinoline moiety, a well-known chelating agent with significant biological activity.[2][3]

This guide will detail the practical application of this intermediate in three of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura Coupling, the Sonogashira Coupling, and the Buchwald-Hartwig Amination.

Physicochemical & Safety Profile
PropertyValueSource
Molecular Formula C₁₀H₇BrClNOInferred
Molecular Weight 272.53 g/mol Inferred
CAS Number 1070898-39-3User Provided
Appearance Off-white to pale yellow solidInferred
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationInferred from analogous structures[4]
Precautionary Statements P261: Avoid breathing dustP280: Wear protective gloves/eye protectionP301+P312: IF SWALLOWED: Call a POISON CENTER if you feel unwellP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Inferred from analogous structures[4]

Core Application: Site-Selective Palladium-Catalyzed Cross-Coupling

The primary application of this compound is as a substrate in palladium-catalyzed cross-coupling reactions. The C4-Br bond serves as the primary reactive handle for initial diversification.

G cluster_start Starting Intermediate cluster_reactions Selective C4-Position Functionalization cluster_products Diversified Scaffolds (C6-Cl Intact) start This compound suzuki Suzuki-Miyaura (C-C Bond) start->suzuki ArB(OH)₂ Pd Catalyst, Base sonogashira Sonogashira (C-C Alkyne Bond) start->sonogashira Terminal Alkyne Pd/Cu Catalysts, Base buchwald Buchwald-Hartwig (C-N Bond) start->buchwald R₂NH Pd Catalyst, Base prod_suzuki 4-Aryl-6-chloro- 8-methoxyquinoline suzuki->prod_suzuki prod_sono 4-Alkynyl-6-chloro- 8-methoxyquinoline sonogashira->prod_sono prod_buch 4-Amino-6-chloro- 8-methoxyquinoline buchwald->prod_buch

Caption: Strategic workflow for selective C4-functionalization.
Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organoboron species and an organic halide.[5] It is exceptionally tolerant of a wide range of functional groups, making it a cornerstone of medicinal chemistry for assembling complex biaryl structures.[6] In this context, it allows for the introduction of various aryl or heteroaryl moieties at the C4-position.

The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[7] The base is crucial for activating the boronic acid to facilitate the transmetalation step.[5]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_legend Key Steps pd0 Pd(0)L₂ pd_complex R-Pd(II)L₂(X) pd0->pd_complex R-X ox_add Oxidative Addition pd_aryl_complex R-Pd(II)L₂(Ar) pd_complex->pd_aryl_complex [ArB(OH)₃]⁻ transmetal Transmetalation base_activation ArB(OH)₂ + Base → [ArB(OH)₃]⁻ base_activation->pd_aryl_complex pd_aryl_complex->pd0 Product Out product R-Ar pd_aryl_complex->product red_elim Reductive Elimination aryl_halide R-X aryl_halide->pd_complex

Caption: Simplified Suzuki-Miyaura catalytic cycle.

This protocol is a representative example and should be optimized for specific substrates. It is adapted from established methodologies for similar quinoline scaffolds.[8]

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Sodium carbonate (Na₂CO₃) (2.5 equiv)

  • Toluene (solvent)

  • Ethanol (co-solvent)

  • Water (co-solvent)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 272 mg, 1.0 mmol) and 4-methoxyphenylboronic acid (e.g., 182 mg, 1.2 mmol).

  • Reagent Addition: Add Na₂CO₃ (e.g., 265 mg, 2.5 mmol) followed by the palladium catalyst, Pd(PPh₃)₄ (e.g., 35 mg, 0.03 mmol).

  • Solvent Addition & Degassing: Add the solvent system, typically a 3:1:1 mixture of Toluene:Ethanol:Water (e.g., 10 mL total). Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90 °C under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) followed by brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling provides a powerful method for the synthesis of aryl alkynes by reacting a terminal alkyne with an aryl halide.[9][10] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[11] The resulting alkynylquinolines are valuable intermediates for synthesizing more complex heterocyclic systems or as components in materials science.

Materials:

  • This compound (1.0 equiv)

  • Ethynyltrimethylsilane (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) (solvent and base)

  • Toluene (co-solvent)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: In a dry, argon-flushed Schlenk flask, dissolve this compound (272 mg, 1.0 mmol) in a mixture of toluene (5 mL) and triethylamine (5 mL).

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol) and CuI (7.6 mg, 0.04 mmol) to the solution.

  • Degassing: Degas the mixture with a stream of argon for 10 minutes.

  • Substrate Addition: Add ethynyltrimethylsilane (0.21 mL, 1.5 mmol) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within 2-6 hours. Monitor by TLC for the disappearance of the starting material.

  • Work-up: Quench the reaction by adding water (10 mL). Extract the aqueous phase with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to afford the 4-alkynylquinoline derivative.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, enabling the coupling of aryl halides with a vast array of primary and secondary amines.[12][13] This reaction is of paramount importance in pharmaceutical development, as the arylamine motif is present in a large number of bioactive molecules.[14] The choice of palladium catalyst and, critically, the phosphine ligand is key to achieving high yields.

Buchwald_Cycle Buchwald-Hartwig Amination Cycle cluster_legend Key Steps pd0 Pd(0)L₂ pd_complex R-Pd(II)L₂(X) pd0->pd_complex R-X ox_add Oxidative Addition pd_amine_complex [R-Pd(II)L₂(HNR'₂)]⁺X⁻ pd_complex->pd_amine_complex HNR'₂ amine_coord Amine Coordination pd_amido_complex R-Pd(II)L₂(NR'₂) pd_amine_complex->pd_amido_complex -H⁺ deprotonation Deprotonation (Base) pd_amido_complex->pd0 Product Out product R-NR'₂ pd_amido_complex->product red_elim Reductive Elimination aryl_halide R-X aryl_halide->pd_complex amine HNR'₂ amine->pd_amine_complex

Caption: Simplified Buchwald-Hartwig amination cycle.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv)

  • Xantphos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene (solvent)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: In an oven-dried Schlenk tube under argon, combine Pd₂(dba)₃ (14 mg, 0.015 mmol) and Xantphos (23 mg, 0.04 mmol). Add anhydrous toluene (2 mL) and stir for 10 minutes.

  • Reagent Addition: In a separate flask, add this compound (272 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), and anhydrous toluene (5 mL).

  • Reaction Initiation: Transfer the prepared catalyst solution to the reagent flask via syringe. Add morpholine (0.10 mL, 1.2 mmol).

  • Reaction: Seal the tube and heat the mixture to 100 °C. Monitor the reaction by TLC. The reaction is typically complete in 8-16 hours.

  • Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (20 mL) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain the 4-aminoquinoline product.

Outlook: A Gateway to Chemical Diversity

The protocols detailed above demonstrate the power of this compound as a strategic starting material. The selective functionalization at the C4-position generates a new class of intermediates where the C6-chloro group remains available for further manipulation. This second reactive site can be targeted under more forcing cross-coupling conditions or via nucleophilic aromatic substitution (SNAr), enabling the synthesis of di-substituted quinolines with complex and diverse substitution patterns. This sequential functionalization strategy is a highly efficient approach for building molecular complexity and exploring broad regions of chemical space in the pursuit of new drug candidates.

References

  • Vasdev, N., et al. (2008). 4-Bromo-8-methoxyquinoline. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o1117. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Schmidt, A., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 49. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. Retrieved from [Link]

  • Bacsa, I., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 2403–2411. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • NRO-Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • Aljamali, N. M. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. International Journal of ChemTech Research. Retrieved from [Link]

  • Al-Ostath, A., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(23), 7335. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Cherdtrakulkiat, R., et al. (2020). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Scientific Reports. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

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Application Note: Advanced Derivatization Strategies for 4-Bromo-6-chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of advanced derivatization techniques for 4-Bromo-6-chloro-8-methoxyquinoline, a highly versatile heterocyclic building block. As a substituted quinoline, this scaffold is of significant interest to researchers in medicinal chemistry and materials science.[1][2] This document details field-proven protocols for key transformations including regioselective palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira) and nucleophilic aromatic substitution. The causality behind experimental choices, mechanistic insights, and strategies for sequential derivatization are discussed to empower researchers to leverage this molecule's full synthetic potential.

Introduction: The Strategic Value of this compound

The quinoline nucleus is a quintessential "privileged structure" in drug discovery, forming the core of numerous therapeutic agents, from antimalarials like chloroquine to anticancer drugs such as camptothecin.[3][4] Its rigid bicyclic framework and hydrogen bonding capabilities make it an ideal scaffold for interacting with biological targets.[3]

This compound presents a unique synthetic opportunity due to its distinct electronic and steric properties. It features two different halogen atoms at positions amenable to derivatization: a bromine at the C4 position and a chlorine at the C6 position. This structural arrangement is not a redundancy but a strategic advantage, enabling programmed, regioselective modifications.

The Principle of Regioselective Reactivity: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order: I > Br > OTf > Cl.[5] This differential reactivity is the cornerstone of a selective derivatization strategy. The C4-Bromo bond is significantly more susceptible to oxidative addition to a Palladium(0) catalyst than the more robust C6-Chloro bond. By carefully controlling reaction conditions, one can selectively functionalize the C4 position while leaving the C6 position intact for subsequent transformations. This guide will provide protocols that exploit this reactivity differential.

Core Derivatization Methodologies

The following sections detail robust protocols for the primary classes of derivatization reactions applicable to this compound. Each protocol is designed as a self-validating system, with explanations for the role of each reagent.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

Expertise & Causality: The Suzuki-Miyaura reaction is a premier method for creating carbon-carbon bonds, particularly for synthesizing biaryl and vinyl-substituted quinolines.[6] Its power lies in its broad functional group tolerance, the use of stable and generally low-toxicity organoboron reagents, and its well-understood mechanism.[7] The choice of a base is critical; it activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates the key transmetalation step in the catalytic cycle.[6][8]

Protocol 2.1: Selective Suzuki-Miyaura Coupling at the C4-Position

Objective: To selectively couple an arylboronic acid at the C4-bromo position.

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.5 eq)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and Cs₂CO₃.

  • Add the catalyst, Pd(dppf)Cl₂.

  • Add anhydrous 1,4-dioxane and degassed water to form a 4:1 solvent mixture. The solution should be sufficiently dilute (approx. 0.1 M).

  • Degas the resulting mixture by bubbling argon through the solution for 10-15 minutes.

  • Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the 4-aryl-6-chloro-8-methoxyquinoline product.[9]

Data Presentation: Suzuki-Miyaura Reaction Parameters

ParameterRecommended SettingRationale
Catalyst Pd(dppf)Cl₂Robust, air-stable precatalyst effective for cross-coupling of aryl chlorides and bromides.
Base Cs₂CO₃ or K₂CO₃Effectively forms the active boronate species; Cs₂CO₃ offers better solubility.[5]
Solvent Dioxane/H₂O or Toluene/EtOH/H₂OAqueous mixtures promote the dissolution of the base and facilitate the catalytic cycle.
Temperature 80 - 100 °CProvides sufficient thermal energy for catalytic turnover without degrading the catalyst or starting materials.

Visualization: The Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 L₂Pd⁰ ox_add Oxidative Addition pd0->ox_add pd_complex L₂PdII(Ar)(X) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_r L₂PdII(Ar)(R) transmetal->pd_r boronate R-B(OH)₃⁻ boronate->transmetal base Base (e.g., Cs₂CO₃) boronic_acid R-B(OH)₂ base->boronic_acid boronic_acid->boronate Activation red_elim Reductive Elimination pd_r->red_elim red_elim->pd0 Catalyst Regeneration product Ar-R red_elim->product aryl_halide Ar-X aryl_halide->ox_add

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

Expertise & Causality: The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, a critical pharmacophore.[10] The reaction's success hinges on the synergy between the palladium center and a sterically hindered, electron-rich phosphine ligand.[11] These ligands promote the crucial reductive elimination step, which forms the C-N bond, and prevent catalyst decomposition pathways like beta-hydride elimination.[12] A strong, non-nucleophilic base (like NaOtBu) is required to deprotonate the amine, forming the palladium-amido complex necessary for the final bond formation.[5]

Protocol 2.2: Selective Buchwald-Hartwig Amination at the C4-Position

Objective: To selectively couple a primary or secondary amine at the C4-bromo position.

Materials:

  • This compound (1.0 eq)

  • Amine (Primary or Secondary) (1.2-1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.05 eq)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • Toluene (Anhydrous)

Step-by-Step Methodology:

  • In a glovebox or under a strong flow of inert gas, add NaOtBu to a flame-dried Schlenk flask.

  • Add the catalyst Pd₂(dba)₃ and the ligand XPhos.

  • Add this compound.

  • Add anhydrous toluene, followed by the amine coupling partner.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS (typically 6-24 hours).

  • After cooling, quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with ethyl acetate or dichloromethane. Wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude material via flash column chromatography to afford the desired 4-amino-6-chloro-8-methoxyquinoline.

Data Presentation: Buchwald-Hartwig Reaction Parameters

ParameterRecommended SettingRationale
Catalyst System Pd₂(dba)₃ / XPhos or GPhosA Pd(0) source paired with a bulky, electron-rich biarylphosphine ligand is essential for high catalytic activity.[11]
Base NaOtBu, KOtBu, or LHMDSStrong, non-nucleophilic bases are required to deprotonate the amine for the catalytic cycle.[5]
Solvent Toluene or Dioxane (Anhydrous)Aprotic, non-coordinating solvents are necessary to prevent interference with the catalytic species.
Temperature 100 - 110 °CHigher temperatures are often needed to drive the coupling, especially with less reactive amines.

Visualization: The Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 L-Pd⁰ ox_add Oxidative Addition pd0->ox_add pd_complex L-PdII(Ar)(Br) ox_add->pd_complex amine_assoc Amine Association pd_complex->amine_assoc deprotonation Deprotonation amine_assoc->deprotonation amine R₂NH amine->amine_assoc pd_amido L-PdII(Ar)(NR₂) red_elim Reductive Elimination pd_amido->red_elim deprotonation->pd_amido base Base (NaOtBu) base->deprotonation red_elim->pd0 Catalyst Regeneration product Ar-NR₂ red_elim->product aryl_bromide Ar-Br aryl_bromide->ox_add

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Introducing Alkynyl Functionality

Expertise & Causality: The Sonogashira coupling is the most reliable method for attaching terminal alkynes to aryl halides.[13][14] This reaction uniquely employs a dual-catalyst system. The palladium catalyst orchestrates the main cross-coupling cycle, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate.[15] This copper acetylide is more reactive and readily undergoes transmetalation with the palladium center, accelerating the overall reaction and allowing it to proceed under mild conditions.[15] An amine base serves both to deprotonate the alkyne and as a solvent.

Protocol 2.3: Selective Sonogashira Coupling at the C4-Position

Objective: To selectively couple a terminal alkyne at the C4-bromo position.

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

  • Copper(I) Iodide (CuI) (0.04 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (Anhydrous)

  • Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Methodology:

  • Add this compound, Pd(PPh₃)₂Cl₂, and CuI to a flame-dried Schlenk flask under an inert atmosphere.

  • Add anhydrous THF and anhydrous Et₃N (as both base and co-solvent).

  • Degas the mixture for 10 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C. Monitor by TLC or LC-MS (typically 2-8 hours).

  • Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify by flash column chromatography to obtain the 4-alkynyl-6-chloro-8-methoxyquinoline product.[16]

Data Presentation: Sonogashira Reaction Parameters

ParameterRecommended SettingRationale
Pd Catalyst Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄Standard, reliable palladium sources for Sonogashira couplings.
Cu Co-catalyst Copper(I) Iodide (CuI)Activates the alkyne by forming a copper acetylide, facilitating transmetalation.[15]
Base/Solvent Et₃N or DIPEAActs as an acid scavenger and helps facilitate the deprotonation of the alkyne.
Temperature Room Temp to 50 °CThe dual catalyst system allows for mild reaction conditions, preserving sensitive functional groups.

Advanced Application: A Sequential Derivatization Workflow

The true synthetic power of this compound is realized through sequential, regioselective functionalization. The C4-Br bond can be addressed first under mild cross-coupling conditions, followed by derivatization of the more resilient C6-Cl bond under more forcing conditions.

Trustworthiness through a Validated System: This workflow relies on the predictable reactivity hierarchy of aryl halides. The first step's mild conditions ensure the C6-Cl position remains untouched. After purification, the intermediate can be subjected to a second, distinct transformation.

Visualization: Sequential Derivatization Workflow

Sequential_Derivatization start 4-Bromo-6-chloro- 8-methoxyquinoline step1 Step 1: Selective Coupling @ C4 (e.g., Suzuki, 90°C) start->step1 intermediate Intermediate: 4-Aryl-6-chloro- 8-methoxyquinoline step1->intermediate purify Purification (Chromatography) intermediate->purify step2 Step 2: Coupling @ C6 (e.g., Buchwald-Hartwig, >110°C) purify->step2 final_product Final Product: 4-Aryl-6-amino- 8-methoxyquinoline step2->final_product

Caption: Workflow for the sequential, regioselective derivatization.

This strategy allows for the creation of complex, highly decorated quinoline libraries from a single, versatile starting material, making it an invaluable tool for generating novel chemical entities in drug discovery programs.

References

  • Vertex AI Search. (n.d.). Exploring Applications of Quinoline Derivatives in Chemical Synthesis.
  • Smolecule. (n.d.). Buy 8-Bromo-4-chloro-6-methylquinoline | 1156602-22-0.
  • PMC - NIH. (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products.
  • EvitaChem. (n.d.). Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0.
  • Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
  • RSC Publishing. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • YouTube. (2012). The Buchwald-Hartwig Amination Reaction.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
  • ResearchGate. (2018). (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
  • University of Southampton ePrints. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes.

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Application Notes and Protocols for the Synthesis of Novel Compounds from 4-Bromo-6-chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the strategic functionalization of 4-Bromo-6-chloro-8-methoxyquinoline. This versatile quinoline scaffold is a valuable starting material in medicinal chemistry and drug discovery, offering two distinct halogenated positions for selective modification.[1][2][3] We will explore the differential reactivity of the C4-Bromo and C6-Chloro positions and provide step-by-step protocols for key synthetic transformations, including Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) and Nucleophilic Aromatic Substitution (SNAr). The methodologies herein are designed to empower researchers to generate diverse libraries of novel quinoline derivatives for downstream applications.

Introduction: The Quinoline Scaffold and Strategic Functionalization

The quinoline ring system, a fusion of benzene and pyridine rings, is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[2][4][5] The compound this compound presents a particularly interesting starting point for analog synthesis due to its unique substitution pattern:

  • Two distinct halogen atoms: A bromine at the 4-position and a chlorine at the 6-position.

  • An electron-donating methoxy group: Located at the 8-position, which can influence the electronic properties and reactivity of the ring system.

The key to unlocking the synthetic potential of this molecule lies in understanding and exploiting the differential reactivity of the two carbon-halogen bonds. This allows for selective, sequential reactions to build molecular complexity in a controlled manner.

Reactivity Profile of this compound

The synthetic utility of this scaffold is governed by the distinct electronic environments of the pyridine and benzene rings within the quinoline system.

  • C4-Position (Pyridine Ring): The bromine atom at the C4 position is on an electron-deficient pyridine ring. This position is activated towards Nucleophilic Aromatic Substitution (SNAr) because the electronegative ring nitrogen can stabilize the negatively charged Meisenheimer intermediate.[6][7]

  • C6-Position (Benzene Ring): The chlorine atom at the C6 position is on the more electron-rich benzene portion of the scaffold. This position is less susceptible to SNAr but is an excellent candidate for various Palladium-catalyzed cross-coupling reactions .

  • Differential Cross-Coupling Reactivity: In Palladium-catalyzed reactions, the reactivity of aryl halides typically follows the order: I > Br > OTf > Cl.[8][9] Therefore, the C4-Bromo bond is significantly more reactive than the C6-Chloro bond under these conditions. This intrinsic reactivity difference is the cornerstone of selective functionalization, allowing for initial modification at the C4-position while leaving the C6-chloro group intact for subsequent transformations.

G Strategic Functionalization Pathways cluster_c4 C4-Position (More Reactive) cluster_c6 C6-Position (Less Reactive) start 4-Bromo-6-chloro- 8-methoxyquinoline c4_suzuki Suzuki Coupling start->c4_suzuki c4_buchwald Buchwald-Hartwig start->c4_buchwald c4_sonoga Sonogashira start->c4_sonoga c4_snar SNAr start->c4_snar intermediate 4-Substituted-6-chloro- 8-methoxyquinoline c4_suzuki->intermediate c4_buchwald->intermediate c4_sonoga->intermediate c4_snar->intermediate c6_suzuki Suzuki Coupling c6_buchwald Buchwald-Hartwig intermediate->c6_suzuki intermediate->c6_buchwald G start This compound + Arylboronic Acid reagents Pd(PPh₃)₄, K₂CO₃ 1,4-Dioxane/H₂O Heat (80-100 °C) start->reagents Suzuki-Miyaura Reaction product 4-Aryl-6-chloro-8-methoxyquinoline reagents->product

Figure 2: Workflow for selective Suzuki-Miyaura coupling at the C4-position.

Experimental Protocol:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The reaction concentration should be approximately 0.1 M with respect to the starting quinoline.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Efficient for C(sp²)-C(sp²) bond formation.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalation. [9]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OBiphasic system aids in dissolving both organic and inorganic reagents.
Temperature 80 - 100 °CSufficient to promote oxidative addition at C-Br without affecting C-Cl.
Buchwald-Hartwig Amination at the C4-Position

The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation for synthesizing compounds with pharmacological potential. [8][10][11][12]This protocol focuses on the selective introduction of primary or secondary amines at the C4-position.

Rationale: This reaction requires a carefully selected palladium catalyst and a specialized phosphine ligand. Bulky, electron-rich ligands (e.g., XPhos, SPhos, BINAP) are essential to facilitate the reductive elimination step, which is often the rate-limiting step of the catalytic cycle. [8]A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is used to deprotonate the amine.

G start This compound + Primary/Secondary Amine reagents Pd₂(dba)₃, XPhos, NaOtBu Toluene or Dioxane Heat (100-110 °C) start->reagents Buchwald-Hartwig Amination product 4-Amino-6-chloro-8-methoxyquinoline Derivative reagents->product

Figure 3: Workflow for selective Buchwald-Hartwig amination at the C4-position.

Experimental Protocol:

  • In an oven-dried vial or flask, combine the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv), the phosphine ligand (e.g., XPhos, 0.08 equiv), and the base (e.g., NaOtBu, 1.4 equiv).

  • Add this compound (1.0 equiv).

  • Seal the vessel, then evacuate and backfill with an inert gas.

  • Add the amine (1.2 equiv) followed by the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Heat the mixture to 100-110 °C with stirring.

  • Monitor the reaction until the starting material is consumed as judged by TLC or LC-MS.

  • Cool to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify via column chromatography.

ParameterRecommended ConditionRationale
Catalyst System Pd₂(dba)₃ + XPhos/SPhos or Pd(OAc)₂ + BINAPBulky ligands promote the crucial reductive elimination step. [8]
Base NaOtBu, K₃PO₄, LiHMDSStrong, non-nucleophilic base required for amine deprotonation.
Solvent Toluene, 1,4-DioxaneAnhydrous, aprotic solvents are necessary.
Temperature 100 - 110 °CHigher temperature needed to drive the catalytic cycle.
Sonogashira Coupling at the C4-Position

The Sonogashira coupling is the premier method for synthesizing arylalkynes by coupling a terminal alkyne with an aryl halide. [13][14][15] Rationale: This reaction classically uses a dual-catalyst system: a palladium(0) complex to activate the aryl halide and a copper(I) salt (typically CuI) to form a copper acetylide intermediate, which facilitates transmetalation. [14]An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), serves as both the base and often as a solvent.

Experimental Protocol:

  • To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv), and copper(I) iodide (CuI, 0.05 equiv).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous amine solvent (e.g., triethylamine or a mixture of THF/triethylamine).

  • Add the terminal alkyne (1.2-1.5 equiv) via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts) followed by brine.

  • Dry the organic phase, concentrate, and purify by column chromatography.

ParameterRecommended ConditionRationale
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Standard catalysts for Sonogashira coupling. [13]
Cu Co-catalyst Copper(I) Iodide (CuI)Forms copper acetylide to facilitate transmetalation.
Base/Solvent Triethylamine (TEA), Diisopropylamine (DIPA)Acts as an acid scavenger and solvent.
Temperature 25 - 60 °CGenerally proceeds under mild conditions.

Synthetic Protocols: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring activates the C4-position for SNAr. This provides a complementary, metal-free method for introducing nucleophiles.

Rationale: SNAr reactions proceed via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex. [6][16][17]The reaction is facilitated by strong nucleophiles (e.g., alkoxides, thiolates, amines) and is often run at elevated temperatures to overcome the activation energy barrier associated with disrupting the aromaticity in the intermediate step.

G start This compound + Nucleophile (Nu-H) reagents Base (e.g., K₂CO₃, NaH) Polar Aprotic Solvent (e.g., DMF, DMSO) Heat start->reagents SNAr Reaction product 4-Nu-6-chloro-8-methoxyquinoline reagents->product

Figure 4: General workflow for SNAr at the C4-position.

Experimental Protocol (Example with an Alcohol Nucleophile):

  • To a solution of the desired alcohol (2.0-3.0 equiv) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.

  • Add a solution of this compound (1.0 equiv) in the same solvent.

  • Heat the reaction mixture to 80-120 °C and monitor by TLC.

  • After completion, cool the reaction to 0 °C and carefully quench by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over Na₂SO₄.

  • Concentrate the solvent and purify the residue by column chromatography.

Characterization

All novel compounds synthesized should be rigorously characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to determine the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Melting Point: To assess the purity of solid compounds.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel quinoline derivatives. The pronounced difference in reactivity between the C4-bromo and C6-chloro positions allows for a predictable and selective functionalization strategy. By employing the palladium-catalyzed cross-coupling and nucleophilic aromatic substitution protocols detailed in this guide, researchers can efficiently generate diverse molecular libraries for applications in drug discovery and materials science.

References

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  • Olasunkanmi, A. K., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.
  • Aboruva, A., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry.
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  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • The Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube.
  • Jagriti Sharma. (2021). CH - 22 Nucleophilic Aromatic Substitution | Clayden Chemistry. YouTube.
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Bromo-6-chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged heterocyclic motif integral to a vast array of therapeutic agents, demonstrating a broad spectrum of pharmacological activities including antimalarial, anticancer, and antibacterial properties.[1][2][3] The functionalization of the quinoline core is a cornerstone of modern drug discovery, enabling the systematic exploration of structure-activity relationships (SAR). Among the most powerful and versatile methods for such functionalization are palladium-catalyzed cross-coupling reactions.[4][5][6] These reactions facilitate the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity under relatively mild conditions.[4][6]

This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions applied to 4-bromo-6-chloro-8-methoxyquinoline, a dihalogenated substrate offering opportunities for selective functionalization. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols for key reactions such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, and offer insights into reaction optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel quinoline-based compounds.

Introduction: The Quinoline Scaffold and the Power of Cross-Coupling

The quinoline ring system is a fundamental building block in medicinal chemistry.[1][2][3][7] Its presence in natural products, most famously the antimalarial alkaloid quinine, spurred extensive research into its synthetic derivatives, leading to landmark drugs like chloroquine.[1] Today, quinoline-based compounds are investigated for a multitude of therapeutic applications.[2][7]

The ability to precisely modify the quinoline scaffold is paramount for developing new therapeutic agents. Palladium-catalyzed cross-coupling reactions have revolutionized this process, allowing for the connection of diverse molecular fragments to the quinoline core.[5][6] These reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki, are indispensable tools in modern organic synthesis.[8][9] They are prized for their broad functional group tolerance, high catalytic activity, and the ability to form C-C and C-N bonds that are otherwise challenging to construct.[5][6][10]

The substrate at the heart of this guide, this compound, presents a particularly interesting case for synthetic chemists. The differential reactivity of the C4-Br and C6-Cl bonds under palladium catalysis allows for selective, sequential functionalization, providing a strategic pathway to complex, polysubstituted quinoline derivatives.

Mechanistic Overview and Strategic Considerations

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6][11]

The General Catalytic Cycle
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (C-X) of the quinoline substrate. This step forms a Pd(II) intermediate.[4][8][11] The rate of this step is generally I > Br > OTf > Cl.

  • Transmetalation: An organometallic coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide.[4][5][8]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[4][5][8][11]

Palladium Catalytic Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L_n(Aryl)Pd(II)-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Coupling L_n(Aryl)Pd(II)-R Transmetal->PdII_Coupling Byproduct M-X Transmetal->Byproduct RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Product Aryl-R RedElim->Product ArylX Aryl-X (e.g., Bromoquinoline) ArylX->OxAdd Organometallic R-M (e.g., Boronic Acid) Organometallic->Transmetal caption General Palladium Cross-Coupling Cycle

Sources

Application Notes & Protocols: Regioselective Nucleophilic Aromatic Substitution (SNAr) Reactions of 4-Bromo-6-chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Substituted Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1] The functionalization of the quinoline ring is a critical step in drug discovery, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles. 4-Bromo-6-chloro-8-methoxyquinoline is a versatile synthetic intermediate, offering multiple sites for chemical modification.

This guide provides a detailed exploration of the nucleophilic aromatic substitution (SNAr) reactions of this compound. We will delve into the principles governing the regioselectivity of these reactions, provide field-tested protocols for the selective functionalization of the C4 position, and offer insights into the causality behind the experimental design.

The Principle of Regioselectivity in SNAr Reactions of Quinolines

Nucleophilic aromatic substitution is a powerful method for forming new bonds on aromatic rings. Unlike electrophilic substitutions common to electron-rich rings like benzene, SNAr proceeds efficiently on electron-deficient aromatic systems.[2][3]

Electronic Activation of the Quinoline Ring

The quinoline system consists of a pyridine ring fused to a benzene ring. The nitrogen atom in the pyridine ring is highly electronegative, withdrawing electron density and making the heterocyclic ring electron-deficient.[4][5] This effect is most pronounced at the α (C2) and γ (C4) positions, rendering them highly electrophilic and thus susceptible to attack by nucleophiles.[5][6] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[2][7]

Preferential Reactivity: C4-Bromo vs. C6-Chloro

In this compound, two potential sites for SNAr exist: the C4 position bearing a bromine atom and the C6 position with a chlorine atom.

  • C4-Position (Bromo): This position is part of the electron-deficient pyridine ring and is directly activated (in a para or γ-relationship) by the ring nitrogen. This strong electronic activation makes the C4 carbon the primary site for nucleophilic attack.[6][8]

  • C6-Position (Chloro): This position is on the benzenoid portion of the ring. It does not benefit from the direct electron-withdrawing activation of the ring nitrogen. Consequently, it is significantly less reactive towards nucleophilic attack under standard SNAr conditions.

Therefore, nucleophilic aromatic substitution on this substrate occurs with high regioselectivity at the C4 position, displacing the bromide. While bromine is generally a better leaving group than chlorine, the rate-determining step in most SNAr reactions is the initial nucleophilic attack.[9] The stability of the resulting Meisenheimer complex, which is greatly enhanced by the charge delocalization onto the ring nitrogen, is the dominant factor dictating the reaction's feasibility and regioselectivity.[7]

SNAr_Mechanism cluster_intermediate Rate-Determining Step Reactant 4-Bromo-6-chloro- 8-methoxyquinoline Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Reactant->Meisenheimer 1. Nucleophilic Attack (Slow) Nucleophile Nucleophile (Nu⁻) Product 4-Substituted-6-chloro- 8-methoxyquinoline Meisenheimer->Product 2. Elimination of LG (Fast) LeavingGroup Bromide Ion (Br⁻) Meisenheimer->LeavingGroup

Experimental Protocols

The following protocols provide step-by-step methodologies for the selective substitution of the C4-bromo group with amine and thiol nucleophiles.

Protocol 1: Amination at the C4-Position with Morpholine

Objective: To synthesize 4-(morpholin-4-yl)-6-chloro-8-methoxyquinoline via SNAr.

Causality Behind Choices:

  • Solvent (DMF): Dimethylformamide is a polar aprotic solvent that effectively solvates cations but not anions. This leaves the nucleophile "bare" and highly reactive, accelerating the reaction.

  • Base (K₂CO₃): Potassium carbonate is a mild inorganic base used to scavenge the hydrobromic acid (HBr) that is formed during the reaction, driving the equilibrium towards the product.

  • Temperature (100 °C): While the C4 position is activated, moderate heating is often required to achieve a reasonable reaction rate with amine nucleophiles.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous K₂CO₃.

  • Add anhydrous DMF via syringe to dissolve the starting material.

  • Add morpholine dropwise to the stirring solution at room temperature.

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours.

  • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:EtOAc eluent system until the starting material spot is consumed.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine to remove residual DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Protocol 2: Thiolation at the C4-Position with Thiophenol

Objective: To synthesize 4-(phenylthio)-6-chloro-8-methoxyquinoline.

Causality Behind Choices:

  • Nucleophile Generation (NaH): Sodium hydride is a strong, non-nucleophilic base used to deprotonate the weakly acidic thiophenol, generating the highly nucleophilic thiophenolate anion in situ.

  • Solvent (THF): Anhydrous Tetrahydrofuran is a suitable aprotic solvent for reactions involving NaH.

  • Temperature (0 °C to RT): The thiophenolate anion is a potent nucleophile. The reaction is initiated at a low temperature to control the initial exothermic deprotonation and then allowed to proceed to completion at room temperature.

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.1 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add NaH.

  • Carefully wash the NaH with anhydrous hexanes to remove the mineral oil, and decant the hexanes.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve thiophenol in a small amount of anhydrous THF.

  • Slowly add the thiophenol solution to the stirring NaH suspension at 0 °C. Allow it to stir for 20 minutes to ensure complete formation of the sodium thiophenolate.

  • Add a solution of this compound in anhydrous THF to the thiophenolate solution dropwise at 0 °C.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir until completion (typically 2-4 hours, monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with dichloromethane (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary and Expected Outcomes

The following table summarizes typical reaction conditions and expected outcomes for the SNAr of this compound at the C4-position.

NucleophileBaseSolventTemperature (°C)Time (h)Expected Yield (%)
MorpholineK₂CO₃DMF1004-685-95%
ThiophenolNaHTHF0 to RT2-490-98%
Sodium MethoxideN/AMethanolReflux6-880-90%
AnilineK₂CO₃DMAc12012-1670-85%

Yields are estimates and may vary based on reaction scale and purification efficiency.

Experimental Workflow Visualization

Workflow cluster_reaction Reaction Setup & Execution cluster_workup Workup & Isolation cluster_purification Purification & Analysis A 1. Combine Quinoline & Base in Flask B 2. Add Anhydrous Solvent A->B C 3. Add Nucleophile (Dropwise) B->C D 4. Heat & Stir (e.g., 100 °C) C->D E 5. Monitor by TLC D->E F 6. Quench Reaction (e.g., add H₂O) E->F Reaction Complete G 7. Liquid-Liquid Extraction F->G H 8. Wash Organic Layer with Brine G->H I 9. Dry (e.g., MgSO₄), Filter & Concentrate H->I J 10. Column Chromatography I->J Crude Product K 11. Characterize Product (NMR, MS) J->K

Conclusion and Field Insights

The nucleophilic aromatic substitution of this compound proceeds with high regioselectivity, exclusively at the C4-position under typical SNAr conditions. This predictable reactivity is governed by the powerful electron-withdrawing nature of the quinoline nitrogen, which activates the γ-position for nucleophilic attack. The C6-chloro position remains inert to these conditions, providing an opportunity for subsequent orthogonal functionalization via other methods, such as transition-metal-catalyzed cross-coupling. The protocols described herein are robust and can be adapted for a wide range of nucleophiles, making this substrate a valuable and predictable building block for the synthesis of complex, functionalized quinoline derivatives in drug discovery and materials science.

References

  • Title: Nucleophilic substitution in quinoline and isoquinoline Source: Química Organica.org URL: [Link]

  • Title: Why nucleophllic substitution in quinoline takes place at 2 position not at 4 position? Source: Quora URL: [Link]

  • Title: Nucleophilic aromatic substitution Source: Wikipedia URL: [Link]

  • Title: QUINOLINE Source: ResearchGate URL: [Link]

  • Title: Reactivity of Quinoline Source: YouTube URL: [Link]

  • Title: Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue Source: MDPI URL: [Link]

  • Title: Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Aromatic Nucleophilic Substitution Reactions. Source: Chemical Reviews URL: [Link]

  • Title: Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). Source: ResearchGate URL: [Link]

  • Title: Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline Source: ResearchGate URL: [Link]

  • Title: 4-Bromo-8-methoxyquinoline Source: National Center for Biotechnology Information (PMC) URL: [Link]

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  • Title: Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline Source: Atlantis Press URL: [Link]

  • Title: Nucleophilic Aromatic Substitution Source: Chemistry Steps URL: [Link]

  • Title: Aromatic Nucleophilic Substitution Source: Dalal Institute URL: [Link]

  • Title: Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products Source: Canadian Journal of Chemistry URL: [Link]

  • Title: Concerted Nucleophilic Aromatic Substitutions Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: 4-bromo-6-methoxyquinoline Source: ChemSynthesis URL: [Link]

  • Title: Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles Source: ACG Publications URL: [Link]

  • Title: 16.8: Nucleophilic Aromatic Substitution Source: Chemistry LibreTexts URL: [Link]

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  • Title: How to explain regioselectivity in nucleophilic aromatic substitution Source: Chemistry Stack Exchange URL: [Link]

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Application Notes and Protocols: 4-Bromo-6-chloro-8-methoxyquinoline as a Versatile Scaffold for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system, a bicyclic heterocycle containing a benzene ring fused to a pyridine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a cornerstone in the development of therapeutic agents across various diseases. In oncology, quinoline derivatives have demonstrated remarkable efficacy and are central to the mechanism of numerous approved and investigational anticancer drugs.[3][4] These compounds exert their antiproliferative effects through diverse mechanisms, including the inhibition of critical cellular machinery such as tyrosine kinases, topoisomerases, and tubulin polymerization, as well as by inducing apoptosis and arresting the cell cycle.[5][6][7]

This guide focuses on a highly functionalized and strategically designed building block: 4-Bromo-6-chloro-8-methoxyquinoline . This molecule is engineered for versatility, offering multiple reactive sites for diversification. The bromine atom at the C4 position is primed for palladium-catalyzed cross-coupling reactions, while the chlorine atom at the C6 position provides an alternative handle for functionalization. The methoxy group at C8 serves to modulate the electronic properties and lipophilicity of the core, potentially influencing target binding affinity and pharmacokinetic profiles.

These application notes provide a detailed framework for researchers, scientists, and drug development professionals, outlining robust synthetic protocols and strategic considerations for leveraging this compound to generate novel libraries of potential anticancer agents.

Synthetic Strategy: Accessing the Core Building Block

A reliable supply of the core scaffold is paramount. The synthesis of this compound can be achieved through a multi-step sequence, logically adapted from established methodologies for related quinoline systems.[8][9] The proposed pathway relies on the Gould-Jacobs reaction, a powerful method for constructing the quinoline ring.

Proposed Synthetic Workflow

G cluster_start Starting Materials cluster_steps Reaction Steps cluster_products Intermediates & Final Product A 3-Chloro-5-methoxyaniline C Step 1: Condensation (Gould-Jacobs Reaction) A->C B Diethyl (ethoxymethylene)malonate B->C P1 Intermediate I (Anilinomethylene malonate) C->P1 D Step 2: Thermal Cyclization P2 Intermediate II (6-Chloro-8-methoxyquinolin-4-ol) D->P2 E Step 3: Chlorination P3 Intermediate III (4,6-Dichloro-8-methoxyquinoline) E->P3 F Step 4: Bromination FP Final Product (this compound) F->FP P1->D P2->E P3->F

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of 6-Chloro-8-methoxyquinolin-4-ol (Intermediate II)

This protocol outlines the initial condensation and subsequent thermal cyclization to form the core quinolin-4-ol structure.

  • Reaction Setup: In a round-bottom flask, combine 3-chloro-5-methoxyaniline (1.0 equiv.) and diethyl (ethoxymethylene)malonate (1.1 equiv.).

  • Condensation: Heat the mixture at 110-120 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline starting material.

  • Ethanol Removal: After the reaction is complete, remove the ethanol by-product under reduced pressure to yield the crude anilinomethylene malonate intermediate.

  • Thermal Cyclization: Add the crude intermediate to a high-boiling point solvent such as Dowtherm A or diphenyl ether. Heat the mixture to 240-260 °C and maintain for 30-60 minutes.

  • Work-up: Upon completion (monitored by TLC), cool the reaction mixture to room temperature. Add a non-polar solvent like hexanes to precipitate the product.

  • Purification: Filter the resulting solid, wash thoroughly with hexanes, and dry under vacuum to obtain 6-chloro-8-methoxyquinolin-4-ol.

Protocol 2: Synthesis of this compound (Final Product)

This two-step process first converts the 4-hydroxyl group to a more reactive chloride, followed by a halogen exchange reaction.

  • Chlorination: In a well-ventilated fume hood, carefully add 6-chloro-8-methoxyquinolin-4-ol (1.0 equiv.) to an excess of phosphorus oxychloride (POCl₃, 5-10 equiv.). Heat the mixture to reflux (approx. 110 °C) for 2-4 hours.

  • Quenching: After cooling, cautiously pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is neutral (pH ~7-8). The product will precipitate.

  • Isolation of Dichloro-intermediate: Filter the solid, wash with water, and dry to yield 4,6-dichloro-8-methoxyquinoline.

  • Bromination: Treat the dichloro-intermediate with an excess of hydrobromic acid (HBr) in a suitable solvent. Heat the reaction to facilitate the halogen exchange at the more reactive C4 position.

  • Final Purification: After the reaction is complete, perform an aqueous work-up and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). The final product can be purified by column chromatography on silica gel or recrystallization.

Key Synthetic Applications for Anticancer Agent Development

The strategic placement of halogens at the C4 and C6 positions allows for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. The C4-position is generally more reactive, enabling sequential derivatization.

Protocol 3: Suzuki-Miyaura Cross-Coupling at the C4-Position

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, allowing for the introduction of diverse aryl and heteroaryl moieties, which are common features in kinase inhibitors.[10][11][12]

G cluster_legend Legend Pd0 Pd(0)L₂ Pd_complex1 R¹-Pd(II)L₂-Br Pd0->Pd_complex1 R¹-Br Pd_complex2 R¹-Pd(II)L₂-OR² Pd_complex1->Pd_complex2 Base (⁻OR²) Pd_complex3 R¹-Pd(II)L₂-R³ Pd_complex2->Pd_complex3 R³-B(OH)₂ Pd_complex3->Pd0 R¹-R³ OA_label Oxidative Addition Trans_label Transmetalation RE_label Reductive Elimination R1 R¹ = Quinoline Scaffold R3 R³ = Aryl/Heteroaryl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[13]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system. A common mixture is 1,4-dioxane/water or toluene/ethanol/water.

  • Reaction Conditions: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Buchwald-Hartwig Amination at the C4-Position

This reaction is one of the most powerful methods for constructing C-N bonds, essential for synthesizing compounds targeting protein kinases where an amino-heterocycle hinge-binding motif is crucial.[14][15][16]

G Start 4-Bromo-6-chloro- 8-methoxyquinoline + Amine (R₂NH) Reaction Buchwald-Hartwig Cross-Coupling Start->Reaction Reagents Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) + Base (e.g., NaOtBu) Reagents->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-Amino-6-chloro- 8-methoxyquinoline Derivative Purification->Product

Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a bulky phosphine ligand (e.g., XPhos or BrettPhos, 4-5 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 equiv.) to a dry reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).

  • Solvent and Temperature: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane. Seal the vessel and heat to 80-110 °C until the starting material is consumed (monitored by LC-MS).

  • Work-up: Cool the reaction, quench carefully with water, and dilute with an organic solvent. Filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Potential Molecular Targets and Biological Evaluation

Derivatives synthesized from this quinoline scaffold are expected to inhibit key signaling pathways implicated in cancer progression.[7][17] The structural diversity achievable through the protocols above allows for the exploration of multiple target classes.

Key Signaling Pathways to Investigate

G EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Quinoline Quinoline Derivative Quinoline->PI3K Inhibition Quinoline->Akt Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.[17]

  • Tyrosine Kinases: Many quinoline-based drugs target the ATP-binding site of tyrosine kinases like EGFR, VEGFR, and c-Met. The derivatives can be screened using commercially available kinase assay panels.

  • PI3K/Akt/mTOR Pathway: This is a central pathway controlling cell growth and survival.[17] Compounds can be evaluated for their ability to inhibit phosphorylation of key downstream effectors like Akt and S6 ribosomal protein.

  • DNA Intercalation and Topoisomerase Inhibition: The planar quinoline ring can intercalate into DNA, disrupting replication and transcription. Topoisomerase assays can determine if the compounds inhibit DNA re-ligation.[4][6]

Data Presentation: Benchmarking Against Known Inhibitors

New derivatives should be evaluated in cell-based cytotoxicity assays against a panel of human cancer cell lines. The resulting data (e.g., IC₅₀ or GI₅₀ values) can be compared to established anticancer agents to gauge potency and selectivity.

Compound ClassExample TargetRepresentative IC₅₀ Values (nM)Cancer Cell Lines
4-Aroyl-trimethoxyquinolinesTubulin/Other217 - 327KB, HT-29, MKN45[18]
Pyrazoline-Curcumin AnalogsIKK-β8,700 (8.7 µg/mL)HeLa[19]
Quinazoline-based PyrimidodiazepinesDNA Binding622 - 1,810 (GI₅₀)K-562, HCT-116, MCF7[20]

Conclusion

This compound is a strategically designed, high-potential building block for the synthesis of novel anticancer agents. Its distinct reactive sites allow for selective and sequential functionalization via robust and well-established synthetic methodologies like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols and strategic insights provided in this guide offer a comprehensive roadmap for researchers to efficiently generate diverse chemical libraries, explore structure-activity relationships, and ultimately accelerate the discovery of next-generation quinoline-based cancer therapeutics.

References

  • Jain, A. K., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946.
  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 117681.
  • Vaidya, A., et al. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical High-Throughput Screening.
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  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology, 20(10), 2408-2427.
  • Al-Ostath, A. I., et al. (2024). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Chemistry & Biodiversity.
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  • Guidechem. (n.d.). How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline?. FAQ - Guidechem.
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  • Wikipedia. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with Boc-D-2-Amino-4-bromo-4-pentenoic acid. Benchchem.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. Benchchem.
  • ACS GCI Pharmaceutical Roundtable. (2026).
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  • BenchChem. (n.d.). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. Benchchem.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Singh, H., et al. (2020). 4-Bromo-4'-chloro pyrazoline analog of curcumin augmented anticancer activity against human cervical cancer, HeLa cells: in silico-guided analysis, synthesis, and in vitro cytotoxicity. Journal of Biomolecular Structure & Dynamics, 38(5), 1335-1353.
  • Chemistry Unleashed. (2025).
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  • Wang, Y.-W., et al. (2012). Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents. Molecules, 17(5), 4972-4987.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Aljamali, N. M. (2018). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
  • Abonia, R., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(40), 24933-24947.

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Application Notes and Protocols for Targeting PI3K/Akt/mTOR Signaling Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs a plethora of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its frequent dysregulation in a wide range of human cancers has positioned it as a prime target for therapeutic intervention.[2][4][5] This document provides a comprehensive guide for researchers and drug development professionals on targeting the PI3K/Akt/mTOR pathway. It delves into the core biology of the pathway, mechanisms of inhibitor action, and detailed protocols for essential experimental assays to evaluate the efficacy of targeted therapies.

Introduction: The Central Role of the PI3K/Akt/mTOR Pathway in Cellular Homeostasis and Disease

The PI3K/Akt/mTOR signaling network is a highly conserved pathway that integrates extracellular cues, such as growth factors and nutrients, to regulate fundamental cellular functions.[5][6] This pathway is essential for normal physiological processes; however, its aberrant activation is a hallmark of many cancers, contributing to uncontrolled cell proliferation, resistance to apoptosis, and enhanced angiogenesis.[1][4][7]

Pathway Activation and Regulation

The cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate Class I PI3Ks.[6] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[8][9] PIP3 recruits and activates the serine/threonine kinase Akt (also known as Protein Kinase B). Once activated, Akt phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1).[6][10]

A critical negative regulator of this pathway is the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3, thereby antagonizing PI3K activity.[2][11] Loss of PTEN function is a common event in cancer, leading to sustained activation of the pathway.[1]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation PTEN PTEN PTEN->PIP3 Dephosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival, Metabolism mTORC1->Downstream

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Therapeutic Targeting of the PI3K/Akt/mTOR Pathway

The central role of the PI3K/Akt/mTOR pathway in cancer has led to the development of numerous inhibitors targeting different nodes of the cascade. These inhibitors can be broadly classified into:

  • Pan-PI3K inhibitors: Target all Class I PI3K isoforms.

  • Isoform-selective PI3K inhibitors: Target specific PI3K isoforms (e.g., p110α, p110β, p110δ, p110γ).

  • Akt inhibitors: Target the Akt kinase.

  • mTOR inhibitors (rapalogs and mTORC1/2 kinase inhibitors): Target the mTOR protein.

  • Dual PI3K/mTOR inhibitors: Target both PI3K and mTOR kinases.

The choice of inhibitor depends on the specific genetic alterations of the tumor and the desired therapeutic outcome.

Overview of Key Inhibitors
Inhibitor ClassExample Compound(s)Target(s)Key Characteristics
Pan-PI3KBuparlisib (BKM120)Pan-Class I PI3KBroad activity, potential for off-target effects.
Isoform-Selective PI3KAlpelisib (BYL719)PIK3CAApproved for PIK3CA-mutated breast cancer.
Idelalisib (Zydelig®)PI3KδApproved for certain B-cell malignancies.
AktIpatasertib, CapivasertibAktIn clinical development for various cancers.
mTOR (rapalogs)Everolimus, TemsirolimusmTORC1Approved for several cancer types.
mTORC1/2Sapanisertib (INK128)mTORC1 and mTORC2Overcomes feedback activation of Akt seen with rapalogs.
Dual PI3K/mTORGedatolisib (PF-05212384)PI3K and mTORPotent inhibition of the pathway.

Experimental Protocols for Evaluating Pathway Inhibition

A robust and multi-faceted experimental approach is crucial to accurately assess the efficacy and mechanism of action of PI3K/Akt/mTOR inhibitors. The following protocols provide detailed methodologies for key assays.

Western Blotting for Phospho-Protein Analysis

Western blotting is a fundamental technique to directly measure the phosphorylation status of key pathway components, providing a direct readout of inhibitor activity.

Principle: This immunoassay detects specific proteins in a complex mixture. Following separation by gel electrophoresis and transfer to a membrane, target proteins are identified using specific antibodies. For pathway analysis, antibodies that recognize the phosphorylated forms of proteins (e.g., p-Akt, p-S6) are essential.

Western_Blot_Workflow A Cell Lysis B Protein Quantification (e.g., BCA Assay) A->B C SDS-PAGE B->C D Protein Transfer (to PVDF or Nitrocellulose) C->D E Blocking D->E F Primary Antibody Incubation (e.g., anti-p-Akt) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Chemiluminescent Detection G->H I Data Analysis H->I

Caption: Standard workflow for Western blot analysis.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with the inhibitor at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.[12]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., Akt, p-Akt (Ser473), S6, p-S6) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

In Vitro Kinase Assays

Kinase assays directly measure the enzymatic activity of a specific kinase and are invaluable for determining the IC50 of an inhibitor.

Principle: A purified kinase, a substrate, and ATP are incubated together. The amount of phosphorylated substrate is then quantified, often using methods like radioactivity (³²P-ATP), fluorescence, or luminescence.

Detailed Protocol (Example: mTORC1 Kinase Assay):

  • Immunoprecipitation of mTORC1:

    • Lyse cells and immunoprecipitate mTORC1 using an antibody against a component of the complex (e.g., Raptor or mTOR).[13]

  • Kinase Reaction:

    • Wash the immunoprecipitated beads to remove detergents.

    • Resuspend the beads in a kinase assay buffer.

    • Add the inhibitor at various concentrations.

    • Initiate the reaction by adding a substrate (e.g., recombinant 4E-BP1) and ATP.[13]

    • Incubate at 30°C for a defined period (e.g., 30 minutes).[13]

  • Detection:

    • Stop the reaction by adding SDS-PAGE sample buffer.

    • Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.

  • Data Analysis:

    • Quantify the phosphorylated substrate signal.

    • Plot the percentage of kinase activity against the inhibitor concentration to determine the IC50 value.

Cell Viability and Proliferation Assays

These assays are crucial for assessing the downstream biological effects of pathway inhibition on cancer cells.

Principle: A variety of assays can be used to measure cell viability and proliferation. Common methods include MTT, MTS, and resazurin-based assays, which measure metabolic activity, and ATP-based assays that quantify cellular ATP levels.

Detailed Protocol (Example: MTT Assay):

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

  • Inhibitor Treatment:

    • After 24 hours, treat the cells with a serial dilution of the inhibitor. Include a vehicle control.

  • Incubation:

    • Incubate the plate for a desired period (e.g., 48-96 hours).[12]

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[14]

  • Absorbance Measurement:

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell growth).

Data Interpretation and Self-Validating Systems

To ensure the trustworthiness of the experimental results, a self-validating system should be employed. This involves correlating the data from different assays. For instance, a decrease in p-Akt levels observed in a Western blot should correlate with a decrease in cell viability and a low IC50 in a kinase assay for an Akt inhibitor. Discrepancies between these assays may indicate off-target effects or complex cellular responses that require further investigation.

Conclusion

Targeting the PI3K/Akt/mTOR pathway remains a highly promising strategy in cancer therapy. A thorough understanding of the pathway's intricacies, coupled with the rigorous application of the experimental protocols outlined in this guide, is essential for the successful development of novel and effective targeted agents. The integration of data from molecular, enzymatic, and cellular assays will provide a comprehensive picture of an inhibitor's efficacy and mechanism of action, ultimately accelerating the translation of promising compounds from the laboratory to the clinic.

References

  • Peng, Y., et al. (2022). A bibliometric analysis of the application of the PI3K-AKT-mTOR signaling pathway in cancer. ResearchGate. [Link]

  • Miricescu, D., et al. (2021). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. International Journal of Molecular Sciences. [Link]

  • Martelli, A. M., et al. (2011). Inhibitors of PI3K/Akt/mTOR signaling are cytotoxic to T-ALL primary cells. ResearchGate. [Link]

  • Various Authors. (2015). Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. PubMed Central. [Link]

  • Chen, Y., et al. (2024). Investigation of the Efficacy and Mechanism of Monoacylglycerol Lipase Inhibitors in Diabetic Foot Ulcers. MDPI. [Link]

  • QIAGEN. PI3K/AKT/mTOR signaling. QIAGEN GeneGlobe. [Link]

  • Janku, F., et al. (2012). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. American Society of Clinical Oncology Educational Book. [Link]

  • Xu, F., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. [Link]

  • Wikipedia. PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • Hussain Biology. (2020). PI3k/AKT/mTOR Pathway. YouTube. [Link]

  • T-ALL primary cells. (2012). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. PubMed Central. [Link]

  • Purdue OWL. In-Text Citations: The Basics. Purdue Online Writing Lab. [Link]

  • Alzahrani, A. S. (2023). PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer. Signal Transduction and Targeted Therapy. [Link]

  • Graphviz. Drawing graphs with dot. Graphviz. [Link]

  • ResearchGate. Western blot analysis of a PI3K/AKT/mTOR pathway components. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Plainionist. Create graphs with DOT language. Plainion.GraphViz. [Link]

  • American Psychological Association. In-text citations. APA Style. [Link]

  • python-graphviz. User Guide. graphviz 0.21 documentation. [Link]

  • Scribbr. The Basics of In-Text Citation | APA & MLA Examples. Scribbr. [Link]

  • ResearchGate. Western Blot analysis of different PI3K/AKT/mTOR pathway components. ResearchGate. [Link]

  • Plainion.GraphViz. Create graphs with DOT language. Plainionist. [Link]

  • Bio-protocol. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Bio-protocol. [Link]

  • Wordvice. APA In-Text Citations for Research Writing. Wordvice. [Link]

  • Liberty University. APA Format Quick Guide. Academic Success Center. [Link]

  • AACR. A high throughput screening assay to identify mTORC1 and mTORC2 inhibitors. American Association for Cancer Research. [Link]

  • YouTube. Graphviz dot. YouTube. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Bromo-6-chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 4-Bromo-6-chloro-8-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into robust purification methodologies. Here, we move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to troubleshoot and adapt these protocols to your specific experimental context.

I. Understanding the Molecule and Potential Impurities

This compound is a halogenated aromatic heterocyclic compound. Its purification can be challenging due to the presence of structurally similar impurities. While a definitive list of impurities depends on the specific synthetic route employed, common side-products in related quinoline syntheses may include:

  • Unreacted Starting Materials: Depending on the synthesis, these could be various anilines, aldehydes, or ketones.

  • Incompletely Halogenated Species: Molecules lacking either the bromo or chloro substituent.

  • Over-halogenated Species: Quinoline derivatives with additional halogen atoms.

  • Hydrolysis Products: The 4-chloro group can be susceptible to hydrolysis, yielding the corresponding 4-hydroxyquinoline.

  • Polymeric Byproducts: Often formed in vigorous reaction conditions like the Skraup synthesis.[1]

A preliminary analysis of the crude product by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to identify the major impurities and devise an appropriate purification strategy.

II. Purification Strategy: A Decision-Making Workflow

The choice of purification method hinges on the nature and quantity of the impurities present. The following workflow provides a logical approach to selecting the most suitable technique.

purification_workflow start Crude Product Analysis (TLC/LC-MS) is_solid Is the crude product a solid? start->is_solid recrystallization Recrystallization is_solid->recrystallization Yes oily_or_complex Is the product oily or a complex mixture? is_solid->oily_or_complex No final_purity_check Purity Analysis (HPLC/NMR) recrystallization->final_purity_check column_chromatography Column Chromatography column_chromatography->final_purity_check oily_or_complex->column_chromatography Yes

Caption: Decision workflow for selecting a purification method.

III. Troubleshooting Guides & FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

A. Recrystallization Troubleshooting

Q1: My compound "oils out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the solution being too concentrated or cooling too rapidly.

  • Solution 1: Add More Solvent: Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.[2]

  • Solution 2: Modify the Solvent System: If the problem persists, consider using a different solvent system. A mixture of solvents can be effective. For halogenated quinolines, consider solvents like n-heptane or ethanol-water mixtures.[3]

Q2: No crystals are forming, even after the solution has cooled to room temperature. How can I induce crystallization?

A2: Supersaturation may not have been reached, or the nucleation process is slow.

  • Solution 1: Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.[4]

  • Solution 2: Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the solution to act as a template for crystallization.[4]

  • Solution 3: Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.[4]

  • Solution 4: Lower the Temperature: Place the flask in an ice bath to further decrease the solubility of your compound.

Q3: The recrystallized product is still impure. What are the next steps?

A3: A single recrystallization may not be sufficient to remove all impurities, especially if they are structurally very similar to the product.

  • Solution 1: Second Recrystallization: Perform another recrystallization, potentially with a different solvent system.

  • Solution 2: Activated Charcoal: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. Be aware that this can also reduce your yield.

  • Solution 3: Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is the next logical step.

B. Column Chromatography Troubleshooting

Q1: I'm having trouble getting good separation of my compound from an impurity on the TLC plate. How can I optimize the solvent system?

A1: Proper solvent selection is critical for successful column chromatography. The goal is to have the desired compound with an Rf value of approximately 0.25-0.35 on the TLC plate.[5]

  • Solution 1: Adjust Solvent Polarity:

    • If the Rf is too low (spots are not moving far from the baseline), increase the polarity of the mobile phase. For example, in a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[2]

    • If the Rf is too high (spots are running with the solvent front), decrease the polarity by increasing the proportion of the non-polar solvent.[2]

  • Solution 2: Try Different Solvents: If adjusting the polarity of a single solvent system doesn't provide adequate separation, try a different combination of solvents. Common systems for compounds of intermediate polarity include hexane/ethyl acetate, dichloromethane/methanol, and ether/petroleum ether.[6]

Q2: My compound is streaking on the TLC plate and the column. What is causing this?

A2: Streaking can be caused by several factors:

  • Cause 1: Compound Overloading: Applying too much sample to the TLC plate or column can lead to streaking.[2]

    • Solution: Use a more dilute solution for spotting the TLC plate. For the column, ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight).[2]

  • Cause 2: Compound Insolubility: If the compound is not fully soluble in the mobile phase, it can streak.

    • Solution: Ensure the crude product is fully dissolved in a minimal amount of the mobile phase before loading it onto the column.

  • Cause 3: Acidic or Basic Nature of the Compound: Quinolines are basic. The slightly acidic nature of silica gel can lead to strong adsorption and streaking.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.

Q3: My compound is not eluting from the column, even with a highly polar solvent system.

A3: This suggests that your compound is very strongly adsorbed to the stationary phase.

  • Solution 1: Drastically Increase Solvent Polarity: If you are using a hexane/ethyl acetate system, switch to a more polar system like dichloromethane/methanol.[2]

  • Solution 2: Consider a Different Stationary Phase: If the compound is still retained, consider using a less polar stationary phase like alumina or even reverse-phase chromatography.

IV. Experimental Protocols

A. Recrystallization Protocol

This protocol is a general guideline and may require optimization for your specific crude product.

  • Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, heptane) to find a suitable one where the compound is soluble when hot but sparingly soluble at room temperature.[7]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves.[7]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. If not, refer to the troubleshooting guide above. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[7]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Table 1: Recommended Recrystallization Solvents for Similar Compounds

CompoundRecrystallization SolventReference
6-Bromo-4-chloroquinolinen-Heptane[3]
6-Bromo-4-chloro-7-methoxyquinolineHexane[8]
4-(quinolin-8-yloxy)phthalonitrileEthanol-Water (1:1)
B. Column Chromatography Protocol

This protocol describes a standard procedure for flash column chromatography on silica gel.

  • TLC Analysis: Determine the optimal solvent system for separation using TLC.

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial mobile phase and pour it into the column, allowing it to settle into a packed bed.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Add the mobile phase to the column and apply gentle pressure (e.g., with a pump or nitrogen line) to start the elution.

    • Collect fractions in test tubes or vials.

  • Fraction Analysis:

    • Monitor the elution of your compound by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

V. Purity Analysis & Validation

After purification, it is essential to verify the purity of your this compound. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[9]

A. HPLC Method for Purity Analysis

The following is a general reverse-phase HPLC method that can be adapted for your compound.

Table 2: General HPLC Parameters for Purity Analysis of Quinolines

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a lower percentage of B, and gradually increase to elute more non-polar compounds. A typical gradient might be 10-90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at an appropriate wavelength (e.g., 254 nm)
Injection Volume 10 µL
Sample Preparation 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol)

This method is based on a similar analysis for a bromoquinolinone derivative and may require optimization.[9]

B. Structural Confirmation by NMR

In addition to purity analysis, it is crucial to confirm the structure of your final product using Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H and ¹³C NMR should be acquired and compared to the expected spectra.

VI. References

  • BenchChem. (2025). A Comparative Guide to Validating the Purity of 3-Acetyl-6-bromoquinolin-4(1H)-one. Retrieved from BenchChem website.

  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-. Retrieved from Google Patents.

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester website.

  • BenchChem. (2025). Overcoming challenges in the synthesis of substituted quinolines. Retrieved from BenchChem website.

  • BenchChem. (2025). "troubleshooting guide for the synthesis of heterocyclic compounds". Retrieved from BenchChem website.

  • IOP Publishing. (2025). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Retrieved from IOPscience.

  • Horizon IRD. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Retrieved from Horizon IRD website.

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo website.

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from Organic Chemistry Portal website.

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. Retrieved from BenchChem website.

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from ACG Publications website.

  • BenchChem. (2025). A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods. Retrieved from BenchChem website.

  • SlideShare. (n.d.). Preparation and Properties of Quinoline. Retrieved from SlideShare.

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from ResearchGate.

  • Guidechem. (n.d.). How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline? - FAQ. Retrieved from Guidechem website.

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from SIELC Technologies website.

  • Reddit. (2023). Go-to recrystallization solvent mixtures : r/Chempros. Retrieved from Reddit.

  • BenchChem. (2025). A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC. Retrieved from BenchChem website.

  • Arkivoc. (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Retrieved from Arkivoc website.

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. Retrieved from BenchChem website.

  • University of Calgary. (n.d.). Column chromatography. Retrieved from University of Calgary website.

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from Chemistry LibreTexts.

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from University of Rochester website.

  • MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from MDPI website.

  • Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. Retrieved from Google Patents.

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from University of Rochester website.

Sources

Technical Support Center: Optimizing the Synthesis of 4-Bromo-6-chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-Bromo-6-chloro-8-methoxyquinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important quinoline derivative. We will delve into the causality behind experimental choices, providing field-proven insights to enhance the robustness of your synthetic protocols.

Synthetic Strategy Overview

The synthesis of this compound is most effectively approached as a multi-step process. A robust and common strategy involves the initial construction of the quinoline core via a cyclization reaction, followed by the functionalization of the 4-position. This pathway ensures high regioselectivity and allows for purification of key intermediates.

The logical workflow proceeds as follows:

  • Gould-Jacobs Reaction: Condensation of 4-chloro-2-methoxyaniline with diethyl ethoxymethylenemalonate (DEEM) to form an anilinomethylenemalonate intermediate.

  • Thermal Cyclization: High-temperature ring closure of the intermediate to form the core structure, 7-Chloro-5-methoxyquinolin-4-ol.

  • Halogenation: Conversion of the 4-hydroxyl group to the target 4-bromo group using a suitable brominating agent like phosphorus oxybromide (POBr₃).

This workflow is visualized in the diagram below.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Bromination A 4-Chloro-2-methoxyaniline + Diethyl Ethoxymethylenemalonate (DEEM) B Anilinomethylenemalonate Intermediate A->B Heat (100-120°C) C 7-Chloro-5-methoxyquinolin-4-ol B->C High-Temp Solvent (e.g., Dowtherm A, ~250°C) D This compound (Final Product) C->D POBr₃, Reflux

Caption: Synthetic workflow for this compound.

Troubleshooting and Optimization Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis. Each answer provides a solution and explains the underlying chemical principles.

Part 1: Ring Formation (Steps 1 & 2)

Question 1: My initial condensation reaction (Step 1) is slow or incomplete. How can I improve it?

Answer: The condensation of the aniline with DEEM is a critical first step.

  • Temperature Control: Ensure the reaction temperature is maintained between 100-120°C. Lower temperatures will result in a sluggish reaction, while excessively high temperatures can lead to decomposition.

  • Stoichiometry: A slight excess (1.0 to 1.2 equivalents) of DEEM can help drive the reaction to completion.

  • Byproduct Removal: The reaction generates ethanol. While often performed neat, ensuring the ethanol is eventually removed (e.g., under reduced pressure post-reaction) is key before proceeding to the high-temperature cyclization.[1]

Question 2: I'm experiencing very low yields and significant tar formation during the thermal cyclization (Step 2). What's going wrong?

Answer: This is a common and critical issue in quinoline synthesis. The high temperatures required for the Conrad-Limpach or Gould-Jacobs cyclization can lead to polymerization if not properly controlled.[2]

  • Solvent Choice: The choice of a high-boiling, thermally stable solvent is paramount. Diphenyl ether or Dowtherm A are standard choices because they provide a consistent and high-temperature environment (240-260°C) for the reaction.[1][3]

  • Purity of Intermediate: Ensure the anilinomethylenemalonate intermediate from Step 1 is as pure as possible. Any residual starting aniline or impurities can promote side reactions and tar formation at high temperatures.

  • Efficient Heat Transfer: Good stirring is essential to prevent localized hotspots, which are a primary cause of charring and decomposition. Use a mechanical stirrer if possible for larger scale reactions.

  • Reaction Time: The cyclization is typically rapid at these temperatures (30-60 minutes). Over-heating for extended periods will degrade the product and reduce yields. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal endpoint.

Part 2: Bromination of the 4-Position (Step 3)

Question 3: My bromination of the 4-hydroxyquinoline is incomplete, and I have significant starting material left over. How can I achieve full conversion?

Answer: The conversion of the 4-hydroxy group (which exists as the 4-quinolone tautomer) to a 4-bromo group requires a potent halogenating agent. This step is analogous to the more common chlorination using phosphorus oxychloride (POCl₃).[1][4]

  • Choice of Reagent: Phosphorus oxybromide (POBr₃) is the reagent of choice. If unavailable, a mixture of phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅) can sometimes be used. Ensure your reagents are of high quality and not decomposed from improper storage.

  • Anhydrous Conditions: This reaction is extremely sensitive to moisture. Water will rapidly quench the phosphorus reagents. Ensure your glassware is oven-dried, and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Temperature and Time: The reaction typically requires heating under reflux. If conversion is still low, you can cautiously increase the reaction time. Monitor progress by TLC until the starting material spot is no longer visible.

  • Reagent Stoichiometry: Use a significant excess of the brominating agent (typically 5-10 equivalents), which can also serve as the solvent.[1]

Table 1: Recommended Reaction Parameters for Bromination

Parameter Recommendation Rationale
Reagent Phosphorus Oxybromide (POBr₃) Highly effective for converting the 4-quinolone to the 4-bromoquinoline.
Equivalents 5 - 10 equivalents Ensures a high concentration of the active species and drives the reaction to completion.
Solvent Neat (excess POBr₃) or high-boiling inert solvent (e.g., toluene) Using the reagent as a solvent is common and effective.[5]
Temperature Reflux (~110-150°C depending on solvent) Provides the necessary activation energy for the substitution reaction.

| Atmosphere | Inert (Nitrogen or Argon) | Prevents decomposition of the highly reactive phosphorus reagents by moisture. |

Question 4: The work-up of my bromination reaction is difficult, and I'm losing product. What is a safe and efficient procedure?

Answer: The work-up of reactions involving phosphorus halides is hazardous and must be performed with extreme caution in a well-ventilated fume hood.

  • Cooling: After the reaction is complete, allow the mixture to cool to room temperature.

  • Quenching: Very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and will generate HBr gas.[1][4]

  • Neutralization: Once the quench is complete and the ice has melted, slowly neutralize the acidic solution with a base. A saturated solution of sodium carbonate or ammonium hydroxide is often used until the pH is basic (pH 8-9).[1]

  • Isolation: The product will precipitate as a solid. Collect it by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.[3]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4]

G start Low Yield or Incomplete Bromination q1 Is the reaction completely anhydrous? start->q1 s1 Oven-dry all glassware. Use fresh, high-quality reagents. Run under N2 or Ar. q1->s1 No q2 Is the temperature high enough? q1->q2 Yes s1->q2 s2 Ensure reaction is at a steady reflux. Increase reaction time. q2->s2 No q3 Is there enough brominating agent? q2->q3 Yes s2->q3 s3 Use at least 5 equivalents of POBr₃. Consider using it as the solvent. q3->s3 No end Reaction Optimized q3->end Yes s3->end

Caption: Troubleshooting workflow for the 4-position bromination step.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the 4-position bromination? A1: The reaction does not proceed via electrophilic aromatic substitution. The 4-hydroxyquinoline exists in tautomeric equilibrium with its keto form, 4-quinolone. The oxygen of the quinolone is activated by the phosphorus oxybromide, forming a reactive intermediate. This makes the C4 position highly electrophilic and susceptible to nucleophilic attack by a bromide ion, leading to the substitution product.

Q2: Are there alternative brominating agents besides POBr₃? A2: While POBr₃ is most common, other reagents like PBr₃/PBr₅ can be used. N-Bromosuccinimide (NBS) is typically used for free-radical bromination or electrophilic bromination on activated aromatic rings and is generally not suitable for converting a 4-quinolone to a 4-bromoquinoline.[6]

Q3: What are the primary safety concerns with this synthesis? A3: The main hazards are associated with the reagents and conditions.

  • Phosphorus Halides (POBr₃, PBr₃): These are highly corrosive and react violently with water, releasing HBr gas. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • High-Temperature Solvents: Diphenyl ether and Dowtherm A operate at very high temperatures, posing a risk of severe burns.

  • Quenching: The work-up step of pouring the reaction mixture onto ice is extremely exothermic and must be done slowly and with caution.[7][8]

Q4: Which analytical methods are best for monitoring and characterization? A4:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is indispensable for tracking the consumption of starting material and the formation of the product.

  • Structural Confirmation: The identity and purity of the final product should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Experimental Protocols

Protocol 1: Synthesis of 7-Chloro-5-methoxyquinolin-4-ol (Steps 1 & 2)
  • In a round-bottom flask, combine 4-chloro-2-methoxyaniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.).

  • Heat the mixture with stirring at 110°C for 2 hours. The mixture will become a thick oil or solid upon cooling. This crude intermediate is typically used without further purification.[1]

  • In a separate flask equipped with a mechanical stirrer and a reflux condenser, heat diphenyl ether to 250°C.

  • Slowly add the crude intermediate from the previous step to the hot diphenyl ether in portions.

  • Maintain the temperature at 250°C and stir for 30-45 minutes. Monitor the reaction completion by TLC.

  • Allow the reaction mixture to cool to below 100°C and add hexane to precipitate the product.

  • Filter the solid, wash thoroughly with hexane to remove the diphenyl ether, and dry under vacuum. The product is 7-Chloro-5-methoxyquinolin-4-ol.[3]

Protocol 2: Synthesis of this compound (Step 3)
  • Caution: Perform this entire procedure in a certified fume hood.

  • In an oven-dried, three-neck flask equipped with a reflux condenser and a nitrogen inlet, add 7-Chloro-5-methoxyquinolin-4-ol (1.0 eq.).

  • Carefully add phosphorus oxybromide (POBr₃, 5.0 eq.).

  • Heat the mixture to reflux (approx. 150°C) and maintain for 3-5 hours, or until TLC analysis shows complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice.

  • Once the quench is complete, slowly add a saturated aqueous solution of sodium carbonate until the mixture is basic (pH > 8).

  • Filter the resulting precipitate, wash the solid extensively with water, and dry under vacuum to yield the crude this compound.

  • Purify the crude product by recrystallization from ethanol or by column chromatography.

References

  • Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X.-R., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.
  • BenchChem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide. BenchChem Technical Support.
  • BenchChem. (2025). Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide. BenchChem Technical Support.
  • Guidechem. (n.d.). How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline?. Guidechem FAQ.
  • PrepChem.com. (n.d.). Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V). PrepChem.com.
  • YouTube. (2020). Reactions of Quinoline. YouTube.
  • ResearchGate. (n.d.). Bromination of 8-substituted quinolines. ResearchGate.
  • BenchChem. (2025). The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols. BenchChem Technical Support.
  • Organic Syntheses Procedure. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses.
  • Organic Syntheses Procedure. (n.d.). 6-methoxy-8-nitroquinoline. Organic Syntheses.
  • Google Patents. (n.d.). A kind of preparation method of the bromo- 4- chloroquinoline of 6-. Google Patents.

Sources

Technical Support Center: Synthesis of 4-Bromo-6-chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is a common synthetic route to 4-Bromo-6-chloro-8-methoxyquinoline, and what are the critical steps?

A1: A prevalent strategy for synthesizing this compound involves a multi-step process that typically begins with the construction of a substituted quinolinone core, followed by halogenation steps. A logical pathway is the synthesis of 6-chloro-8-methoxyquinolin-4-ol, which is then chlorinated to 4,6-dichloro-8-methoxyquinoline, followed by a regioselective bromination. Alternatively, bromination of 6-chloro-8-methoxyquinolin-4-one followed by chlorination is also a viable route.

The critical steps that significantly impact yield and purity are:

  • Cyclization to form the quinolinone ring: Incomplete cyclization can lead to difficult-to-remove starting materials or acyclic byproducts.

  • Chlorination of the 4-hydroxyl group: This step often employs aggressive reagents like phosphorus oxychloride (POCl₃) and can be prone to side reactions if not carefully controlled.[1]

  • Regioselective bromination: The directing effects of the existing chloro and methoxy groups on the quinoline ring will dictate the position of bromination. Achieving high regioselectivity is paramount to avoid the formation of isomeric impurities.

Q2: During the chlorination of the 4-hydroxyquinoline intermediate with POCl₃, I'm observing a dark, tarry residue and low yield. What's causing this?

A2: The formation of dark-colored impurities and low yields during chlorination with phosphorus oxychloride is a common issue, particularly with electron-rich quinoline systems. The methoxy group at the 8-position enhances the electron density of the aromatic system, making it more susceptible to side reactions under the harsh, acidic conditions of the chlorination reaction.[1]

Causality and Troubleshooting:

  • Excessive Heat: Prolonged exposure to high temperatures can lead to decomposition and polymerization of the starting material and/or product.

    • Solution: Carefully control the reaction temperature, typically in the range of 90-110°C, and monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.

  • Moisture: Phosphorus oxychloride reacts violently with water, which not only deactivates the reagent but can also contribute to side reactions.

    • Solution: Ensure all glassware is thoroughly dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled or a new bottle of POCl₃.

  • Purity of Starting Material: Impurities in the 4-hydroxy-6-chloro-8-methoxyquinoline starting material can be more reactive towards POCl₃, leading to colored byproducts.

    • Solution: Ensure the purity of your starting material before proceeding with the chlorination step. Recrystallization or column chromatography may be necessary.

Q3: I've completed the synthesis, but my final product is contaminated with an isomeric bromo-chloro-methoxyquinoline. What is the likely structure of this impurity and how can I avoid it?

A3: The presence of an isomeric impurity strongly suggests a lack of complete regioselectivity during the bromination step. The directing effects of the substituents on the quinoline ring determine the position of electrophilic aromatic substitution.

Potential Isomeric Impurities and Their Formation:

Assuming the bromination is performed on a 6-chloro-8-methoxyquinoline precursor, the primary directing influence comes from the powerful activating and ortho-, para-directing methoxy group at C-8. This will strongly direct bromination to the C-5 and C-7 positions. While the chloro group at C-6 is deactivating, it will direct ortho- and para- to itself.

  • 5-Bromo-6-chloro-8-methoxyquinoline: This is a very likely side product due to the strong activating effect of the C-8 methoxy group directing to the adjacent C-7 position being sterically hindered, thus favoring the C-5 position. Studies on the bromination of 8-substituted quinolines have shown a preference for substitution at the 5- and 7-positions.

  • 7-Bromo-6-chloro-8-methoxyquinoline: This is another possible isomer, although potentially formed in smaller amounts due to steric hindrance from the C-8 methoxy group.

  • Di-brominated products: If an excess of the brominating agent is used or if the reaction is allowed to proceed for too long, di-bromination can occur, leading to products such as 5,7-dibromo-6-chloro-8-methoxyquinoline.

Strategies to Minimize Isomeric Impurities:

  • Choice of Brominating Agent: Milder brominating agents, such as N-bromosuccinimide (NBS), often offer higher regioselectivity compared to harsher reagents like liquid bromine.

  • Reaction Conditions: Lowering the reaction temperature can enhance selectivity.

  • Controlled Stoichiometry: Use of a precise stoichiometry of the brominating agent (ideally 1.0 equivalent) is crucial to prevent over-bromination.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction in any of the steps. 2. Decomposition of intermediates or final product. 3. Ineffective chlorination due to moist reagents/glassware.1. Monitor each reaction step by TLC to ensure completion. 2. Maintain recommended reaction temperatures and avoid prolonged reaction times. 3. Ensure anhydrous conditions for the chlorination step. Use freshly distilled POCl₃.
Final Product is a Dark Oil or Discolored Solid 1. Formation of polymeric/tar-like substances during chlorination. 2. Residual acidic impurities from the chlorination workup. 3. Air oxidation of impurities.1. Control the temperature of the chlorination reaction carefully. 2. Ensure complete neutralization during the workup of the chlorination step. 3. Purify the crude product promptly after synthesis. Consider performing the final purification steps under an inert atmosphere.
Presence of Multiple Spots on TLC of Final Product 1. Incomplete reaction, leaving starting materials. 2. Formation of isomeric byproducts during bromination. 3. Formation of di-brominated or other over-halogenated products.1. Optimize reaction time and temperature for each step. 2. Use a milder brominating agent and control the reaction temperature. 3. Use a controlled amount (1.0 equivalent) of the brominating agent.
Difficulty in Purifying the Final Product by Recrystallization 1. Similar solubility profiles of the desired product and isomeric impurities. 2. Presence of oily or tarry impurities inhibiting crystallization.1. Employ column chromatography for purification. A gradient elution with a hexane/ethyl acetate solvent system is often effective. 2. Perform a preliminary purification step, such as trituration with a non-polar solvent like hexane, to remove some of the oily impurities before attempting recrystallization or column chromatography.

Experimental Protocols & Methodologies

Protocol 1: Chlorination of 6-chloro-8-methoxyquinolin-4-ol

This protocol describes the conversion of the 4-hydroxyl group to a chloro group, a key step in the synthesis of the target molecule.

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place 6-chloro-8-methoxyquinolin-4-ol (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask.

  • Heat the reaction mixture to 100-110°C and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood. Caution: This step is highly exothermic.

  • Neutralize the acidic solution by the slow addition of a solid base, such as sodium carbonate, or a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water and then dry under vacuum. The crude 4,6-dichloro-8-methoxyquinoline can be used in the next step or purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Regioselective Bromination

This protocol outlines a general procedure for the bromination of the quinoline core. The choice of brominating agent and conditions may need to be optimized for selectivity.

Procedure:

  • Dissolve the 6-chloro-8-methoxyquinoline derivative (1.0 eq) in a suitable solvent such as acetic acid or chloroform in a round-bottom flask.

  • Slowly add a solution of the brominating agent (e.g., N-bromosuccinimide, 1.0 eq) in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating as required. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Extract the product into an organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate the desired this compound.

Visualizing Potential Side Product Formation

The following diagram illustrates the potential for the formation of isomeric side products during the bromination of a 6-chloro-8-methoxyquinoline precursor. The electron-donating methoxy group strongly influences the regioselectivity of the electrophilic substitution.

G cluster_0 Bromination of 6-Chloro-8-methoxyquinoline Precursor Start 6-Chloro-8-methoxyquinoline Derivative Reagent Brominating Agent (e.g., NBS) Desired This compound (Target Product) Reagent->Desired Desired Pathway Side1 5-Bromo-6-chloro-8-methoxyquinoline (Isomeric Impurity) Reagent->Side1 Side Reaction (Electronically Favored) Side2 7-Bromo-6-chloro-8-methoxyquinoline (Isomeric Impurity) Reagent->Side2 Side Reaction (Sterically Hindered) OverBrom Di-brominated Products Reagent->OverBrom Excess Reagent

Caption: Potential pathways in the bromination of a 6-chloro-8-methoxyquinoline intermediate.

References

  • Çakmak, O., & Ökten, S. (2017). Regioselective bromination: Synthesis of brominated methoxyquinolines. Tetrahedron, 73(36), 5389–5396.
  • Google Patents. (2017). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Zhang, H. P., Li, H. Y., & Xiao, H. F. (2013). A selective synthesis of 4-bromoisoquinoline and 4-bromoisquinolone. Journal of Chemical Research, 37(9), 556-558.
  • Beilstein Journal of Organic Chemistry. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Available at: [Link]

  • Sci-Hub. (2017). Regioselective bromination: Synthesis of brominated methoxyquinolines. Available at: [Link]

  • ChemSynthesis. 4-bromo-6-methoxyquinoline. Available at: [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available at: [Link]

Sources

stability and degradation of 4-Bromo-6-chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Bromo-6-chloro-8-methoxyquinoline. Given the limited specific literature on this particular substituted quinoline, this document provides insights into its stability and potential degradation based on the known reactivity of its functional groups and data from structurally similar compounds. The troubleshooting advice and protocols are grounded in established principles of organic and medicinal chemistry to ensure a high degree of scientific integrity.

Part 1: Frequently Asked Questions (FAQs) on Stability and Handling

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound is primarily influenced by exposure to light (photostability), high temperatures (thermal stability), and non-neutral pH conditions (hydrolytic stability). Halogenated and methoxy-substituted quinolines can be susceptible to degradation under these stress conditions. For instance, similar compounds are noted to be stable under normal laboratory conditions but may decompose under extreme pH or temperature.[1]

Q2: What is the recommended procedure for long-term storage of this compound?

A2: For long-term storage, it is recommended to keep this compound in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen). Storage at low temperatures, such as in a refrigerator (2-8°C) or freezer, is also advisable to minimize thermal degradation.[2][3]

Q3: Is this compound sensitive to light?

Q4: How does pH affect the stability of this compound in solution?

A4: The quinoline ring system's stability can be pH-dependent. In highly acidic or alkaline solutions, hydrolytic degradation may occur.[7] Specifically, the methoxy group at the 8-position could be susceptible to acid-catalyzed hydrolysis to the corresponding 8-hydroxyquinoline derivative. The chloro group at the 6-position is generally stable, but the bromo group at the 4-position may be more labile, particularly to nucleophilic substitution under certain conditions.

Part 2: Troubleshooting Guide for Experimental Issues

This section addresses specific problems that may arise during experiments involving this compound, providing potential causes and actionable solutions.

Observed Problem Potential Cause(s) Troubleshooting Steps
Unexpected peaks in HPLC/LC-MS analysis of a freshly prepared solution. 1. Solvent Reactivity: The compound may be reacting with the solvent. For example, nucleophilic solvents like methanol could potentially displace the bromo or chloro substituents over time. 2. Photodegradation: Exposure to ambient light during sample preparation can cause rapid degradation.1. Use aprotic, non-nucleophilic solvents such as acetonitrile, THF, or DMSO. Prepare solutions fresh and use them promptly. 2. Prepare samples under subdued light or in amber vials.
Low yield or formation of byproducts in a reaction. 1. Thermal Degradation: If the reaction is run at elevated temperatures, the compound may be degrading. 2. Incompatible Reagents: Strong oxidizing agents or strong nucleophiles can react with the quinoline core or its substituents.[4]1. Attempt the reaction at a lower temperature or for a shorter duration. Monitor the reaction progress closely using TLC or LC-MS. 2. Review the compatibility of all reagents. The halogen substituents are potential sites for nucleophilic substitution and metal-catalyzed cross-coupling reactions.[4]
Discoloration of the solid compound over time. 1. Oxidation: Slow oxidation upon exposure to air. 2. Photodegradation: Long-term exposure to light.1. Store the compound under an inert atmosphere. 2. Ensure the storage container is opaque or stored in the dark.
Inconsistent biological assay results. 1. Degradation in Assay Buffer: The compound may be unstable in the aqueous, buffered conditions of the assay. 2. Precipitation: Poor solubility in the assay medium can lead to variable effective concentrations.1. Assess the stability of the compound in the assay buffer over the time course of the experiment. This can be done by incubating the compound in the buffer, taking samples at different time points, and analyzing for degradation by HPLC. 2. Confirm the solubility of the compound in the assay medium. Consider the use of a co-solvent like DMSO, ensuring the final concentration does not affect the biological system.

Part 3: Experimental Protocols and Methodologies

Protocol 1: General Handling and Solution Preparation

This protocol outlines the best practices for handling this compound to minimize degradation.

Materials:

  • This compound solid

  • Anhydrous, aprotic solvent (e.g., DMSO, Acetonitrile)

  • Amber glass vials with Teflon-lined caps

  • Spatula

  • Analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Handle the solid compound in a well-ventilated fume hood.[4]

  • To minimize light exposure, perform weighing and dissolution under subdued lighting.

  • Weigh the desired amount of the compound directly into an amber vial.

  • Add the appropriate volume of solvent to the vial.

  • Seal the vial tightly and mix using a vortex mixer or sonicator until the solid is completely dissolved.

  • If not for immediate use, flush the vial with an inert gas (e.g., argon) before sealing and store at the recommended temperature.

Protocol 2: Forced Degradation Study for Stability Assessment

Forced degradation studies are crucial for understanding the degradation pathways of a compound.[8][9] This protocol provides a general framework for investigating the stability of this compound.

A. Hydrolytic Degradation:

  • Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 M HCl, water, and 0.1 M NaOH.

  • Incubate the solutions at a controlled temperature (e.g., 60°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it if necessary, and dilute with mobile phase for HPLC analysis.

  • Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

B. Oxidative Degradation:

  • Prepare a solution of the compound in a suitable solvent.

  • Add a small volume of a dilute hydrogen peroxide solution (e.g., 3%).

  • Incubate the solution at room temperature.

  • Monitor the reaction by HPLC at regular intervals.

C. Photodegradation:

  • Expose a solution of the compound in a transparent container to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5][6]

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • Analyze both the exposed and control samples by HPLC at appropriate time points.

D. Thermal Degradation:

  • Store the solid compound in a controlled temperature oven (e.g., 80°C).

  • At specified time points, remove a sample, prepare a solution, and analyze by HPLC.

  • For solution stability, incubate a solution of the compound at an elevated temperature and analyze at regular intervals.

Part 4: Predicted Degradation Pathways and Visualizations

Based on the functional groups present in this compound, several degradation pathways can be predicted under stress conditions.

Predicted Hydrolytic Degradation

Under acidic conditions, the methoxy group is susceptible to hydrolysis, and the quinoline nitrogen can be protonated. Under basic conditions, nucleophilic substitution of the halogens may be favored.

G parent This compound acid_hydrolysis Acidic Hydrolysis (e.g., 0.1M HCl, heat) parent->acid_hydrolysis O-demethylation base_hydrolysis Basic Hydrolysis (e.g., 0.1M NaOH, heat) parent->base_hydrolysis Nucleophilic substitution of Bromo group product_acid 4-Bromo-6-chloro-8-hydroxyquinoline acid_hydrolysis->product_acid product_base_Br 6-Chloro-4-hydroxy-8-methoxyquinoline base_hydrolysis->product_base_Br

Caption: Predicted hydrolytic degradation pathways for this compound.

Predicted Photodegradation

Photodegradation can involve dehalogenation, a common pathway for halogenated aromatic compounds.

G parent This compound photolysis Photolysis (UV/Vis light) parent->photolysis Dehalogenation product_deBr 6-Chloro-8-methoxyquinoline photolysis->product_deBr Loss of Bromine product_deCl 4-Bromo-8-methoxyquinoline photolysis->product_deCl Loss of Chlorine

Caption: Predicted photodegradation pathways involving dehalogenation.

Troubleshooting Workflow for Unexpected Degradation

This workflow provides a logical sequence for identifying the source of degradation in an experiment.

G decision decision result result start Unexpected degradation observed check_light Was the experiment conducted in the dark? start->check_light check_temp Was the temperature controlled and moderate? check_light->check_temp Yes photodegradation Potential Photodegradation check_light->photodegradation No check_pH Is the solution pH neutral? check_temp->check_pH Yes thermal_degradation Potential Thermal Degradation check_temp->thermal_degradation No check_reagents Are reagents non-nucleophilic and non-oxidizing? check_pH->check_reagents Yes hydrolytic_degradation Potential Hydrolytic Degradation check_pH->hydrolytic_degradation No reagent_reactivity Potential Reagent Reactivity check_reagents->reagent_reactivity No stable Source of degradation likely identified check_reagents->stable Yes photodegradation->stable thermal_degradation->stable hydrolytic_degradation->stable reagent_reactivity->stable

Caption: A logical workflow for troubleshooting unexpected degradation.

References

  • MDPI. (2024, November 14). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. MDPI. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/ MS/MS: Identification of By-products and Development of Degradation Kinetics. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-6-methoxyquinoline. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Bromo-8-methoxyquinoline. PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Retrieved from [Link]

  • ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Taylor & Francis Online. (2021, June 8). Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Taylor & Francis Online. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human. Retrieved from [Link]

  • PubMed. (n.d.). Diversely Substituted Quinolines via Rhodium-Catalyzed Alkyne Hydroacylation. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. MDPI. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Thermal Behavior of 8-methacryloxy-quinoline-Acrylonitrile Copolymers. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. PubMed Central. Retrieved from [Link]

  • MDPI. (2026, January 19). Picolinoyl N4-Phenylthiosemicarbazide-Modified ZnAl and ZnAlCe Layered Double Hydroxide Conversion Films on Hot-Dip Galvanized Steel for Enhancing Corrosion Protection in Saline Solution. MDPI. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • ResearchGate. (2022, January 15). (PDF) Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp 2 )–C(sp 2 ) bond scission of styrenes. Beilstein Journals. Retrieved from [Link]

  • ResearchGate. (n.d.). The structures of the substituted quinolines. Retrieved from [Link]

  • FDA. (n.d.). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

Sources

troubleshooting failed reactions involving 4-Bromo-6-chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-6-chloro-8-methoxyquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block in their synthetic endeavors. My goal is to provide you with not just solutions, but a foundational understanding of the molecule's reactivity to empower you to troubleshoot and optimize your reactions effectively.

Introduction: Understanding the Substrate

This compound is a highly functionalized quinoline core, valuable for constructing complex molecular architectures, particularly in drug discovery. Its utility stems from the two distinct halogen atoms—a bromine at the 4-position and a chlorine at the 6-position—which offer differential reactivity for sequential cross-coupling reactions. The electron-donating methoxy group at the 8-position also modulates the electronic properties of the quinoline ring system.

However, this multi-functional nature can present unique challenges. Failed or low-yielding reactions are common hurdles. This guide addresses the most frequent issues encountered in the laboratory, providing both diagnostic questions and actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Palladium-catalyzed cross-coupling reaction (Suzuki, Sonogashira, Buchwald-Hartwig) is failing or giving very low yields. What are the likely causes?

This is the most common issue. The success of these reactions hinges on a delicate balance of catalyst, ligand, base, and solvent. The two halogens on the quinoline ring have different reactivities, which is a key consideration.

Underlying Principles:

  • Reactivity Hierarchy: The Carbon-Bromine (C-Br) bond is generally weaker and more reactive than the Carbon-Chlorine (C-Cl) bond in palladium-catalyzed oxidative addition steps.[1][2] Therefore, reactions should selectively occur at the C4-Br position under appropriate conditions.

  • Catalyst Health: The active Pd(0) catalyst is sensitive to oxidation. Incomplete degassing or poor-quality reagents can kill the catalyst before the reaction starts.

  • Ligand's Role: The phosphine ligand is not just a spectator. It stabilizes the palladium center, influences its reactivity, and facilitates both oxidative addition and reductive elimination. Sterically hindered and electron-rich ligands are often required for challenging substrates.[3][4]

Troubleshooting Workflow Diagram

G start Low/No Product check_sm Is Starting Material (SM) Consumed? start->check_sm sm_present SM Largely Present check_sm->sm_present No sm_gone SM Consumed, Side Products Formed check_sm->sm_gone Yes catalyst Issue with Catalyst System or Reaction Conditions sm_present->catalyst side_rxn Side Reactions Dominating sm_gone->side_rxn degas Improve Degassing (Ar sparge, Freeze-Pump-Thaw) catalyst->degas Solution catalyst_load Increase Catalyst/Ligand Loading (e.g., 2-5 mol%) catalyst->catalyst_load Solution temp Increase Temperature (monitor for degradation) catalyst->temp Solution base_solvent Screen Different Base/ Solvent Combinations catalyst->base_solvent Solution dehalogenation Check for Dehalogenated SM (Quinoline byproduct) side_rxn->dehalogenation Diagnosis homocoupling Check for Homocoupled Boronic Acid/Alkyne side_rxn->homocoupling Diagnosis hydrolysis Check for Hydrolyzed SM (e.g., -OH instead of -Br) side_rxn->hydrolysis Diagnosis

Caption: Troubleshooting workflow for failed cross-coupling reactions.

Troubleshooting Table for Suzuki Coupling

ProblemPotential CauseRecommended Solution
No reaction Catalyst Inactivity: Oxygen contamination deactivating the Pd(0) catalyst.Rigorously degas all solvents and the reaction mixture (e.g., sparge with argon for 30 min or 3x freeze-pump-thaw cycles).[5]
Poor Substrate/Reagent Quality: Impure starting material; degraded boronic acid.Use fresh, high-purity this compound. Use a new bottle of boronic acid or convert it to a more stable pinacol ester or MIDA boronate.[6]
Inappropriate Base: Base is too weak or insoluble.For Suzuki, K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃. Ensure the base is finely powdered.[5][7]
Low Conversion Insufficient Temperature: Reaction is too slow at the set temperature.Gradually increase the temperature in 10 °C increments (e.g., from 80 °C to 100 °C), monitoring by TLC/LCMS for product formation and decomposition.
Ineffective Ligand: The chosen ligand does not sufficiently promote oxidative addition for this specific substrate.Switch to a more electron-rich and sterically bulky ligand. For Suzuki, consider SPhos, XPhos, or RuPhos. For Buchwald-Hartwig, Josiphos or BrettPhos may be effective.[3][8]
Side Products Dehalogenation: Reductive cleavage of the C-Br bond.Use a non-alcoholic solvent if possible. Ensure the boronic acid is not contaminated with borane. Lower the reaction temperature.
Protodeboronation: Boronic acid is degrading faster than it couples.Use a stronger, non-aqueous base (e.g., K₃PO₄ in dioxane). Add the boronic acid in portions. Use a more stable boronic ester.[6]
Q2: I'm observing significant amounts of dehalogenated starting material (6-chloro-8-methoxyquinoline). How can I prevent this?

Dehalogenation is a common side reaction where the C-X bond is replaced by a C-H bond.[1]

Causality: This reductive process can be promoted by:

  • Hydride Sources: Impurities in reagents or certain solvents (like isopropanol) can act as hydride donors.

  • Base-Promoted Decomposition: Some bases, especially in the presence of water, can facilitate the removal of the halogen.[9]

  • Catalyst-Mediated Pathways: Under certain conditions, the palladium catalyst itself can participate in a hydrodehalogenation cycle.

Preventative Measures:

  • Use Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Using a solvent like toluene or dioxane instead of aqueous mixtures can help.

  • Select the Right Base: In some cases, switching from a hydroxide or carbonate base to a phosphate (K₃PO₄) or fluoride (KF) base can suppress dehalogenation.[6]

  • Temperature Control: Avoid excessive heat, as this can accelerate side reactions. Aim for the lowest temperature that allows for a reasonable reaction rate.

  • Reagent Purity: Ensure your amine or boronic acid coupling partner is pure and free from reducing agents.

Competing Reaction Pathways

G SM 4-Bromo-6-chloro- 8-methoxyquinoline + Pd(0)L_n OA Oxidative Addition Intermediate SM->OA Transmetalation Transmetalation OA->Transmetalation Dehalogenation Hydrodehalogenation OA->Dehalogenation Coupling_Partner Coupling Partner (e.g., R-B(OH)2) Coupling_Partner->Transmetalation RE Reductive Elimination Transmetalation->RE Product Desired C-C or C-N Coupled Product RE->Product Side_Product 6-chloro-8-methoxyquinoline (Side Product) Dehalogenation->Side_Product

Caption: Desired cross-coupling pathway versus the competing dehalogenation side reaction.

Q3: I need to perform a selective reaction. Which halogen, the C4-Bromo or the C6-Chloro, will react first?

The C4-Bromo group is significantly more reactive in palladium-catalyzed cross-coupling reactions.

Scientific Rationale:

  • Bond Dissociation Energy: The C-Br bond (approx. 293 kJ/mol) is weaker than the C-Cl bond (approx. 351 kJ/mol), making oxidative addition of the palladium catalyst into the C-Br bond kinetically more favorable.[1]

  • Electronic Effects: The 4-position of the quinoline ring is electronically distinct from the 6-position. In reactions like Sonogashira coupling, the greater electrophilicity and reactivity of the C-Br bond at the 4-position drive the selectivity.[10]

You can exploit this reactivity difference to perform sequential couplings. First, react the C4-bromo position under milder conditions, then, using a more forcing catalyst system (e.g., a more active ligand, higher temperature), react the C6-chloro position.

Relative Reactivity in Common Couplings

Reaction TypeSelectivity for C4-Br over C6-ClTypical Conditions for Monosubstitution
Suzuki-Miyaura HighPd(PPh₃)₄ or Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80-90 °C
Sonogashira Very HighPd(PPh₃)₂Cl₂, CuI, Et₃N, THF, Room Temp to 50 °C[11][12]
Buchwald-Hartwig HighPd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 100-110 °C

Key Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Position

This protocol details a standard procedure for coupling an arylboronic acid selectively at the C4-bromo position.

Diagram of Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd_complex R¹-Pd(II)L₂(Br) oa->pd_complex tm Transmetalation pd_complex->tm tm_complex R¹-Pd(II)L₂(R²) tm->tm_complex re Reductive Elimination tm_complex->re re->pd0 Catalyst Regeneration product R¹-R² (Product) re->product aryl_halide Ar-Br (Substrate) aryl_halide->oa boronic_acid R²-B(OH)₂ + Base boronic_acid->tm

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[13]

Methodology:

  • Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and finely powdered potassium carbonate (K₂CO₃, 2.5 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq.).

  • Solvent Addition: Add degassed solvent, such as a 4:1 mixture of 1,4-dioxane and water. The total volume should result in a substrate concentration of approximately 0.1 M.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours. Monitor the reaction progress by TLC or LCMS, checking for the consumption of the starting material.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the 4-aryl-6-chloro-8-methoxyquinoline.

References

  • Flychem Co., Ltd. (2024). Common Quinoline Synthesis Reactions.
  • Connect Journals. (2017). COPPER-CATALYZED HYDROLYSIS OF BROMOISOQUINOLINES: PREPARATION OF HYDROXYISOQUINOLINES.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Wikipedia. Quinoline.
  • Slideshare. Quinoline.
  • El Massry, A. M., Amer, A., & Pittman, C. U. (1990). A Novel Reductive Dehalogenation Using Potassium Hydroxide/Polyethylene Glycol(400)/Xylene Mixtures. Marcel Dekker, Inc.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Guidechem. How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline?
  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
  • EvitaChem. 8-Bromo-4-chloro-6-methylquinoline.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Benchchem. (2025). The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide.
  • Wikipedia. Dehalogenation.
  • Wikipedia. Buchwald–Hartwig amination.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
  • Wikipedia. Sonogashira coupling.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline.
  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
  • Benchchem. Reactivity Face-Off: 1-Chloro- vs. 1-Bromo-3,6-dimethoxyisoquinoline in Key Organic Reactions.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Benchchem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.

Sources

Technical Support Center: Improving Selectivity in Functionalizing 4-Bromo-6-chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the selective functionalization of 4-bromo-6-chloro-8-methoxyquinoline. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. As Senior Application Scientists, we aim to deliver not just protocols, but the underlying principles to empower your research and development efforts.

Troubleshooting and FAQs: Navigating Selectivity

The primary challenge in functionalizing this compound lies in achieving regioselectivity. The molecule presents three potential sites for modification: the C-4 position (bromo), the C-6 position (chloro), and the C-H bonds on the quinoline core. This section addresses common issues and provides strategies to selectively target the desired position.

Frequently Asked Questions (FAQs)

Q1: I am attempting a cross-coupling reaction and observing reactivity at both the C-4 (bromo) and C-6 (chloro) positions. How can I selectively functionalize the C-4 position?

A1: Selective functionalization at the C-4 position is achievable due to the inherent difference in reactivity between the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The general reactivity trend follows the order of bond strength: C-I > C-Br > C-Cl > C-F.[1] This is inversely related to the carbon-halogen bond dissociation energy, meaning the weaker C-Br bond is more susceptible to oxidative addition to the palladium catalyst, which is often the rate-determining step.[1]

To favor reaction at the C-Br bond, employ milder reaction conditions. This includes using a less reactive palladium catalyst, lower temperatures, and shorter reaction times. For instance, a standard Suzuki-Miyaura coupling using Pd(PPh₃)₄ as the catalyst will preferentially react at the C-Br position.

Q2: Conversely, how can I promote reactivity at the more challenging C-6 (chloro) position?

A2: Activating the stronger C-Cl bond requires more forcing conditions and specialized catalyst systems. Key strategies include:

  • Bulky, Electron-Rich Ligands: Employing ligands such as Buchwald's biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can enhance the catalytic activity of palladium, enabling the cleavage of the C-Cl bond.[1]

  • Higher Temperatures: Increasing the reaction temperature provides the necessary energy to overcome the higher activation barrier of C-Cl bond cleavage.

  • Sequential Functionalization: A common strategy is to first functionalize the C-4 position under mild conditions, and then subject the resulting product to more vigorous conditions to react at the C-6 position.

Q3: My attempts at C-H functionalization are resulting in a mixture of isomers. How can I direct the reaction to a specific C-H bond?

A3: The intrinsic electronic properties of the quinoline ring make the C-2 and C-8 positions susceptible to functionalization.[2] To achieve regioselectivity, the use of a directing group (DG) is a powerful strategy.[2] The 8-methoxy group in your substrate can act as a directing group in ortho-lithiation reactions.[3][4] By treating the molecule with a strong base like n-butyllithium, deprotonation will occur preferentially at the C-7 position, ortho to the methoxy group. The resulting aryllithium species can then be quenched with an electrophile to introduce a new functional group at C-7.

Q4: I am observing significant amounts of dehalogenation as a side reaction. What are the likely causes and how can I mitigate this?

A4: Dehalogenation is a common side reaction in cross-coupling chemistry, often caused by β-hydride elimination from the organopalladium intermediate or by reaction with trace amounts of water or other proton sources. To minimize dehalogenation:

  • Ensure Anhydrous Conditions: Use dry solvents and reagents, and run the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Choose the Right Base: Some bases can promote dehalogenation. Consider using a non-nucleophilic base like Cs₂CO₃ or K₃PO₄.

  • Ligand Selection: The choice of ligand can influence the rate of reductive elimination versus side reactions. Experiment with different ligands to find the optimal balance.

Q5: What are some general tips for optimizing cross-coupling reactions with this substrate?

A5: Optimization is key to success. Consider the following factors:

  • Catalyst System: Screen a variety of palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands.

  • Solvent: The choice of solvent can significantly impact reaction rates and selectivity. Common solvents for cross-coupling include toluene, dioxane, and DMF.

  • Base: The strength and nature of the base are critical. Inorganic bases like carbonates and phosphates are often a good starting point.

  • Temperature and Time: Carefully monitor the reaction progress to determine the optimal temperature and reaction time to maximize yield and minimize side products.

Experimental Protocols: A Practical Guide

Here, we provide detailed, step-by-step methodologies for key selective functionalization reactions.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-4 Position

This protocol describes the selective arylation of the C-4 position of this compound.

Materials:

  • This compound

  • Arylboronic acid

  • Pd(PPh₃)₄

  • 2M Na₂CO₃ solution

  • Toluene/Ethanol (3:1 mixture)

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an argon atmosphere, dissolve this compound (1.0 eq) and the arylboronic acid (1.2 eq) in the toluene/ethanol solvent mixture.

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 eq) and the 2M Na₂CO₃ solution (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Buchwald-Hartwig Amination at the C-4 Position

This protocol details the selective amination of the C-4 position.

Materials:

  • This compound

  • Amine

  • Pd₂(dba)₃

  • XPhos

  • NaOt-Bu

  • Anhydrous toluene

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOt-Bu (1.4 eq).

  • Add anhydrous toluene, followed by this compound (1.0 eq) and the amine (1.2 eq).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Protocol 3: Directed ortho-Lithiation and Functionalization at the C-7 Position

This protocol describes the functionalization of the C-7 position via directed ortho-metalation.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Electrophile (e.g., iodine, DMF, benzaldehyde)

  • Anhydrous THF

  • Saturated NH₄Cl solution

Procedure:

  • In a flame-dried, three-necked flask under argon, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add the chosen electrophile (1.2 eq) and continue stirring at -78 °C for 2 hours.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction by the slow addition of saturated NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Pathways: Reaction Schemes and Logic

To further clarify the principles of selectivity, the following diagrams illustrate the key concepts.

Reaction Selectivity Workflow

Decision Workflow for Selective Functionalization start Start with This compound c4_target Target C4 Position? start->c4_target c6_target Target C6 Position? c4_target->c6_target No mild_conditions Mild Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) - Lower Temp - Standard Pd Catalyst c4_target->mild_conditions Yes ch_target Target C-H Bond? c6_target->ch_target No forcing_conditions Forcing Cross-Coupling - Higher Temp - Bulky, Electron-Rich Ligands c6_target->forcing_conditions Yes dom Directed ortho-Metalation - Strong Base (n-BuLi) - Low Temperature ch_target->dom Yes c4_product C4-Functionalized Product mild_conditions->c4_product c6_product C6-Functionalized Product forcing_conditions->c6_product c7_product C7-Functionalized Product dom->c7_product

Caption: Decision workflow for achieving regioselective functionalization.

Palladium-Catalyzed Cross-Coupling Cycle

Generalized Palladium Cross-Coupling Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_intermediate R-Pd(II)(X)L2 oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation R'-M pd_intermediate2 R-Pd(II)(R')L2 transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R-R' reductive_elimination->product

Caption: Key steps in a typical palladium-catalyzed cross-coupling reaction.

Quantitative Data Summary

The following table summarizes the typical conditions and expected outcomes for the selective functionalization of this compound.

Target PositionReaction TypeCatalyst SystemBaseTemperature (°C)Typical YieldKey Considerations
C-4 (Bromo) Suzuki-MiyauraPd(PPh₃)₄Na₂CO₃8070-90%Favored due to weaker C-Br bond.[1]
C-4 (Bromo) Buchwald-HartwigPd₂(dba)₃ / XPhosNaOt-Bu10065-85%Effective for C-N bond formation.
C-6 (Chloro) Suzuki-MiyauraPd(OAc)₂ / SPhosK₃PO₄110-12050-70%Requires more forcing conditions.
C-7 (C-H) Directed ortho-Metalation-n-BuLi-7860-80%Relies on the 8-methoxy directing group.[3][4]

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  • ChemRxiv. (n.d.). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential.
  • Chem 115 Myers. (n.d.). The Suzuki Reaction.
  • YouTube. (2025, March 3). Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc.
  • Organic Chemistry Portal. (n.d.). Selective Ortho and Benzylic Functionalization of Secondary and Tertiary p-Tolylsulfonamides. Ipso-Bromo Desilylation and Suzuki Cross-Coupling Reactions.
  • (2018, September 12). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate.
  • (n.d.). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. ResearchGate.
  • Sciencemadness.org. (2009, August 5). lithiation of 8-bromoquinoline.
  • PubChem. (n.d.). 4-Bromo-6-methoxyquinoline.

Sources

Technical Support Center: Scale-Up Synthesis of 4-Bromo-6-chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and process development professionals to address the common challenges encountered during the scale-up synthesis of 4-Bromo-6-chloro-8-methoxyquinoline. As a key intermediate in pharmaceutical development, robust and scalable synthesis is paramount. This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind key process decisions to ensure safety, efficiency, and reproducibility.

Section 1: Overview of the Recommended Synthetic Pathway

The synthesis of this compound is most effectively approached via a multi-step sequence, beginning with the construction of the quinoline core using the Gould-Jacobs reaction, followed by functional group manipulation.[1][2] This pathway is chosen for its reliability and use of readily available starting materials.

The proposed three-step synthesis is as follows:

  • Condensation: Reaction of 3-chloro-5-methoxyaniline with diethyl ethoxymethylenemalonate (DEEM) to form the vinylogous amide intermediate.

  • Thermal Cyclization: High-temperature ring closure of the intermediate in a high-boiling solvent to yield 6-chloro-8-methoxyquinolin-4-ol.

  • Bromination: Conversion of the 4-hydroxyl group to the target 4-bromo substituent using a suitable brominating agent.

G cluster_start Starting Materials cluster_steps Synthetic Steps cluster_products Intermediates & Final Product A 3-chloro-5-methoxyaniline Step1 Step 1: Condensation (Gould-Jacobs, Part 1) A->Step1 B Diethyl Ethoxymethylenemalonate (DEEM) B->Step1 Int1 Vinylogous Amide Intermediate Step1->Int1 Ethanol byproduct Step2 Step 2: Thermal Cyclization (High Temp, Dowtherm A) Int2 6-chloro-8-methoxyquinolin-4-ol Step2->Int2 Step3 Step 3: Bromination (e.g., POBr₃) Product This compound Step3->Product Int1->Step2 Int2->Step3

Caption: Proposed synthetic workflow for this compound.

Section 2: Troubleshooting the Gould-Jacobs Reaction (Steps 1 & 2)

This section addresses the initial construction of the quinoline core, a critical phase where yield and purity are established.

Q1: My initial condensation reaction (Step 1) is slow and gives low yields. How can I optimize this for a larger scale?

A1: This step involves the reaction of an aniline with diethyl ethoxymethylenemalonate (DEEM).[3] Incomplete conversion is a common issue.

  • Causality: The reaction produces ethanol as a byproduct. On a larger scale, the accumulation of ethanol can slow down the reaction rate by Le Châtelier's principle. Inefficient heat transfer can also lead to incomplete conversion.

  • Troubleshooting & Scale-Up Solutions:

    • Stoichiometry: Ensure you are using a slight excess (1.0 to 1.2 equivalents) of DEEM to drive the reaction towards the product.[3]

    • Temperature Control: The reaction is typically heated to 100-120°C. Ensure your reactor can maintain a consistent and uniform temperature throughout the batch.

    • Byproduct Removal: On a large scale, it is beneficial to remove the ethanol as it forms. This can be achieved by performing the reaction under reduced pressure or with a setup for distillation.[3]

    • Monitoring: Track the reaction's progress by Thin-Layer Chromatography (TLC) or HPLC until the starting aniline is fully consumed.[3]

Q2: During the thermal cyclization (Step 2), I'm observing significant tar formation, making isolation difficult. What causes this and how can it be prevented?

A2: Tar formation is a frequent side reaction in syntheses involving harsh acidic and high-temperature conditions, which can cause polymerization of reactants and intermediates.[4]

  • Causality: The high temperatures (240-260°C) required for cyclization can lead to thermal degradation and polymerization if not carefully controlled.[3] Localized hotspots in a large reactor are a primary contributor.

  • Troubleshooting & Scale-Up Solutions:

    • Heating and Agitation: Use a high-boiling, thermally stable solvent like Dowtherm A or diphenyl ether.[3] Ensure efficient and powerful mechanical stirring to improve heat distribution and prevent localized overheating. The heating should be gradual and well-controlled.

    • Controlled Addition: Instead of heating the entire batch from room temperature, consider adding the intermediate from Step 1 in portions or as a solution to the pre-heated high-boiling solvent. This maintains a consistent high temperature and minimizes the time the material spends at intermediate temperatures where side reactions might be more prevalent.

    • Purification from Tar: If tar formation is unavoidable, the crude product, often a dark solid, needs robust purification. After precipitation, washing thoroughly with a hydrocarbon solvent like hexane is crucial.[3] If the product is still impure, a re-slurry in a suitable solvent or column chromatography might be necessary.[4][5]

Q3: Isolating the 6-chloro-8-methoxyquinolin-4-ol intermediate from the high-boiling solvent is inefficient. What is the best practice for work-up at scale?

A3: Separating the solid product from a viscous, high-boiling solvent like Dowtherm A requires a specific procedure to ensure high recovery and purity.

  • Causality: The product has low solubility in non-polar hydrocarbon solvents, while the reaction solvent (e.g., diphenyl ether) is highly soluble. This difference is exploited for isolation.

  • Scale-Up Work-Up Protocol:

    • Upon reaction completion (monitored by TLC/HPLC), allow the reactor to cool to a manageable temperature (e.g., below 100°C) but before the product begins to solidify within the solvent.

    • Transfer the warm reaction mixture into a separate vessel containing a large volume of a hydrocarbon solvent like hexane or heptane (typically 5-10 volumes relative to the reaction solvent) under vigorous stirring.[3]

    • The product should precipitate as a solid. Continue stirring while the mixture cools to room temperature to ensure complete precipitation.

    • Isolate the solid by filtration. Use a filter press or a centrifuge for large quantities.

    • Wash the filter cake thoroughly with fresh hydrocarbon solvent to remove all traces of the high-boiling reaction medium.[3]

    • Dry the product under vacuum.

Section 3: Troubleshooting the 4-Position Bromination (Step 3)

This final step is often the most challenging due to the hazardous reagents and the critical nature of the work-up procedure.

Q1: The conversion of the 4-hydroxy group to the 4-bromo group is incomplete. How can I improve the reaction efficiency?

A1: This transformation requires a potent brominating agent to replace the hydroxyl group. The reaction is analogous to chlorination with phosphorus oxychloride (POCl₃).[3][6]

  • Causality: The 4-hydroxy group in quinolin-4-ols exists in tautomeric equilibrium with the 4-quinolone form, making it less reactive than a simple alcohol. A powerful reagent is needed to drive the conversion. Incomplete reaction is often due to insufficient reagent, lower-than-required temperature, or insufficient reaction time.

  • Troubleshooting & Scale-Up Solutions:

    • Choice of Reagent: Phosphorus oxybromide (POBr₃) is the direct analog to POCl₃ and is a suitable choice. Alternatively, a mixture of phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅) can be used.

    • Reagent Stoichiometry: An excess of the brominating agent is typically required. Using 5-10 equivalents is common for similar chlorinations and ensures the reaction goes to completion.[3]

    • Temperature and Time: The reaction usually requires heating to reflux (e.g., ~110°C for POCl₃, check boiling point for your chosen reagent) for 2-4 hours.[3] Monitor the reaction by TLC/HPLC for the complete disappearance of the starting material.

Q2: The work-up for the bromination step is highly exothermic and dangerous. What are the critical safety protocols for scale-up?

A2: This is the most critical safety challenge. Quenching excess phosphorus halides (POBr₃, POCl₃) is extremely hazardous and releases corrosive acidic gases.

  • Causality: Phosphorus halides react violently and exothermically with water and other protic solvents. This can cause a rapid increase in temperature and pressure, leading to a runaway reaction if not controlled.

  • Mandatory Safety & Work-Up Protocol:

    • PPE and Environment: The entire procedure must be conducted in a well-ventilated fume hood or a walk-in hood designed for large-scale reactions.[3] Full personal protective equipment, including acid-resistant gloves, a lab coat, and a face shield, is mandatory.

    • Cooling: After the reaction is complete, cool the mixture to room temperature.

    • Quenching Preparation: Prepare a separate, large reactor with a crushed ice/water mixture or, preferably, a chilled aqueous solution of a base like sodium carbonate or sodium bicarbonate.[6] The volume of the quench solution should be substantial to absorb the heat.

    • Controlled Addition: CRITICAL STEP: Add the reaction mixture very slowly and in a controlled stream to the vigorously stirred, chilled quench solution.[3] Never add water or base to the reaction mixture. Monitor the temperature of the quench vessel continuously and adjust the addition rate to keep it under control.

    • Neutralization & Isolation: After the addition is complete, continue to stir and slowly add more base until the pH of the aqueous solution is neutral or slightly basic (pH 8-9).[3] The final product should precipitate as a solid.

    • Filter the solid, wash it thoroughly with water to remove inorganic salts, and dry under vacuum.[3]

G Start Problem: Low Yield in Bromination Cause1 Cause: Insufficient Reagent? Start->Cause1 Cause2 Cause: Low Temperature? Start->Cause2 Cause3 Cause: Short Reaction Time? Start->Cause3 Solution1 Solution: Increase POBr₃ to 5-10 eq. Cause1->Solution1 Solution2 Solution: Ensure Reflux Temp is Reached Cause2->Solution2 Solution3 Solution: Increase Time & Monitor by TLC Cause3->Solution3

Caption: Troubleshooting logic for incomplete bromination reaction.

Q3: My final product contains impurities after the hazardous work-up. What are they likely to be and how can I purify the material?

A3: Impurities can compromise the suitability of the material for downstream applications. Identifying and removing them is crucial.

  • Causality: The most common impurity is unreacted starting material, 6-chloro-8-methoxyquinolin-4-ol, due to an incomplete reaction. Other impurities could arise from minor side reactions or degradation during the harsh work-up.

  • Purification Strategies:

    • Recrystallization: This is the most effective method for purification at scale. A suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexane) should be identified at the lab scale. The goal is to find a solvent in which the product is soluble at high temperatures but sparingly soluble at room temperature, while impurities remain in solution.[3]

    • Column Chromatography: While effective, silica gel chromatography can be costly and time-consuming for very large quantities. It is best used for smaller batches or to isolate a highly pure analytical standard to compare against the recrystallized material.[7]

    • Solvent Wash/Slurry: Washing the crude solid with a solvent that selectively dissolves impurities can be a simple and effective preliminary purification step.

Section 4: Key Experimental Protocols

The following protocols are generalized based on established procedures for analogous compounds and should be optimized for the specific substrate at the lab scale before scaling up.[3][6]

Protocol 1: Synthesis of 6-chloro-8-methoxyquinolin-4-ol (Steps 1 & 2)

  • In a suitable reactor, combine 3-chloro-5-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture to 110-120°C for 1-2 hours, removing the ethanol byproduct via distillation if possible. Monitor by TLC until the aniline is consumed.

  • In a separate reactor, heat Dowtherm A (or diphenyl ether) to 250°C.

  • Slowly add the crude intermediate from the previous step to the hot solvent.

  • Maintain the temperature at 240-260°C for 30-60 minutes until cyclization is complete (monitored by TLC/HPLC).

  • Cool the reaction mixture to ~80-100°C and pour it into a vessel containing hexane (5-10 volumes) with vigorous stirring.

  • Cool to room temperature, filter the precipitated solid, wash thoroughly with hexane, and dry under vacuum.

Protocol 2: Synthesis of this compound (Step 3)

  • Caution: Perform in a designated, well-ventilated area. Charge 6-chloro-8-methoxyquinolin-4-ol (1.0 eq) to a reactor.

  • Carefully add phosphorus oxybromide (POBr₃) (5.0 eq).

  • Heat the mixture to reflux (~110-120°C) for 2-4 hours, monitoring by TLC for the disappearance of starting material.

  • Cool the reaction mixture to room temperature.

  • Caution: Highly exothermic quench. In a separate, larger reactor, prepare an ice-cold saturated sodium carbonate solution.

  • Under vigorous stirring, add the reaction mixture very slowly to the cold carbonate solution, ensuring the temperature of the quench pot remains low.

  • Once the addition is complete, stir for an additional hour. Check the pH and adjust to ~8-9 if necessary.

  • Filter the resulting solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure final product.

Section 5: Data Summary Table

This table provides a quick reference for the key parameters of the proposed synthesis. Yields are estimates based on analogous reactions.

Parameter Step 1: Condensation Step 2: Thermal Cyclization Step 3: Bromination
Key Reagents 3-chloro-5-methoxyaniline, DEEMVinylogous Amide Intermediate6-chloro-8-methoxyquinolin-4-ol, POBr₃
Molar Ratio 1 : 1.11.01 : 5
Solvent Neat or high-boiling solventDowtherm A / Diphenyl EtherNeat (POBr₃ as solvent)
Temperature 110-120 °C240-260 °C110-120 °C (Reflux)
Time 1-2 h0.5-1 h2-4 h
Typical Yield >95% (crude)75-85%80-95%
Key Challenge Driving to completionTar formation, product isolationHazardous quench, purification

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline.
  • BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
  • BenchChem. (n.d.). The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols.
  • BenchChem. (n.d.). Preventing di-bromination in quinoline synthesis.
  • BenchChem. (n.d.). Overcoming challenges in the direct halogenation of the quinoline ring.
  • Wikipedia. (2023). Quinoline. Retrieved from [Link].

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link].

  • Preparation and Properties of Quinoline. (n.d.).
  • BenchChem. (n.d.). Overcoming challenges in the synthesis of substituted quinolines.
  • Google Patents. (2017). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Weyesa, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Advances. Retrieved from [Link].

Sources

Technical Support Center: Purification of 4-Bromo-6-chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Bromo-6-chloro-8-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for the effective removal of impurities from this key chemical intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the purification of this compound.

Q1: What are the likely impurities in my crude this compound?

A1: Common impurities can originate from unreacted starting materials, byproducts of the synthesis, or subsequent degradation. These may include:

  • Unreacted Precursors: Depending on the synthetic route, you may have residual starting materials.

  • Isomeric Impurities: Formation of regioisomers during bromination or other steps is a possibility.

  • Hydrolysis Products: The chloro group at the 4-position can be susceptible to hydrolysis, leading to the corresponding quinolin-4-ol derivative.

  • Polymeric Byproducts: Harsh reaction conditions can sometimes lead to the formation of tarry, polymeric materials.[1]

Q2: My crude product is a dark, oily residue. How should I proceed with purification?

A2: A dark, oily, or tarry crude product often indicates the presence of significant polymeric impurities.[2] A multi-step purification approach is recommended:

  • Initial Aqueous Work-up: Begin with a thorough aqueous work-up. If the reaction mixture is acidic, carefully neutralize it with a base like sodium bicarbonate or sodium carbonate solution.[2][3] Extract the product into a suitable organic solvent such as ethyl acetate or dichloromethane.[4][5]

  • Column Chromatography: For complex mixtures with multiple impurities, column chromatography is often the most effective purification method.[4][5] A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity can effectively separate the desired product from both less polar and more polar impurities.

  • Recrystallization: If the product obtained after chromatography is still not of the desired purity, recrystallization can be employed as a final polishing step.[4][5]

Q3: I am observing significant streaking of my compound on the TLC plate during column chromatography. What could be the cause and how can I fix it?

A3: Streaking on a silica gel TLC plate is a common issue with quinoline derivatives due to the basic nature of the quinoline nitrogen atom interacting strongly with the acidic silica surface.[6] This can lead to poor separation and product loss.

Troubleshooting Steps:

  • Add a Modifier to the Eluent: Incorporating a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), into your mobile phase can neutralize the acidic sites on the silica gel, leading to sharper bands and improved separation.

  • Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like alumina.

  • Dry Loading: Adsorbing your crude product onto a small amount of silica gel before loading it onto the column (dry loading) can sometimes lead to better band resolution compared to wet loading in a solvent.[7]

Q4: How do I choose the right solvent system for recrystallization?

A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8]

Solvent Selection Protocol:

  • Place a small amount of your crude product in a test tube.

  • Add a few drops of the test solvent at room temperature. If the compound dissolves immediately, the solvent is too good and not suitable for recrystallization.

  • If the compound is not soluble at room temperature, gently heat the mixture. If it dissolves when hot, it is a potentially good solvent.

  • Allow the hot solution to cool slowly to room temperature, and then in an ice bath.[9] If pure crystals form, you have found a suitable solvent.

  • Common solvent systems for quinoline derivatives include ethanol, methanol, ethyl acetate, and mixtures of hexanes and ethyl acetate.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 or 230-400 mesh)[7]

  • Hexanes (or petroleum ether)[7]

  • Ethyl acetate[7]

  • Triethylamine (optional)

  • Glass chromatography column

  • Fraction collector or test tubes

  • TLC plates and developing chamber

  • UV lamp (254 nm)[7]

  • Rotary evaporator[7]

Procedure:

  • Prepare the Slurry: In a beaker, make a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate).[7]

  • Pack the Column: Secure the column vertically. Add a small plug of glass wool or cotton to the bottom, followed by a thin layer of sand. Pour the silica gel slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[7]

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the mobile phase). Alternatively, for dry loading, adsorb the dissolved crude product onto a small amount of silica gel and evaporate the solvent to get a free-flowing powder. Carefully add the sample to the top of the packed column.[7]

  • Elution: Begin elution with the non-polar mobile phase. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. A common gradient might be from 5% to 20% ethyl acetate in hexanes.

  • Collect and Analyze Fractions: Collect the eluting solvent in fractions.[10] Monitor the fractions by TLC to identify those containing the pure product.[7]

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[7]

Protocol 2: Purification by Recrystallization

This protocol provides a step-by-step guide for recrystallizing this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (determined by prior testing)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent and heat the mixture to boiling or near boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.[8]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[8][9] If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.[8]

  • Isolate the Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Wash and Dry: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[5] Allow the crystals to dry completely.

Data Presentation

Table 1: Troubleshooting Common Column Chromatography Issues

IssuePotential Cause(s)Recommended Solution(s)
Poor Separation Inappropriate solvent system; Column overloading.Optimize the eluent polarity using TLC; Use a larger column or less crude material.
Compound Cracks on Column Column bed dried out.Ensure the solvent level is always above the top of the silica gel.[7]
Product Elutes Too Quickly Eluent is too polar.Start with a less polar solvent system.
Product Does Not Elute Eluent is not polar enough.Gradually increase the polarity of the mobile phase.

Visualization

Purification Workflow

The following diagram illustrates a logical workflow for the purification of crude this compound.

PurificationWorkflow A Crude this compound B Aqueous Work-up (Neutralization & Extraction) A->B C Assess Purity (TLC/HPLC) B->C D Is Purity Sufficient? C->D E Column Chromatography D->E No G Pure Product D->G Yes F Recrystallization E->F If further purification is needed H Assess Fractions (TLC) E->H F->C I Combine Pure Fractions H->I I->C

Caption: A decision-making workflow for the purification of this compound.

Troubleshooting Logic

This diagram outlines a troubleshooting process for common purification challenges.

TroubleshootingLogic Start Purification Issue Identified Issue1 Streaking on TLC? Start->Issue1 Solution1a Add Triethylamine to Eluent Issue1->Solution1a Yes Solution1b Switch to Alumina Stationary Phase Issue1->Solution1b Issue2 Low Recovery from Column? Issue1->Issue2 No Solution1a->Issue2 Solution1b->Issue2 Solution2a Check Polarity of Eluent Issue2->Solution2a Yes Solution2b Ensure Compound is Not Irreversibly Adsorbed Issue2->Solution2b Issue3 Crystals Not Forming in Recrystallization? Issue2->Issue3 No Solution2a->Issue3 Solution2b->Issue3 Solution3a Scratch Flask/Add Seed Crystal Issue3->Solution3a Yes Solution3b Re-evaluate Solvent Choice Issue3->Solution3b End Problem Resolved Issue3->End No Solution3a->End Solution3b->End

Caption: A troubleshooting guide for common issues in quinoline derivative purification.

References

  • BenchChem. (n.d.). Technical Support Center: Refining Quinoline Derivative Synthesis for Improved Yields.
  • BenchChem. (n.d.). Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives.
  • BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
  • BenchChem. (n.d.). Quinoline Synthesis Optimization: A Technical Support Center.
  • Guidechem. (n.d.). How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline?.
  • BenchChem. (n.d.). Application Notes and Protocols: A Guide to Synthesizing and Purifying Quinoline-Based Antibacterial Compounds.
  • BenchChem. (n.d.). A Comparative Guide to Analytical HPLC Methods for 4-Chloro-6,7-dimethoxyquinoline Purity Assessment.
  • BenchChem. (n.d.). Application Note: Purification of 4-Chloro-6,7-dimethoxyquinoline by Column Chromatography.
  • Oktem, S. et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Wang, W. et al. (2022). Synthesis of 6-bromo-4-iodoquinoline.
  • BenchChem. (n.d.). The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • BenchChem. (n.d.). Common impurities in 6-Chloroquinoline synthesis and their removal.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Vassar. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link]

Sources

reaction condition optimization for Suzuki-Miyaura coupling

Author: BenchChem Technical Support Team. Date: January 2026

Suzuki-Miyaura Coupling Technical Support Center

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions and troubleshoot common issues. Our goal is to provide you with the expertise and practical insights needed to achieve successful and reproducible results.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your Suzuki-Miyaura coupling experiments. We will explore the root causes of these issues and provide actionable solutions.

Issue 1: Low or No Product Yield

A low or non-existent yield is one of the most common challenges. This can often be traced back to one or more of the core reaction components.

Question: My reaction is not yielding any product. Where should I start my investigation?

Answer: When facing a complete reaction failure, a systematic approach is crucial. Begin by examining the most critical components and conditions:

  • Catalyst Activity: The palladium catalyst is the heart of the reaction. Its deactivation is a primary suspect in failed couplings.

    • Pre-catalyst Activation: Many modern palladium pre-catalysts require an activation step to form the active Pd(0) species. Ensure your protocol includes this or that you are using an appropriate pre-catalyst for your conditions.

    • Catalyst Loading: While higher catalyst loading can sometimes improve yield, it can also lead to side reactions. Typical loadings range from 0.1 to 5 mol%. If you suspect catalyst deactivation, a slightly higher loading might be beneficial.

    • Oxygen Sensitivity: The active Pd(0) species is highly sensitive to oxygen. Ensure your reaction setup is properly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Base Selection and Quality: The choice and quality of the base are critical for the transmetalation step.

    • Base Strength: The pKa of the base must be appropriate for the boronic acid derivative you are using. For standard boronic acids, inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective. For less reactive substrates, stronger bases like K₃PO₄ may be necessary.

    • Anhydrous Conditions: The presence of water can hydrolyze the boronic acid and affect the efficacy of certain bases. Ensure your base is anhydrous, especially when using moisture-sensitive substrates.

  • Solvent Choice and Purity: The solvent plays a key role in solubilizing the reactants and influencing the reaction kinetics.

    • Solvent Polarity: A mixture of a polar aprotic solvent (like THF or dioxane) and water is often used to dissolve both the organic and inorganic reagents.

    • Degassing: Solvents must be thoroughly degassed to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

Issue 2: Significant Formation of Side Products

The appearance of unexpected peaks in your analytical data (e.g., LC-MS, GC-MS) indicates the presence of side reactions.

Question: I'm observing a significant amount of homocoupling product from my boronic acid. How can I minimize this?

Answer: Homocoupling of the boronic acid (also known as the Glaser-Hay coupling) is a common side reaction, especially under aerobic conditions. Here’s how to address it:

  • Rigorous Inert Atmosphere: The primary cause of homocoupling is the presence of oxygen. Improve your degassing technique for the solvent and ensure a continuous positive pressure of an inert gas throughout the reaction.

  • Ligand Choice: The ligand can influence the stability of the catalytic species and suppress side reactions.

    • Bulky Ligands: Using bulky electron-rich phosphine ligands, such as SPhos or XPhos, can stabilize the palladium center and favor the desired cross-coupling pathway over homocoupling.

  • Reaction Temperature: Higher temperatures can sometimes promote homocoupling. Try running the reaction at a lower temperature for a longer period.

Question: My aryl halide is undergoing reductive dehalogenation. What is causing this and how can I prevent it?

Answer: Reductive dehalogenation is the replacement of the halide with a hydrogen atom. This side reaction is often promoted by certain bases and solvents.

  • Base Selection: Strong, non-nucleophilic bases are generally preferred. If you are using a strong base like an alkoxide, consider switching to a weaker inorganic base such as K₂CO₃ or K₃PO₄.

  • Solvent Effects: Protic solvents can sometimes be a source of protons for dehalogenation. While some water is often necessary, excessive amounts can be detrimental.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of Suzuki-Miyaura coupling reactions.

Question: How do I choose the right palladium catalyst and ligand for my specific substrates?

Answer: The ideal catalyst-ligand system depends heavily on the electronic and steric properties of your aryl halide and boronic acid derivative.

  • For Electron-Rich Aryl Halides: These substrates are generally more reactive. A less electron-rich ligand, such as PPh₃, may be sufficient.

  • For Electron-Poor Aryl Halides: These require more electron-rich and bulky ligands to facilitate oxidative addition. Ligands like SPhos, XPhos, or Buchwald's biaryl phosphine ligands are excellent choices.

  • For Sterically Hindered Substrates: Very bulky ligands can be beneficial in promoting the reductive elimination step and preventing catalyst decomposition.

Substrate TypeRecommended Ligand ClassExample LigandsCatalyst Loading (mol%)
Simple, unhindered aryl bromidesMonodentate PhosphinesPPh₃, P(t-Bu)₃1-5
Electron-rich aryl chloridesBiaryl PhosphinesSPhos, XPhos0.5-2
Sterically hindered substratesBulky Biaryl PhosphinesRuPhos, BrettPhos0.1-1

Question: What is the role of water in the Suzuki-Miyaura coupling, and how much should I use?

Answer: Water plays a multifaceted role in the Suzuki-Miyaura coupling:

  • Base Solubilization: It helps to dissolve inorganic bases like K₂CO₃ and K₃PO₄.

  • Accelerating Transmetalation: Water can facilitate the transfer of the organic group from boron to palladium.

The optimal amount of water depends on the specific reaction conditions. A common starting point is a solvent ratio of 10:1 to 5:1 (organic solvent to water). However, for moisture-sensitive substrates, an anhydrous system may be necessary.

Question: Can I run a Suzuki-Miyaura coupling under air, or is an inert atmosphere always required?

Answer: While traditional Suzuki-Miyaura couplings are highly sensitive to oxygen, recent advancements have led to the development of air-stable palladium pre-catalysts. These complexes are often protected by bulky ligands that shield the palladium center from oxygen until the reaction is initiated by heat. However, for achieving high yields and reproducibility, working under an inert atmosphere is always recommended, especially for challenging substrates.

Part 3: Experimental Protocols and Visualizations

Protocol: General Procedure for a Suzuki-Miyaura Coupling Reaction
  • Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 10 mL of a 9:1 mixture of dioxane:water) via syringe.

  • Catalyst Addition: Add the palladium catalyst and ligand (or a pre-formed pre-catalyst) to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the catalytic cycle. Understanding this cycle is fundamental to troubleshooting and optimizing your reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_Complex R¹-Pd(II)-X OxAdd->PdII_Complex Transmetalation Transmetalation (R²-B(OR)₂ + Base) PdII_Complex->Transmetalation PdII_Diorgano R¹-Pd(II)-R² Transmetalation->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (R¹-R²) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving common issues with your Suzuki-Miyaura coupling.

Troubleshooting_Workflow Start Low or No Yield Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Base Is the base appropriate? Check_Catalyst->Check_Base Yes Solution_Catalyst Use fresh catalyst or increase loading. Check_Catalyst->Solution_Catalyst No Check_Solvent Is the solvent degassed? Check_Base->Check_Solvent Yes Solution_Base Screen different bases (e.g., K₃PO₄, Cs₂CO₃). Check_Base->Solution_Base No Check_Substrates Are the substrates pure? Check_Solvent->Check_Substrates Yes Solution_Solvent Improve degassing procedure. Check_Solvent->Solution_Solvent No Solution_Substrates Purify starting materials. Check_Substrates->Solution_Substrates No Success Successful Reaction Check_Substrates->Success Yes Solution_Catalyst->Check_Base Solution_Base->Check_Solvent Solution_Solvent->Check_Substrates Solution_Substrates->Success

Caption: A decision-making workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of Boronic Acids: Pathways of Decomposition. Angewandte Chemie International Edition, 53(21), 5416–5428. [Link]

  • Royal Society of Chemistry. (2016). Suzuki-Miyaura coupling. [Link]

Technical Support Center: Safe Disposal and Handling of 4-Bromo-6-chloro-8-methoxyquinoline Waste

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the safe handling and disposal of waste containing 4-Bromo-6-chloro-8-methoxyquinoline. As a halogenated heterocyclic compound, this substance requires rigorous safety protocols to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who may handle this compound or its derivatives.

Core Principles: Hazard Assessment and Risk Mitigation

Understanding the inherent risks of this compound is the foundation of its safe management. While specific toxicological data for this exact compound is limited, its structure as a halogenated quinoline derivative necessitates treating it with a high degree of caution.[1][2] Structurally related compounds are known to be irritants and may pose significant health hazards upon exposure.[3][4][5]

Engineering Controls: The First Line of Defense

Your primary method for exposure control should always be robust engineering solutions. Personal Protective Equipment (PPE) is a final barrier, not a substitute for a safe work environment.

  • Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7]

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

A comprehensive PPE strategy is mandatory.[6] The selection of PPE should be based on the specific task and potential for exposure.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing solid compoundTightly fitting safety gogglesDouble-gloving with nitrile or neoprene glovesLab coat (fully fastened), long pants, closed-toe shoesRequired if weighing outside a fume hood; a NIOSH-approved respirator with P100 particulate cartridges is recommended.[6]
Preparing solutions / conducting reactionsSafety goggles or face shieldChemical-resistant gloves (e.g., butyl rubber, Viton)Chemical-resistant apron over a lab coatRecommended if there is a risk of aerosolization; use a respirator with organic vapor and P100 cartridges.[6][8]
Handling waste containersSafety gogglesChemical-resistant glovesLab coatGenerally not required if containers are properly sealed.
Cleaning a spillFace shield and safety gogglesHeavy-duty chemical-resistant glovesChemical-resistant suit or apronA full-face respirator with multi-purpose cartridges (ABEK type) is mandatory for significant spills.[8][9]

Causality Note: Double-gloving is recommended when handling potent compounds as it provides an additional layer of protection against tears and rapid permeation. For halogenated organic compounds, materials like butyl rubber or Viton are often preferred over standard nitrile for prolonged handling due to their superior chemical resistance. Always inspect gloves before use and dispose of them immediately if contaminated.[8][10]

Waste Management: Segregation, Collection, and Disposal

Proper waste management is critical for safety, environmental protection, and cost control. Halogenated waste streams are significantly more expensive to dispose of than non-halogenated ones.[11] Cross-contamination of waste streams must be avoided.

The Golden Rule: Segregate at the Source

Never mix halogenated and non-halogenated waste.[12][13] All waste contaminated with this compound, including solvents, reaction mixtures, contaminated consumables (e.g., pipette tips, silica gel), and cleaning materials, must be treated as halogenated hazardous waste .

Workflow: Waste Segregation Decision Logic

The following diagram illustrates the decision-making process for segregating waste generated from experiments involving this compound.

WasteSegregation start Waste Generated is_sharp Is the item a sharp (needle, scalpel)? start->is_sharp is_solid Is the waste primarily solid (e.g., contaminated gloves, paper towels, silica)? is_liquid Is the waste primarily liquid (e.g., solvents, reaction quench)? is_solid->is_liquid No solid_waste Solid Halogenated Waste Container (Double-bagged, clearly labeled) is_solid->solid_waste Yes is_liquid->start No (Re-evaluate) liquid_waste Liquid Halogenated Waste Container (Compatible, vented cap, secondary containment) is_liquid->liquid_waste Yes is_sharp->is_solid No sharps_container Puncture-Proof Sharps Container (Label as 'Halogenated Contamination') is_sharp->sharps_container Yes

Caption: Decision tree for proper waste segregation.

Waste Container Selection and Labeling
  • Compatibility: Use containers made of materials compatible with halogenated organic compounds, such as high-density polyethylene (HDPE) or glass. Check a chemical compatibility database if unsure.[14]

  • Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" tag before the first drop of waste is added.[11][12] The label must include:

    • The words "Hazardous Waste"

    • The full chemical names of all constituents (no abbreviations), including "this compound" and any solvents.

    • The approximate percentage of each constituent.

    • The relevant hazard pictograms (e.g., Toxic, Irritant).

  • Storage: Keep waste containers closed at all times except when adding waste.[12] Store them in a designated Satellite Accumulation Area (SAA) within the lab, in secondary containment, and away from incompatible materials like strong oxidizing agents.[7][11]

Troubleshooting Guide: Spills and Emergencies

Accidents can happen. A prepared and swift response is key to mitigating the consequences.

Q1: I've spilled a small amount of solid this compound powder inside the fume hood. What should I do?

A1:

  • Stay Calm & Maintain Control: Keep the fume hood sash down. Ensure no one else enters the immediate area without proper PPE.

  • Don PPE: At a minimum, wear your standard lab coat, safety goggles, and double-layer chemical-resistant gloves.

  • Contain & Clean: Gently cover the spill with an absorbent material designed for chemical spills (e.g., vermiculite or a commercial spill pillow). Do NOT use paper towels to dry sweep, as this can create dust.

  • Collect Waste: Carefully scoop the mixture into a designated bag or container. Wipe the area with a cloth dampened with a suitable solvent (e.g., isopropanol), then with soap and water.

  • Dispose: All cleanup materials are now considered solid halogenated hazardous waste and must be disposed of in the appropriate, labeled container.[15]

Q2: A flask containing a solution of the compound in dichloromethane (DCM) broke on the lab floor. What is the procedure?

A2: This is a more serious incident due to the volatility and toxicity of the solvent.

  • Evacuate & Alert: Immediately alert all personnel in the lab. Evacuate the area. If the spill is large (greater than 1 liter) or you feel unwell, activate the fire alarm and call emergency services (911).[16]

  • Restrict Access: Cordon off the area and post warning signs.

  • Assess from a Safe Distance: Determine if you have the training and equipment to handle the spill. For large spills, wait for the professional hazmat team.

  • Cleanup (for minor, trained personnel only):

    • PPE is Critical: Don a higher level of PPE, including a full-face respirator with organic vapor cartridges, a chemical-resistant apron, and heavy-duty gloves.[9][17]

    • Ventilate: Ensure maximum ventilation to the area, but do not create strong drafts that could spread the vapor.

    • Contain: Create a dike around the spill using an inert, non-combustible absorbent material (like sand or vermiculite), starting from the outside and working in.[9][18]

    • Absorb: Cover the spill with the absorbent material. Allow it to fully absorb the liquid.

    • Collect & Dispose: Use non-sparking tools (e.g., plastic scoops) to collect the material. Place it in a heavy-duty plastic bag or container. Seal, label as "Halogenated Waste - Spill Debris," and arrange for disposal through your institution's environmental health and safety (EHS) office.[15][19]

Workflow: Chemical Spill Response

SpillResponse spill Chemical Spill Occurs assess Assess Situation: Is it a major spill (>1L)? Is anyone injured? Is there a fire risk? spill->assess evacuate EVACUATE AREA Alert others Call Emergency Services (911) assess->evacuate Yes minor_spill Minor Spill Procedure assess->minor_spill No report Report Incident to Supervisor/EHS evacuate->report don_ppe 1. Don Appropriate PPE (Gloves, Goggles, Respirator if needed) minor_spill->don_ppe contain 2. Contain the Spill (Use absorbent dikes) don_ppe->contain absorb 3. Absorb the Material (Cover with inert absorbent) contain->absorb collect 4. Collect Waste (Use non-sparking tools) absorb->collect decontaminate 5. Decontaminate Area (Wash with appropriate solvent/soap) collect->decontaminate dispose 6. Dispose of all materials as Hazardous Waste decontaminate->dispose dispose->report

Caption: General workflow for responding to a chemical spill.

Frequently Asked Questions (FAQs)

Q3: Can I dispose of trace amounts of this compound down the drain if it's dissolved in a large volume of water?

A3: Absolutely not. Halogenated organic compounds should never be disposed of down the drain.[12] They can persist in the environment and are regulated as hazardous waste. The U.S. Environmental Protection Agency (EPA) has specific guidelines for organic and chlorinated chemical waste streams under 40 CFR Part 414.[20] All aqueous solutions containing this compound must be collected as liquid halogenated hazardous waste.

Q4: What are the hazardous decomposition products I should be aware of?

  • Carbon oxides (CO, CO₂)

  • Nitrogen oxides (NOx)

  • Hydrogen Bromide (HBr)

  • Hydrogen Chloride (HCl) This is why fires involving these chemicals should only be handled by trained professionals with self-contained breathing apparatus.

Q5: My experiment generated a mixture of this compound with non-halogenated solvents (e.g., hexane, ethyl acetate). How do I dispose of it?

A5: Once a non-halogenated solvent is mixed with a halogenated one, the entire mixture must be treated as halogenated waste .[12][13] This is a critical point for cost management, as the disposal cost for halogenated waste is substantially higher. Always plan your experiments to keep these waste streams separate whenever possible.

Q6: What is the appropriate U.S. EPA hazardous waste code for this compound?

A6: As a discarded, unused commercial chemical product, a specific code may not be listed. However, waste generated from processes involving it would likely be characterized based on its properties. Given the presence of bromine and chlorine, it falls under the category of halogenated organic waste. If it meets the criteria for toxicity, reactivity, ignitability, or corrosivity, it must be managed as hazardous waste under the Resource Conservation and Recovery Act (RCRA). Brominated organic compounds are specifically regulated by the EPA.[21] Consult your institution's EHS department for the specific waste codes used at your facility, which are often determined by the process that generates the waste.

References

  • BenchChem. (n.d.). Personal protective equipment for handling Quinoline, (1-methylethyl)-.
  • BenchChem. (n.d.). Personal protective equipment for handling 10-Hydroxybenzo[h]quinoline.
  • ECHEMI. (n.d.). This compound SDS, 1189107-33-2 Safety Data Sheets.
  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET for 4-Bromophenol.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET for 2-Bromo-4-methylanisole.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline.
  • Fisher Scientific. (2024). SAFETY DATA SHEET for 6-Bromo-4-chloroquinoline.
  • Safety & Risk Services, University of British Columbia. (n.d.). Spill Clean up Procedure.
  • University of Tennessee. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
  • Tokyo Chemical Industry Co., Ltd. (2023). SAFETY DATA SHEET for (E)-4'-Chloro-4-methoxychalcone.
  • NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide.
  • J&K Scientific LLC. (2021). Chemical spill cleanup procedures.
  • Chemexper. (n.d.). 3-bromo-6-chloro-4-hydroxy-8-methoxyquinoline (CAS No. 1204810-80-9) SDS.
  • Braun Research Group, University of Delaware. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • U.S. Environmental Protection Agency. (n.d.). Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines.
  • Cole-Parmer. (n.d.). Chemical Compatibility Database.
  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories.
  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-Bromo-6-chloro-8-methoxyquinoline: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of advancing medicinal chemistry. Among these, substituted quinolines are a critical class of scaffolds in numerous pharmaceuticals. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) characteristics of 4-Bromo-6-chloro-8-methoxyquinoline, a compound with potential significance in synthetic and medicinal chemistry.

Given the absence of directly published NMR data for this specific molecule, this guide will leverage established principles of NMR spectroscopy and data from closely related analogues to predict its ¹H and ¹³C NMR spectra. Furthermore, we will objectively compare the utility of NMR with other common analytical techniques, namely Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy, for the comprehensive characterization of this and similar molecules.

The Subject Molecule: this compound

The structure of this compound presents a fascinating case for spectroscopic analysis. The quinoline core is substituted with a bromine atom at the 4-position, a chlorine atom at the 6-position, and a methoxy group at the 8-position. Each of these substituents exerts distinct electronic effects that will influence the chemical shifts of the protons and carbons in the aromatic system, providing a unique spectral fingerprint.

Part 1: In-Depth NMR Analysis (Predictive)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1][2] By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, we can piece together the molecular structure with high confidence.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the four aromatic protons and the three protons of the methoxy group. The chemical shifts are influenced by the electron-withdrawing inductive effects of the halogen substituents and the electron-donating resonance effect of the methoxy group.

Key Predicted Features:

  • Aromatic Protons (δ 7.0-9.0 ppm): The protons on the quinoline ring will appear in the downfield aromatic region.[1] The H-2 proton is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom. The H-5 and H-7 protons will likely appear as doublets, coupled to each other (meta-coupling), while the H-3 proton will appear as a singlet.

  • Methoxy Protons (δ ~4.0 ppm): The methoxy group protons will appear as a sharp singlet, typically in the range of 3.8-4.2 ppm.

Predicted ¹H NMR Data Summary:

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-28.5 - 8.8d~4.5
H-37.8 - 8.1d~4.5
H-57.6 - 7.8d~2.0
H-77.2 - 7.4d~2.0
-OCH₃3.9 - 4.1s-

Note: These are predicted values based on known substituent effects on the quinoline ring. Actual values may vary depending on the solvent and concentration.[1]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a "fingerprint" of the carbon skeleton. The presence of ten distinct signals is expected, corresponding to the ten carbon atoms in the molecule.

Key Predicted Features:

  • Aromatic Carbons (δ 110-160 ppm): The carbon atoms of the quinoline ring will resonate in this region. The carbons directly attached to the electronegative nitrogen (C-2, C-8a) and the halogen atoms (C-4, C-6) will be significantly deshielded. The carbon bearing the methoxy group (C-8) will be shielded due to the electron-donating effect.

  • Methoxy Carbon (δ ~56 ppm): The carbon of the methoxy group will appear as a single peak around 55-60 ppm.[3]

Predicted ¹³C NMR Data Summary:

CarbonPredicted Chemical Shift (δ, ppm)
C-2150 - 152
C-3122 - 124
C-4125 - 128 (broadened by Br)
C-4a148 - 150
C-5128 - 130
C-6132 - 135
C-7118 - 120
C-8155 - 158
C-8a140 - 142
-OCH₃56 - 58

Note: These are predicted values. The signal for C-4, being attached to bromine, may be broadened due to quadrupolar relaxation.

Part 2: Comparative Analysis with Alternative Techniques

While NMR is a powerful tool, a comprehensive characterization often relies on a combination of analytical techniques. Here, we compare the utility of NMR with Mass Spectrometry, FT-IR, and UV-Vis spectroscopy for the analysis of this compound.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound.

Strengths for this compound:

  • Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) can determine the exact molecular weight, confirming the molecular formula C₁₀H₈BrClNO.

  • Isotopic Pattern Recognition: The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a highly characteristic isotopic pattern for the molecular ion peak.[4][5][6] This provides unambiguous evidence for the presence of these halogens.

Limitations:

  • Structural Isomerism: Mass spectrometry cannot distinguish between isomers. For example, it would not be able to differentiate this compound from 6-Bromo-4-chloro-8-methoxyquinoline.

  • Limited Connectivity Information: While fragmentation patterns can provide some structural clues, they are often complex to interpret and do not provide the detailed connectivity information that NMR does.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups.

Strengths for this compound:

  • Functional Group Identification: FT-IR is excellent for identifying the presence of specific functional groups. In this molecule, we would expect to see characteristic peaks for:

    • C-H stretching (aromatic and methyl)

    • C=C and C=N stretching in the aromatic quinoline ring

    • C-O stretching of the methoxy group

    • C-Cl and C-Br stretching in the fingerprint region.[7][8][9][10][11]

  • Rapid and Non-destructive: FT-IR analysis is typically fast and does not destroy the sample.

Limitations:

  • Lack of Positional Information: Similar to MS, FT-IR cannot provide detailed information about the positions of the substituents on the quinoline ring.

  • Complex Spectra: The fingerprint region (below 1500 cm⁻¹) can be very complex and difficult to interpret for molecules of this complexity.

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions.

Strengths for this compound:

  • Information on Conjugated Systems: The quinoline ring is a conjugated aromatic system and will therefore have characteristic UV-Vis absorption bands.[12][13][14][15] The positions and intensities of these bands can be influenced by the substituents.

  • Quantitative Analysis: UV-Vis spectroscopy is a powerful tool for quantitative analysis (determining the concentration of a substance in solution) if a calibration curve is established.

Limitations:

  • Limited Structural Information: UV-Vis spectra are typically broad and provide very limited information for detailed structural elucidation. Many different substituted quinolines would likely have very similar UV-Vis spectra.

  • Solvent Effects: The absorption maxima can be sensitive to the polarity of the solvent.[12]

Comparative Summary Table:

TechniqueInformation ProvidedStrengths for this compoundLimitations
NMR (¹H & ¹³C) Detailed connectivity, stereochemistry, and electronic environment of atoms.Unambiguous determination of the substitution pattern and complete structure.Requires larger sample amounts than MS, can be complex to interpret.
Mass Spectrometry Molecular weight and elemental composition.Confirms molecular formula and the presence of halogens through isotopic patterns.[4][5][6]Cannot distinguish between isomers, limited connectivity information.
FT-IR Spectroscopy Presence of functional groups.Rapid identification of key functional groups (aromatic, methoxy, halogens).[7][8][9][10][11]Does not provide positional information, complex fingerprint region.
UV-Vis Spectroscopy Information about conjugated systems.Confirms the presence of the conjugated quinoline system.[12][13][14][15]Very limited structural information, sensitive to solvent.[12]

Part 3: Experimental Protocols and Visualization

Standard NMR Experimental Protocol

A robust and reproducible NMR protocol is essential for obtaining high-quality data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent can affect chemical shifts.[1]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

    • Acquire the ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum to single lines for each carbon.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal (δ 0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum.

Visualization of Molecular Structure and Key NMR Correlations

The following diagram illustrates the structure of this compound and highlights the expected key correlations that would be observed in 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation), which are invaluable for unambiguous assignments.

Caption: Molecular structure and key predicted HMBC correlations for this compound.

Conclusion

The structural elucidation of this compound serves as an excellent case study for the application and comparison of modern analytical techniques. While a definitive analysis awaits experimental verification, a predictive approach based on established spectroscopic principles and data from related compounds provides a robust framework for its characterization.

NMR spectroscopy, particularly when augmented with 2D techniques, stands out as the most powerful single method for unambiguous structure determination. However, a comprehensive and efficient characterization workflow should integrate the strengths of multiple techniques. Mass spectrometry is indispensable for confirming the molecular formula and the presence of halogens. FT-IR provides rapid confirmation of key functional groups, and UV-Vis spectroscopy can be useful for quantitative studies and confirming the conjugated system.

For researchers in drug development and synthetic chemistry, a multi-faceted analytical approach is not just best practice; it is a necessity for ensuring the integrity and novelty of their molecular discoveries.

References

  • MDPI. (2021, May 7). UV Properties and Loading into Liposomes of Quinoline Derivatives. Retrieved from [Link]

  • ResearchGate. UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Retrieved from [Link]

  • MDPI. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Retrieved from [Link]

  • MDPI. (2021, December 29). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved from [Link]

  • Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]

  • ResearchGate. Vibrational spectroscopic study of some quinoline derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. Supporting Information. Retrieved from [Link]

  • ResearchGate. UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral.... Retrieved from [Link]

  • Journal of the American Chemical Society. Infrared Spectral-Structural Correlations of Quinolines. Retrieved from [Link]

  • Royal Society of Chemistry. New Journal of Chemistry Supporting Information. Retrieved from [Link]

  • NASA Astrophysics Data System. Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Retrieved from [Link]

  • ResearchGate. FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. Retrieved from [Link]

  • Rasayan J. Chem. FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Retrieved from [Link]

  • Royal Society of Chemistry. Supporting Information For. Retrieved from [Link]

  • MDPI. (2024, April 25). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Retrieved from [Link]

  • PMC. Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Retrieved from [Link]

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Mass Spectrometry Analysis of 4-Bromo-6-chloro-8-methoxyquinoline: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is paramount. 4-Bromo-6-chloro-8-methoxyquinoline, a halogenated quinoline derivative, represents a class of compounds with significant potential in medicinal chemistry. The unique substitution pattern on the quinoline core necessitates rigorous analytical methodologies to confirm its identity and purity. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[1] This guide provides a comprehensive comparison of mass spectrometry approaches for the analysis of this compound, offering insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

Theoretical Mass and the Halogen Isotopic Signature

A foundational aspect of mass spectrometry is the accurate determination of the molecular weight of an analyte. For this compound (molecular formula: C₁₀H₇BrClNO), the theoretical monoisotopic mass can be calculated by summing the masses of the most abundant isotopes of its constituent elements.

A key characteristic of halogen-containing compounds in mass spectrometry is their distinctive isotopic pattern, arising from the natural abundance of heavy isotopes.[2]

  • Chlorine: Has two stable isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%), in an approximate 3:1 ratio.[2] This results in a characteristic M+2 peak with roughly one-third the intensity of the monoisotopic peak for molecules containing a single chlorine atom.[3]

  • Bromine: Possesses two major isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), in nearly a 1:1 ratio.[3] This leads to a prominent M+2 peak of almost equal intensity to the monoisotopic peak for molecules with one bromine atom.[4]

The presence of both bromine and chlorine in this compound will produce a complex and highly characteristic isotopic cluster for the molecular ion. This cluster will exhibit peaks at M, M+2, and M+4, with relative intensities dictated by the combined probabilities of the isotopic distributions of both halogens. This unique signature is a powerful tool for confirming the presence of the target compound.

Comparison of Mass Spectrometry Techniques

The choice of ionization technique and mass analyzer is critical for the successful analysis of a small molecule like this compound.

Ionization Methods: Electron Ionization (EI) vs. Electrospray Ionization (ESI)
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Principle A high-energy electron beam bombards the sample in the gas phase, causing the ejection of an electron to form a radical cation (M⁺•).[5][6]A high voltage is applied to a liquid sample, creating an aerosol of charged droplets. Solvent evaporation leads to the formation of protonated or sodiated adducts (e.g., [M+H]⁺, [M+Na]⁺).[6][7]
Fragmentation "Hard" ionization technique, typically causing extensive fragmentation. This provides rich structural information but may result in a weak or absent molecular ion peak.[6][8]"Soft" ionization technique that typically results in minimal fragmentation and a prominent molecular ion peak, which is advantageous for determining the molecular weight.[6][7]
Sample Requirements The sample must be volatile and thermally stable.[6]The sample must be soluble in a suitable solvent.[6]
Coupling Commonly coupled with Gas Chromatography (GC).[9]Predominantly coupled with Liquid Chromatography (LC).[9]

For this compound, ESI is generally the more suitable technique, especially when coupled with liquid chromatography, as it provides a strong molecular ion signal, which is crucial for confirming the molecular weight and observing the characteristic isotopic pattern. The "soft" nature of ESI also preserves the intact molecule for subsequent fragmentation analysis (MS/MS).[7]

Mass Analyzers: Time-of-Flight (TOF) vs. Quadrupole
FeatureTime-of-Flight (TOF)Quadrupole
Principle Ions are accelerated by an electric field and their time of flight to a detector is measured. Lighter ions travel faster than heavier ions.Ions are filtered based on their mass-to-charge ratio as they pass through four parallel rods with oscillating electric fields.
Mass Accuracy High mass accuracy, allowing for the determination of elemental composition.Lower mass accuracy compared to TOF.
Resolution High resolution, enabling the separation of ions with very similar masses.Lower resolution.
Application Ideal for accurate mass measurements and structural elucidation.Commonly used for targeted quantification in triple quadrupole (QqQ) setups.

A Time-of-Flight (TOF) mass analyzer is highly recommended for the initial characterization of this compound due to its high mass accuracy and resolution. This allows for the confident determination of the elemental composition from the exact mass measurement and clear resolution of the complex isotopic pattern.

Hypothetical Experimental Protocol: LC-MS/MS Analysis

The following protocol outlines a typical approach for the analysis of this compound using a Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) system, a workhorse in modern pharmaceutical analysis.[10][11]

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to create a series of working standards for instrument optimization and calibration.

Liquid Chromatography (LC)
  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to ensure elution of the compound, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 1 - 5 µL.

Mass Spectrometry (MS)
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS1 Scan: Perform a full scan from m/z 100-500 to identify the molecular ion cluster of this compound.

  • MS/MS (Product Ion Scan): Select the most abundant peak of the molecular ion cluster (the monoisotopic peak) as the precursor ion for collision-induced dissociation (CID). Vary the collision energy to obtain a characteristic fragmentation pattern.

G cluster_workflow LC-MS/MS Workflow Sample Sample Injection LC LC Separation (C18 Column) Sample->LC Analyte Separation ESI Electrospray Ionization (+ve mode) LC->ESI Elution MS1 MS1 Full Scan (Identify Precursor Ion) ESI->MS1 Ion Generation CID Collision-Induced Dissociation (CID) MS1->CID Precursor Ion Selection MS2 MS2 Product Ion Scan (Detect Fragment Ions) CID->MS2 Fragmentation Data Data Analysis MS2->Data Data Acquisition

Caption: A typical workflow for the analysis of this compound by LC-MS/MS.

Hypothetical Data Interpretation and Fragmentation Analysis

While no experimental data for this compound was found in the public domain, a likely fragmentation pathway can be proposed based on the general fragmentation of quinoline derivatives.[12][13]

Molecular Ion

The MS1 spectrum is expected to show a characteristic isotopic cluster corresponding to the protonated molecule [C₁₀H₇BrClNO + H]⁺. The most abundant peaks would be observed at nominal m/z values corresponding to the combinations of the major isotopes of bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl).

Fragmentation Pathway

In an MS/MS experiment, the precursor ion would be subjected to CID, leading to the formation of characteristic product ions. A plausible fragmentation pathway for this compound is outlined below. The quinoline core is relatively stable, and initial fragmentations are likely to involve the substituents.[13]

G M [M+H]⁺ (C₁₀H₈BrClNO)⁺ F1 Loss of CH₃ radical (-15 Da) M->F1 F3 Loss of Br radical (-79/81 Da) M->F3 F4 Loss of Cl radical (-35/37 Da) M->F4 F2 Loss of CO (-28 Da) F1->F2

Caption: A plausible fragmentation pathway for this compound.

  • Loss of a Methyl Radical: A common fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃), resulting in a fragment ion 15 Da lighter than the precursor ion.

  • Subsequent Loss of Carbon Monoxide: Following the loss of the methyl group, the resulting ion may lose carbon monoxide (CO), a characteristic fragmentation of phenols and methoxyarenes, leading to a further loss of 28 Da.

  • Loss of Halogen Radicals: Direct cleavage of the carbon-halogen bonds can result in the loss of a bromine radical (•Br) or a chlorine radical (•Cl). The isotopic pattern of the remaining fragment ion would change accordingly, providing further structural confirmation.

Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization of this compound should be supported by orthogonal analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the detailed chemical structure and confirming the positions of the substituents on the quinoline ring.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC) with UV detection: Useful for purity assessment and quantification, complementing the mass spectrometric data.

Conclusion

The mass spectrometric analysis of this compound requires a strategic approach, leveraging the strengths of different ionization techniques and mass analyzers. An LC-MS/MS method using electrospray ionization and a high-resolution mass analyzer like a TOF is ideal for the initial characterization, providing confident molecular weight determination and elemental composition. The unique isotopic signature arising from the presence of both bromine and chlorine serves as a definitive confirmation of the presence of these halogens. Tandem mass spectrometry experiments are crucial for structural elucidation by providing characteristic fragmentation patterns. By combining mass spectrometry with other analytical techniques like NMR, researchers can achieve a comprehensive and unambiguous characterization of this and other novel halogenated quinoline derivatives, a critical step in the drug development pipeline.

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Introduction: Deciphering Molecular Structure with Infrared Light

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 4-Bromo-6-chloro-8-methoxyquinoline

Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch, bend, and vibrate at specific frequencies. These absorption frequencies are characteristic of the types of chemical bonds and functional groups present, making the resulting IR spectrum a unique molecular "fingerprint."[1] For researchers in drug development and materials science, IR spectroscopy offers a rapid, non-destructive method to confirm the identity of a synthesized compound, assess its purity, and elucidate its structural features.

This guide provides a comprehensive analysis of the infrared spectrum of this compound, a polysubstituted heterocyclic aromatic compound. We will dissect its predicted spectral features by comparing it to the parent quinoline molecule and other derivatives. This comparative approach, grounded in the principles of vibrational spectroscopy, will empower researchers to interpret the spectra of complex quinoline-based structures with confidence.

Structural Overview and Predicted Spectral Features

To interpret the IR spectrum of this compound, we must first consider its constituent parts: the quinoline aromatic core, and the bromo, chloro, and methoxy substituents. Each component contributes characteristic absorption bands.

Caption: Molecular structure of this compound.

Comparative Analysis of Vibrational Frequencies

The following table summarizes the predicted IR absorption bands for this compound, with comparisons to unsubstituted quinoline to highlight the influence of the substituents.

Vibrational Mode Unsubstituted Quinoline (cm⁻¹)[2][3][4][5] Predicted this compound (cm⁻¹) Assignment and Rationale
Aromatic C-H Stretch 3100 - 30003100 - 3000These bands arise from the stretching of C-H bonds on the aromatic rings. Their position just above 3000 cm⁻¹ is a hallmark of sp² hybridized carbon atoms.[4][5]
Aliphatic C-H Stretch N/A2980 - 2850Asymmetric and symmetric stretching of the C-H bonds in the methoxy (-OCH₃) group.
C=C & C=N Ring Stretch 1620 - 14501610 - 1450Complex series of absorptions due to stretching vibrations within the quinoline ring system. Substituents can slightly shift these bands and alter their relative intensities.[6][7]
C-O-C Asymmetric Stretch N/A1275 - 1220Characteristic strong absorption for the aryl-alkyl ether linkage (Ar-O-CH₃). The position is influenced by conjugation with the aromatic ring.[8]
C-O-C Symmetric Stretch N/A1050 - 1010Stretching of the O-CH₃ bond in the methoxy group.
C-H Out-of-Plane Bending 900 - 675900 - 800These strong absorptions are highly sensitive to the substitution pattern on the aromatic rings. The specific pattern of isolated hydrogens on the rings will dictate the exact positions.[4]
C-Cl Stretch N/A780 - 720Stretching vibration of the carbon-chlorine bond. This region can sometimes overlap with C-H out-of-plane bends.[9]
C-Br Stretch N/A650 - 550The carbon-bromine bond stretch appears at a lower wavenumber than the C-Cl stretch due to the greater mass of the bromine atom, a relationship described by Hooke's Law.[7][9]

Experimental Protocol: Acquiring a High-Quality IR Spectrum

Obtaining a clean, interpretable IR spectrum requires meticulous sample preparation. The Potassium Bromide (KBr) pellet method is a widely used technique for solid samples.[10][11] KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a plasticity that allows it to form a transparent disc under pressure.[11][12]

Step-by-Step KBr Pellet Preparation
  • Material Preparation:

    • Rationale: The primary contaminant of concern is water, which has very strong, broad IR absorption bands (~3400 cm⁻¹ and ~1630 cm⁻¹) that can obscure sample signals.[13]

    • Action: Gently heat an agate mortar and pestle under a heat lamp or in a low-temperature oven to drive off adsorbed moisture. Use spectroscopy-grade KBr powder that has been stored in a desiccator or dried at 110°C.[12][13]

  • Sample Grinding:

    • Rationale: To minimize light scattering and ensure a uniform dispersion, the particle size of the sample should be smaller than the wavelength of the IR radiation.

    • Action: Place 1-2 mg of this compound into the agate mortar and grind it to a very fine, consistent powder.[10][14]

  • Mixing with KBr:

    • Rationale: The sample must be diluted and uniformly dispersed within the KBr matrix to allow sufficient light to pass through for detection. A typical concentration is 0.1% to 1% sample in KBr.[12]

    • Action: Add approximately 100-200 mg of the dried KBr powder to the ground sample in the mortar. Mix gently but thoroughly until the sample is homogeneously distributed. Avoid prolonged grinding at this stage, as KBr is hygroscopic and will absorb atmospheric moisture.[10][13]

  • Pellet Pressing:

    • Rationale: Applying high pressure causes the KBr to "cold-flow" and fuse into a solid, transparent disc, trapping the sample particles within the matrix.

    • Action: Transfer the mixture to a pellet die. Assemble the die and place it in a hydraulic press. Apply a pressure of 8-10 metric tons for 1-2 minutes.[12][13][15] If the die has a vacuum port, applying a vacuum during pressing can help remove trapped air and moisture, resulting in a clearer pellet.[11][12]

  • Spectrum Acquisition:

    • Rationale: A background spectrum of the empty spectrometer is required to account for atmospheric CO₂ and H₂O, as well as instrumental artifacts.

    • Action: Carefully remove the resulting transparent or translucent pellet from the die and place it in the sample holder of the FTIR spectrometer. First, run a background scan. Then, run the sample scan. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Alternative Method: Attenuated Total Reflectance (ATR)

ATR-FTIR is a simpler and faster alternative that requires minimal sample preparation.[16] The solid sample is placed directly onto an ATR crystal (commonly diamond or zinc selenide) and pressure is applied to ensure good contact.[14][17] An infrared beam is passed through the crystal in such a way that it reflects internally, creating an evanescent wave that penetrates a few microns into the sample at the point of contact.[16] This technique is excellent for rapid screening but may produce slight differences in relative peak intensities compared to the transmission (KBr) method.[18]

cluster_prep Sample Preparation cluster_acq Spectrum Acquisition start Start: Dry Equipment & KBr Powder grind Grind 1-2 mg of Sample start->grind mix Add 100-200 mg KBr & Mix Thoroughly grind->mix load Load Mixture into Pellet Die mix->load press Apply 8-10 Tons Pressure load->press pellet Form Transparent KBr Pellet press->pellet background Run Background Scan (Air) pellet->background sample Place Pellet in Holder & Run Sample Scan background->sample process Ratio Sample to Background sample->process spectrum Final IR Spectrum process->spectrum

Caption: Experimental workflow for the KBr pellet method in FTIR spectroscopy.

In-Depth Spectral Interpretation: A Logic-Based Approach

Interpreting an IR spectrum is a systematic process. The spectrum is typically divided into two main regions: the functional group region (4000-1400 cm⁻¹) and the fingerprint region (below 1400 cm⁻¹).

cluster_functional Functional Group Region (4000-1400 cm⁻¹) cluster_fingerprint Fingerprint Region (<1400 cm⁻¹) spec Examine Full Spectrum (4000-400 cm⁻¹) ch_stretch Check >3000 cm⁻¹: Aromatic C-H Stretch? spec->ch_stretch aliph_ch Check 3000-2850 cm⁻¹: Aliphatic C-H (Methoxy)? ch_stretch->aliph_ch carbonyl_check Check ~1700 cm⁻¹: Absence of C=O? aliph_ch->carbonyl_check ring_stretch Analyze 1610-1450 cm⁻¹: Quinoline Ring Vibrations carbonyl_check->ring_stretch co_stretch Identify Strong Band ~1250 cm⁻¹: Ar-O-C Stretch? ring_stretch->co_stretch ccl_stretch Look for C-Cl Stretch ~750 cm⁻¹ co_stretch->ccl_stretch cbr_stretch Look for C-Br Stretch ~600 cm⁻¹ ccl_stretch->cbr_stretch oop_bends Analyze Pattern <900 cm⁻¹: C-H Out-of-Plane Bending cbr_stretch->oop_bends conclusion Synthesize Findings: Confirm Structure of This compound oop_bends->conclusion

Caption: Logical workflow for the interpretation of an IR spectrum.

  • Functional Group Region:

    • Above 3000 cm⁻¹: The presence of peaks in the 3100-3000 cm⁻¹ range confirms the aromatic C-H bonds of the quinoline core.[4]

    • 3000-2850 cm⁻¹: Absorptions here are definitive evidence for the aliphatic C-H bonds of the methoxy group.

    • 1800-1650 cm⁻¹: The absence of a strong band in this region confirms the lack of a carbonyl (C=O) group, which is expected for the target molecule.

  • Fingerprint Region: This region contains a wealth of structural information arising from complex vibrations.

    • Ring Vibrations (1610-1450 cm⁻¹): A series of sharp bands confirms the presence of the aromatic quinoline skeleton.[6]

    • Ether Linkage (~1250 cm⁻¹): A strong, prominent band in this area is one of the most characteristic signals for an aryl ether and strongly supports the presence of the methoxy group attached to the ring.[8]

    • Carbon-Halogen Stretches: The key to differentiating the two halogens lies in their distinct absorption frequencies. A band in the 780-720 cm⁻¹ range can be assigned to the C-Cl stretch, while a band at a significantly lower frequency (650-550 cm⁻¹) is indicative of the C-Br stretch.[9] The lower frequency for the C-Br bond is a direct consequence of the higher atomic mass of bromine compared to chlorine.[7][9]

    • Out-of-Plane (OOP) Bending (below 900 cm⁻¹): The pattern of strong bands in this region is diagnostic of the substitution pattern on the benzene and pyridine rings of the quinoline system. While a full assignment requires extensive reference data or computational analysis, the presence of strong absorptions here is a final confirmation of the substituted aromatic structure.[4]

Conclusion

The infrared spectrum of this compound is a composite of the characteristic vibrations of its quinoline backbone and its bromo, chloro, and methoxy functional groups. By systematically analyzing the functional group and fingerprint regions, and by comparing the spectrum to that of unsubstituted quinoline, a confident structural confirmation can be achieved. Key diagnostic peaks include the aromatic and aliphatic C-H stretches, the strong aryl-ether C-O stretch, and the distinct, mass-dependent C-Cl and C-Br stretching vibrations in the lower fingerprint region. This guide provides the foundational knowledge and experimental framework for researchers to effectively utilize IR spectroscopy in the analysis of this and other complex heterocyclic molecules.

References

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A Senior Application Scientist's Guide to the Analytical Characterization of 4-Bromo-6-chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the essential analytical techniques for the structural elucidation and purity assessment of 4-Bromo-6-chloro-8-methoxyquinoline (C₁₀H₇BrClNO), a key intermediate in pharmaceutical synthesis.[1][2] For professionals in drug development, rigorous characterization is not merely a procedural step but the foundation of quality, safety, and efficacy. Here, we move beyond simple protocols to explain the causality behind our analytical choices, ensuring each method serves as a self-validating system for confirming the molecule's identity and purity.

The Imperative of Multi-Technique Characterization

No single analytical technique can provide a complete picture of a molecule's identity and purity. A robust characterization strategy relies on the orthogonal application of multiple techniques, where each method provides a unique and complementary piece of the puzzle. For a substituted quinoline like this compound, this involves confirming the core structure, the precise location and identity of its substituents, its molecular mass, and its purity profile. This guide will focus on four cornerstone techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.

Nuclear Magnetic Resonance (NMR): The Blueprint of the Molecule

NMR spectroscopy is the most powerful and unambiguous technique for determining the precise structure of an organic molecule. It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) to map out the carbon-hydrogen framework and the connectivity of atoms.

Expertise & Rationale for Experimental Choices

For this compound, ¹H and ¹³C NMR are indispensable. ¹H NMR will confirm the number of different types of protons, their electronic environments, and their spatial relationships through spin-spin coupling. ¹³C NMR complements this by identifying all unique carbon environments. The choice of a deuterated solvent like Chloroform-d (CDCl₃) is based on its excellent solubilizing power for many organic compounds and its single, well-defined solvent peak in both ¹H and ¹³C spectra, which simplifies spectral interpretation.[3] A 400 MHz spectrometer provides a good balance between resolution and accessibility for routine structural confirmation.

Experimental Protocol: ¹H & ¹³C NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz NMR spectrometer. For ¹H NMR, acquire data over a spectral width of 0-12 ppm. For ¹³C NMR, acquire data over a spectral width of 0-200 ppm with complete proton decoupling.[3]

  • Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 scans for ¹H, 1024 scans for ¹³C).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Anticipated Data & Interpretation

The substitution pattern on the quinoline ring dictates a specific set of signals. Based on known chemical shift principles for substituted aromatic systems, we can predict the following spectral data.

Table 1: Predicted NMR Data for this compound in CDCl₃

Technique Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H NMR ~ 8.80DoubletH2 (proton on C2)
~ 7.50DoubletH3 (proton on C3)
~ 7.80SingletH5 (proton on C5)
~ 7.60SingletH7 (proton on C7)
~ 4.00Singlet-OCH₃ (methoxy protons)
¹³C NMR ~ 150QuaternaryC8a
~ 148QuaternaryC4
~ 145QuaternaryC6
~ 142QuaternaryC8
~ 130CHC2
~ 128QuaternaryC4a
~ 125CHC5
~ 122CHC3
~ 110CHC7
~ 56CH₃-OCH₃

Note: Actual chemical shifts may vary slightly.

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample (5-10 mg) B Dissolve in CDCl3 with TMS A->B C Acquire 1H Spectrum (400 MHz) B->C D Acquire 13C Spectrum (100 MHz) B->D E Process FID (FT, Phasing) C->E D->E F Calibrate & Integrate E->F G Assign Signals to Structure F->G Result Confirmed Molecular Structure G->Result

Caption: Workflow for structural elucidation via NMR spectroscopy.

Mass Spectrometry (MS): The Molecular Weight and Isotopic Signature

Mass spectrometry provides the exact molecular weight of a compound and, with high-resolution instruments, its elemental formula. For halogenated compounds, MS is particularly powerful because the natural isotopic abundances of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) create a highly characteristic molecular ion cluster that serves as a definitive fingerprint.[4]

Expertise & Rationale for Experimental Choices

High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is the method of choice. ESI is gentle and typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, which simplifies determining the molecular weight.[5] A Time-of-Flight (TOF) or Orbitrap analyzer is selected for its high resolving power and mass accuracy, which allows for the unambiguous determination of the elemental formula from the measured mass.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Settings: Operate the mass spectrometer in positive ion mode. Set the mass range to scan from m/z 100 to 500.

  • Data Acquisition: Acquire the spectrum, ensuring the instrument is calibrated to provide high mass accuracy (< 5 ppm).

  • Analysis: Identify the molecular ion cluster and compare the measured m/z values and isotopic pattern to the theoretical values for C₁₀H₇BrClNO.

Anticipated Data & Interpretation

The key is to analyze the unique isotopic pattern created by the combination of one bromine and one chlorine atom.

Table 2: Predicted HRMS Data for the [M+H]⁺ Ion of this compound

Isotopologue Theoretical m/z Relative Abundance (%)
[C₁₀H₈³⁵Cl⁷⁹BrNO]⁺271.9583100.0
[C₁₀H₈³⁷Cl⁷⁹BrNO]⁺273.955432.5
[C₁₀H₈³⁵Cl⁸¹BrNO]⁺273.956397.3
[C₁₀H₈³⁷Cl⁸¹BrNO]⁺275.953331.6

The experimental spectrum should show a characteristic cluster of peaks at m/z ~272, ~274, and ~276. The peak at m/z ~274 will be the most intense (a combination of the ³⁷Cl⁷⁹Br and ³⁵Cl⁸¹Br isotopologues), and the overall M:M+2:M+4 ratio will be approximately 77:100:24. Confirmation of the exact masses to within 5 ppm provides extremely high confidence in the elemental formula.

Mass Spectrometry Analysis Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare Dilute Solution (~10 µg/mL) B Infuse into ESI Source A->B C Acquire Spectrum (Positive Ion Mode) B->C D Identify Molecular Ion Cluster C->D E Compare Isotopic Pattern to Theory D->E F Confirm Exact Mass (< 5 ppm error) D->F Result Confirmed Molecular Weight & Elemental Formula F->Result

Caption: Workflow for molecular weight and formula confirmation via HRMS.

High-Performance Liquid Chromatography (HPLC): The Measure of Purity

HPLC is the gold standard for assessing the purity of pharmaceutical compounds. It separates the target molecule from any impurities, such as starting materials, byproducts, or degradation products, allowing for their detection and quantification.

Expertise & Rationale for Experimental Choices

A reversed-phase HPLC (RP-HPLC) method is the logical starting point for a moderately non-polar molecule like this quinoline derivative.[6] A C18 column is chosen for its versatility and robust hydrophobic retention mechanism. The mobile phase consists of a mixture of water and an organic solvent (acetonitrile or methanol), often with a small amount of acid (like trifluoroacetic acid or formic acid) to ensure sharp, symmetrical peaks by suppressing the ionization of residual silanols on the stationary phase.[6] A gradient elution (where the organic solvent percentage increases over time) is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable timeframe. UV detection is ideal as the quinoline ring system is a strong chromophore.

Experimental Protocol: RP-HPLC for Purity Analysis
  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile at 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the initial mobile phase composition.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) x 100.

Anticipated Data & Interpretation

The output is a chromatogram plotting UV absorbance against retention time. A pure sample will show a single, sharp, major peak. The presence of other peaks indicates impurities. For a high-purity sample (>99%), the main peak should account for the vast majority of the total integrated area.

Table 3: Representative HPLC Purity Data

Peak Number Retention Time (min) Area Area % Identity
12.51,5000.05Unknown Impurity
29.82,985,00099.80Product
311.24,5000.15Unknown Impurity
HPLC Purity Analysis Workflow

Caption: Workflow for purity determination using RP-HPLC.

Elemental Analysis: The Fundamental Composition

Elemental analysis (or CHN analysis) is a classic, robust technique that determines the mass percentage of carbon, hydrogen, and nitrogen in a pure compound. This provides a fundamental check on the empirical formula, complementing the high-precision data from mass spectrometry.

Expertise & Rationale for Experimental Choices

This technique involves the complete combustion of a small, precise amount of the sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by a detector. It is a destructive but highly accurate method for confirming the elemental ratios in the final, purified compound.[7] The results are compared against the theoretical percentages calculated from the molecular formula (C₁₀H₇BrClNO). A close match (typically within ±0.4%) is strong evidence of purity with respect to elements other than C, H, and N.

Experimental Protocol: CHN Combustion Analysis
  • Sample Preparation: Accurately weigh 1-2 mg of the highly purified, dry sample into a tin capsule.

  • Instrument Setup: Calibrate the CHN analyzer using a known standard (e.g., acetanilide).

  • Combustion: Place the sample capsule into the instrument's autosampler. The sample is dropped into a high-temperature furnace (~950 °C) for combustion.

  • Detection: The resultant gases are passed through a series of traps and detectors to quantify CO₂, H₂O, and N₂.

  • Calculation: The instrument software calculates the percentage of C, H, and N in the original sample.

Anticipated Data & Interpretation

The results are presented as a direct comparison between the theoretical and experimentally determined percentages.

Table 4: Elemental Analysis Data for C₁₀H₇BrClNO

Element Theoretical % Experimental % Difference %
Carbon (C)44.4044.25-0.15
Hydrogen (H)2.612.55-0.06
Nitrogen (N)5.185.25+0.07

Acceptable deviation is typically ≤ ±0.4%.

Elemental Analysis Workflow

Sources

A Comparative Guide to the Reactivity of 4-Bromoquinoline and 4-Chloroquinoline in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. The strategic functionalization of this privileged heterocycle is paramount, and the 4-haloquinolines, particularly 4-bromo and 4-chloro derivatives, serve as versatile precursors for introducing molecular complexity. The choice between a bromo or chloro substituent at the 4-position is not arbitrary; it has profound implications for reactivity, reaction conditions, and overall synthetic strategy. This guide provides an in-depth, evidence-based comparison of the reactivity of 4-bromoquinoline and 4-chloroquinoline in three pivotal synthetic transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr).

The Fundamental Basis of Reactivity: A Tale of Two Halogens

The differential reactivity of 4-bromoquinoline and 4-chloroquinoline is fundamentally rooted in the intrinsic properties of the carbon-halogen bond. The carbon-bromine (C-Br) bond is longer and weaker than the carbon-chlorine (C-Cl) bond. This difference in bond dissociation energy (BDE) is a key determinant in reactions where the cleavage of the C-X bond is a rate-determining step, most notably in palladium-catalyzed cross-coupling reactions.

BondAverage Bond Dissociation Energy (kcal/mol)
C-Cl (Aryl)~96
C-Br (Aryl)~81

This ~15 kcal/mol difference signifies that the C-Br bond is more readily cleaved, making 4-bromoquinoline the more reactive substrate in many catalytic cycles.

Palladium-Catalyzed Cross-Coupling Reactions: A Clear Distinction

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. For both the Suzuki-Miyaura and Buchwald-Hartwig reactions, the initial and often rate-limiting step is the oxidative addition of the aryl halide to the Pd(0) catalyst.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful tool for creating carbon-carbon bonds. The greater reactivity of 4-bromoquinoline in this transformation allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its chloro counterpart.

Comparative Experimental Data: Suzuki-Miyaura Coupling

SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromoquinolinePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801292[1]
4-Chloro-8-tosyloxyquinolinePd(PPh₃)₄Na₂CO₃ (aq)DMENot SpecifiedNot SpecifiedHigh Yields[2]
2,4-Dichloroquinoline (at C4)Pd(PPh₃)₄ / CuIK₂CO₃H₂O/MeCN802-385-95[3]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoquinoline

Materials:

  • 4-Bromoquinoline (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (2.0 mmol)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask, add 4-bromoquinoline, the arylboronic acid, and potassium carbonate.

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add the toluene, ethanol, and water, and degas the mixture for 15 minutes.

  • Add the Pd(PPh₃)₄ catalyst and heat the reaction mixture at 80 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Rate: Br > Cl Ar-Pd(II)(OR')L2 Ar-Pd(II)(OR')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR')L2 Ligand Exchange (Base) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR')L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Suzuki-Miyaura catalytic cycle.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals.[4][5] The reactivity trend of aryl halides in this reaction is generally I > Br > OTf > Cl.[6] This is vividly illustrated in a study on the synthesis of 4-aminoquinolines, where a copper-catalyzed Hartwig-Buchwald type reaction with formamide as the amine source showed that while iodide and bromide substrates gave good yields, the corresponding 4-chloroquinoline did not react.[7][8]

Comparative Experimental Data: Buchwald-Hartwig Amination

SubstrateAmine SourceCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
4-IodoquinaldineFormamideCuI-2-Aminoethanol12085[7][8]
4-BromoquinaldineFormamideCuI-2-Aminoethanol12072[7][8]
4-ChloroquinaldineFormamideCuI-2-Aminoethanol1200[7][8]

This data provides compelling evidence that for the quinoline scaffold, the C-Br bond is significantly more reactive than the C-Cl bond under these amination conditions.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromoquinoline

Materials:

  • 4-Bromoquinoline (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol%)

  • Xantphos (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to a Schlenk tube.

  • Add the 4-bromoquinoline and the amine.

  • Add toluene and seal the tube.

  • Remove the tube from the glovebox and heat the reaction mixture at 100 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify by column chromatography.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) Reagents 4-Haloquinoline + Amine + Base Catalyst Pd₂(dba)₃ + Ligand (e.g., Xantphos) Solvent Anhydrous Toluene Heating Heating (e.g., 100 °C) Solvent->Heating Monitoring Reaction Monitoring (TLC/GC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product 4-Aminoquinoline Purification->Product

Caption: SNAr reaction mechanism.

Conclusion and Strategic Recommendations

The choice between 4-bromoquinoline and 4-chloroquinoline is a critical decision in synthetic planning that should be guided by the intended chemical transformation.

  • For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig): 4-Bromoquinoline is the superior substrate due to the weaker C-Br bond, which facilitates the rate-determining oxidative addition step. This translates to milder reaction conditions, lower catalyst loadings, faster reaction times, and often higher yields. While 4-chloroquinoline can be utilized, it typically requires more forcing conditions, specialized ligands, or higher catalyst loadings.

  • For Nucleophilic Aromatic Substitution (SNAr): 4-Chloroquinoline is generally preferred. Its C-Cl bond is more polarized than the C-Br bond, making the C4 position more electrophilic and thus more susceptible to nucleophilic attack. Furthermore, 4-chloroquinoline is often more readily available and less expensive than its bromo counterpart.

By understanding the underlying principles of reactivity and consulting empirical data, researchers can make informed decisions to optimize their synthetic routes, ultimately accelerating the discovery and development of novel quinoline-based compounds.

References

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.). Retrieved January 20, 2026, from [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). Molecules, 28(22), 7649. [Link]

  • Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid in the presence of Pd-bpydc-Nd (3) when various bases are employed a . (n.d.). Retrieved January 20, 2026, from [Link]

  • Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. (n.d.). Retrieved January 20, 2026, from [Link]

  • Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B. (2021). Advanced Synthesis & Catalysis, 363(1), 238-245. [Link]

  • Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and... (n.d.). Retrieved January 20, 2026, from [Link]

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (2018). Educación Química, 29(2), 59-68. [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Retrieved January 20, 2026, from [Link]

  • Suzuki‐Miyaura coupling of 4‐bromo‐3‐hydroxyquinoline‐N‐oxides and... (n.d.). Retrieved January 20, 2026, from [Link]

  • Suzuki–Miyaura cross-coupling of 4-chloroanisole with phenylboronic acid. | Download Scientific Diagram. (n.d.). Retrieved January 20, 2026, from [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers in Chemistry, 13. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2022). Molecules, 27(15), 4991. [Link]

  • One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. (2011). Molecules, 16(8), 6433-6447. [Link]

  • 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. (2005). Bioorganic & Medicinal Chemistry Letters, 15(4), 1015-1018. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2020). Molecules, 25(21), 5174. [Link]

  • Buchwald–Hartwig amination. (2024). In Wikipedia. Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). Retrieved January 20, 2026, from [Link]

  • Buchwald-Hartwig Amination. (n.d.). Retrieved January 20, 2026, from [Link]

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2015). PLoS ONE, 10(10), e0140878. [Link]

  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. (2009). Tetrahedron Letters, 50(26), 3569-3572. [Link]

  • Synthesis and Suzuki–Miyaura cross coupling reactions for post-synthetic modification of a tetrabromo-anthracenyl porphyrin. (2022). Organic & Biomolecular Chemistry, 20(24), 4945-4951. [Link]

  • 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. (2016). Journal of Developing Drugs, 5(2). [Link]

  • (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. (n.d.). Retrieved January 20, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023). In Chemistry LibreTexts. Retrieved from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). Retrieved January 20, 2026, from [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers in Chemistry, 13. [Link]

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (n.d.). Retrieved January 20, 2026, from [Link]

  • Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. (n.d.). Retrieved January 20, 2026, from [Link]

  • nucleophilic aromatic substitutions. (2019). Retrieved January 20, 2026, from [Link]

Sources

A Comparative Guide to the Biological Activity of 4-Bromo-6-chloro-8-methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the potential biological activities of 4-bromo-6-chloro-8-methoxyquinoline derivatives. As direct comparative studies on this specific scaffold are limited, this document synthesizes data from structurally related quinoline analogs to forecast their therapeutic potential. We will delve into the anticipated antimicrobial and anticancer properties, supported by experimental data from peer-reviewed literature, and provide detailed methodologies for researchers to validate these findings.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimalarial, antibacterial, antifungal, and anticancer effects.[2][3][4] The biological activity of a quinoline derivative is profoundly influenced by the nature and position of its substituents. Halogen atoms like bromine and chlorine, and electron-donating groups such as methoxy, are known to modulate the molecule's electronic properties, lipophilicity, and ability to interact with biological targets.[5][6] This guide focuses on derivatives with a specific substitution pattern: a bromine at position 4, a chlorine at position 6, and a methoxy group at position 8, to explore how this unique combination may confer potent biological activity.

Anticipated Biological Activities

Based on the literature for analogous compounds, this compound derivatives are predicted to exhibit significant antimicrobial and anticancer activities. The presence of halogens is often associated with enhanced biological potency.

Antimicrobial Activity

Quinoline derivatives are well-established antibacterial and antifungal agents.[1][7][8] The introduction of halogens can enhance antimicrobial efficacy. For instance, studies on various quinoline scaffolds have shown that derivatives with chloro and bromo substituents exhibit potent activity against a range of Gram-positive and Gram-negative bacteria.[1][2]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various substituted quinoline derivatives against representative bacterial strains, providing a basis for predicting the activity of our target compounds.

Compound/Derivative Bacterial Strain MIC (µg/mL) Reference
5,7-dibromo-8-hydroxyquinolineS. aureus6.25[1]
6-chloro-analogs of 8-hydroxyquinolineVariousPotent Activity[5]
Novel Quinoline DerivativesE. coli100[1]
Novel Quinoline DerivativesB. cerus, Staphylococcus3.12 - 50[7]
8-hydroxyquinolineE. coli, C. difficile0.5 mg/disc[9]

The data suggests that halogenation, particularly at positions that enhance interaction with microbial targets, is a key determinant of antibacterial activity. The combination of a 4-bromo and a 6-chloro substituent on the 8-methoxyquinoline scaffold is likely to produce compounds with significant antimicrobial potential.

Anticancer Activity

The quinoline core is also a cornerstone in the development of anticancer agents.[6][10] These compounds can exert their effects through various mechanisms, including the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt and EGFR pathways.[10] Brominated quinolines, in particular, have shown potent antiproliferative effects against several cancer cell lines.[6]

The table below presents the half-maximal inhibitory concentration (IC50) values for several quinoline derivatives, illustrating their cytotoxic potential against various human cancer cell lines.

Compound/Derivative Cancer Cell Line IC50 (µM) Reference
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11)C6 (rat glioblastoma)9.6[6]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11)HeLa (cervical cancer)5.45[6]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11)HT29 (colon adenocarcinoma)6.88[6]
6-bromo-4-anilinoquinazoline analogsMCF-7 (breast adenocarcinoma)> 10[11]
4-bromo-4'-chloro pyrazoline analog of curcuminHeLa (cervical cancer)8.7 µg/mL[12]

The significant cytotoxicity of highly brominated and methoxy-substituted quinolines suggests that this compound derivatives could be potent anticancer agents.[6] The interplay between the electron-withdrawing halogens and the electron-donating methoxy group may be crucial for their mechanism of action.

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline derivatives is intricately linked to their chemical structure. For the this compound scaffold:

  • The Quinoline Core: Provides the fundamental structure for intercalation with DNA or interaction with enzyme active sites.

  • 4-Bromo Group: The bromine at position 4 is a reactive site, and its electron-withdrawing nature can influence the overall electronic distribution of the ring system.

  • 6-Chloro Group: The chlorine at position 6 further enhances the electron-withdrawing character of the benzene portion of the scaffold, which can contribute to target binding and lipophilicity.

  • 8-Methoxy Group: The methoxy group at position 8 is an electron-donating group. In related 8-hydroxyquinolines, this position is crucial for metal chelation, a mechanism implicated in their biological activity.[9][13] The methoxy group may modulate the molecule's pharmacokinetic properties and target interactions.

The combination of these substituents creates a unique electronic and steric profile that is likely to drive the biological activity of these derivatives.

Experimental Methodologies

To enable researchers to explore the potential of these compounds, we provide plausible synthetic routes and standard biological assay protocols based on established methods for similar molecules.

Plausible Synthesis of this compound

A multi-step synthesis can be proposed, starting from a suitably substituted aniline. The following diagram illustrates a potential synthetic pathway.

Synthesis_Pathway A Substituted Aniline B Cyclization (e.g., Gould-Jacobs reaction) A->B Step 1 C 4-hydroxy-6-chloro-8-methoxyquinoline B->C D Chlorination (e.g., POCl3) C->D Step 2 E 4,6-dichloro-8-methoxyquinoline D->E F Bromination (e.g., NBS) E->F Step 3 G This compound F->G

Caption: Plausible synthetic pathway for this compound.

Step-by-step Protocol:

  • Gould-Jacobs Reaction: Condensation of a substituted aniline with diethyl ethoxymethylenemalonate followed by thermal cyclization to form the 4-hydroxyquinoline core.[14]

  • Chlorination: Conversion of the 4-hydroxy group to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl3).[14]

  • Bromination: Regioselective bromination of the quinoline ring. The exact conditions would need to be optimized to achieve bromination at the 4-position. If starting with a 4-hydroxy intermediate, direct bromination might be challenging, and an alternative strategy might be required.

In Vitro Antimicrobial Assay: Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Antimicrobial_Assay A Prepare serial dilutions of test compounds in a 96-well plate. B Inoculate each well with a standardized bacterial suspension. A->B C Incubate at 37°C for 18-24 hours. B->C D Determine MIC: the lowest concentration with no visible bacterial growth. C->D

Caption: Workflow for the Broth Microdilution Assay.

Detailed Protocol:

  • Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.[15]

MTT_Assay A Seed cancer cells in a 96-well plate and allow them to attach. B Treat cells with various concentrations of the test compounds for 48-72 hours. A->B C Add MTT solution and incubate for 2-4 hours to allow formazan crystal formation. B->C D Solubilize formazan crystals with a suitable solvent (e.g., DMSO). C->D E Measure the absorbance at a specific wavelength (e.g., 570 nm). D->E F Calculate the IC50 value: the concentration that inhibits cell growth by 50%. E->F

Caption: Workflow for the MTT Cytotoxicity Assay.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and incubate for 24 hours.[15]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized quinoline derivatives and incubate for 48-72 hours.[15]

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[15]

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated controls and determine the IC50 value.

Conclusion and Future Perspectives

While direct experimental data on this compound derivatives is not yet prevalent in the literature, a comparative analysis of structurally similar compounds strongly suggests their potential as potent antimicrobial and anticancer agents. The unique combination of bromo, chloro, and methoxy substituents on the quinoline scaffold warrants further investigation.

Future research should focus on the synthesis of a library of these derivatives and their systematic evaluation against a broad panel of bacterial, fungal, and cancer cell lines. Elucidating their precise mechanisms of action will be crucial for their development as potential therapeutic agents. The experimental protocols provided in this guide offer a solid foundation for initiating such studies.

References

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry.
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A Senior Application Scientist's Guide to the Synthesis of Substituted Quinolines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, including the renowned antimalarial drug chloroquine, as well as various antitumor agents and organic light-emitting diodes.[1][2] The enduring importance of this heterocyclic system has driven over a century of research into efficient and versatile synthetic methodologies. This guide provides an in-depth comparison of the most significant synthesis routes for substituted quinolines, offering insights into their mechanisms, practical applications, and comparative performance. We will delve into the classic, time-tested methods and touch upon modern advancements, providing researchers, scientists, and drug development professionals with the critical information needed to select the optimal synthetic strategy.

Classical Synthesis Routes: The Foundation of Quinoline Chemistry

The traditional methods for quinoline synthesis, many of which were developed in the late 19th century, remain relevant due to their use of simple, readily available starting materials.[2][3] However, they are often hampered by harsh reaction conditions, limited substrate scope, and the use of toxic reagents.[1][2][4]

The Skraup Synthesis

First reported by Zdenko Hans Skraup in 1880, this method involves the reaction of an aromatic amine (like aniline) with glycerol, concentrated sulfuric acid, and an oxidizing agent (commonly nitrobenzene).[5][6]

Mechanism Deep-Dive: The causality behind the Skraup synthesis begins with the potent dehydration of glycerol by concentrated sulfuric acid to form acrolein, a highly reactive α,β-unsaturated aldehyde.[5][7] The aromatic amine then undergoes a nucleophilic 1,4-addition (Michael addition) to this in-situ generated acrolein.[6][7] The subsequent acid-catalyzed cyclization, followed by dehydration, yields a 1,2-dihydroquinoline intermediate. The final, crucial step is the oxidation of this intermediate to the aromatic quinoline product.[6][7] Nitrobenzene is a clever choice for an oxidant as its reduction product is aniline, a starting material for the reaction.[7]

Skraup_Synthesis cluster_step1 Step 1: Acrolein Formation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Cyclization & Dehydration cluster_step4 Step 4: Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Aniline Aniline Intermediate_A β-Anilinopropionaldehyde Intermediate Aniline->Intermediate_A Acrolein_plus Acrolein Acrolein_plus->Intermediate_A Dihydroquinoline 1,2-Dihydroquinoline Intermediate_A->Dihydroquinoline H⁺ -H₂O Intermediate_A->Dihydroquinoline Quinoline Quinoline Dihydroquinoline->Quinoline [O] (e.g., Nitrobenzene)

Caption: Mechanism of the Skraup Quinoline Synthesis.

Advantages:

  • Utilizes simple and inexpensive starting materials.[2]

  • Effective for producing quinolines without substituents on the heterocyclic ring.[2]

Limitations:

  • The reaction is often violent and exothermic.[7]

  • Requires harsh conditions (concentrated sulfuric acid, high temperatures).[1][4]

  • Limited functional group tolerance and can result in low yields.[4]

The Doebner-von Miller Reaction

A significant modification of the Skraup synthesis, the Doebner-von Miller reaction uses α,β-unsaturated aldehydes or ketones instead of generating acrolein from glycerol.[5][8] This allows for the synthesis of substituted quinolines.[5]

Mechanism Deep-Dive: The reaction is believed to proceed through the formation of a β-anilino carbonyl compound via Michael addition of the aniline to the α,β-unsaturated system. This is followed by an acid-catalyzed intramolecular cyclization and dehydration. The resulting dihydroquinoline is then oxidized to the final quinoline product. A 2006 study using isotope labeling suggests a more complex fragmentation-recombination mechanism may be at play, where the initial adduct fragments into an imine and a saturated ketone, which then recombine to form the product.[8][9]

Doebner_von_Miller cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Cyclization & Dehydration cluster_step3 Step 3: Oxidation Aniline Aniline Adduct β-Anilino Carbonyl Adduct Aniline->Adduct Aniline->Adduct Unsat_Ketone α,β-Unsaturated Carbonyl Unsat_Ketone->Adduct Dihydroquinoline Substituted 1,2-Dihydroquinoline Adduct->Dihydroquinoline H⁺ -H₂O Quinoline Substituted Quinoline Dihydroquinoline->Quinoline [O]

Caption: General Mechanism of the Doebner-von Miller Reaction.

Advantages:

  • More versatile than the Skraup synthesis, allowing for the preparation of 2- and 4-substituted quinolines.[1]

  • Can utilize α,β-unsaturated carbonyls formed in situ from an aldol condensation (the Beyer method).[8]

Limitations:

  • Still requires acidic conditions and an oxidant.[10]

  • Regioselectivity can be an issue.[10]

  • Can produce complex mixtures of products.[11]

The Combes Synthesis

The Combes synthesis provides a route to 2,4-disubstituted quinolines by reacting an aniline with a β-diketone under acidic conditions.[5][12]

Mechanism Deep-Dive: The reaction is initiated by the formation of a Schiff base intermediate from the condensation of the aniline and one of the ketone functionalities of the β-diketone.[12] This is followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (the annulation step), which is typically the rate-determining step.[12] A final dehydration step yields the aromatic quinoline product. The choice of acid catalyst is critical; while concentrated sulfuric acid is common, mixtures like polyphosphoric acid (PPA) and alcohols have been shown to be more effective dehydrating agents.[12]

Combes_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Annulation (Rate-Determining) cluster_step3 Step 3: Dehydration Aniline Aniline Schiff_Base Schiff Base Intermediate Aniline->Schiff_Base Aniline->Schiff_Base Diketone β-Diketone Diketone->Schiff_Base Cyclized_Int Cyclized Intermediate Schiff_Base->Cyclized_Int H⁺ (Electrophilic Aromatic Substitution) Quinoline 2,4-Disubstituted Quinoline Cyclized_Int->Quinoline -H₂O

Caption: Mechanism of the Combes Quinoline Synthesis.

Advantages:

  • Direct route to 2,4-disubstituted quinolines.[5]

  • The β-diketone starting material offers a handle for introducing substitution.

Limitations:

  • Requires strong acid catalysts.[12]

  • Regioselectivity can be a concern with unsymmetrical β-diketones, often influenced by steric effects.[12]

The Friedländer Synthesis

The Friedländer synthesis is a highly reliable and versatile method that condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or ester).[13][14]

Mechanism Deep-Dive: Two primary mechanistic pathways are proposed.[14] The first involves an initial aldol condensation between the two carbonyl partners, followed by cyclization via Schiff base formation and subsequent dehydration.[14][15] The alternative pathway begins with the formation of a Schiff base between the 2-amino group and the carbonyl partner, followed by an intramolecular aldol-type condensation to close the ring, and finally dehydration.[14] The reaction can be catalyzed by either acid or base.[14][15]

Friedlander_Synthesis cluster_pathA Pathway A: Aldol First cluster_pathB Pathway B: Schiff Base First Start1 2-Aminoaryl Aldehyde/Ketone Aldol Aldol Adduct Start1->Aldol Schiff Schiff Base Start1->Schiff Start2 Compound with α-Methylene Group Start2->Aldol Start2->Schiff Unsat_CO α,β-Unsaturated Carbonyl Aldol->Unsat_CO -H₂O Quinoline Substituted Quinoline Unsat_CO->Quinoline Cyclization -H₂O Cyclized Cyclized Adduct Schiff->Cyclized Intramolecular Aldol Cyclized->Quinoline -H₂O

Caption: The two proposed mechanisms of the Friedländer Synthesis.

Advantages:

  • High convergence and atom economy.

  • Generally provides clean products with good yields.

  • Avoids the need for harsh oxidizing agents.

Limitations:

  • The primary drawback is the availability and stability of the required 2-aminoaryl aldehyde or ketone starting materials, which can be prone to self-condensation.[16]

Modern Synthetic Approaches

While the classical methods are foundational, modern organic synthesis has introduced milder and more efficient alternatives. Transition-metal-catalyzed reactions, in particular, have become powerful tools for constructing the quinoline skeleton, although they often come with higher catalyst costs.[4][17] These methods frequently involve C-H activation, coupling reactions, and cyclization cascades, offering broader substrate scope and functional group tolerance compared to their classical counterparts.[4][18] Metal-free approaches using catalysts like iodine or employing aerobic oxidation have also gained traction as greener alternatives.[1][18]

Comparative Performance and Data

The choice of a synthetic route is dictated by the desired substitution pattern, available starting materials, and tolerance for specific reaction conditions. The following table provides a comparative summary.

Synthesis Route Starting Materials Typical Conditions Substitution Pattern Key Advantages Key Limitations Typical Yields
Skraup Aniline, GlycerolH₂SO₄, Oxidant (e.g., Nitrobenzene), High TempUnsubstituted HeterocycleInexpensive starting materialsHarsh, violent reaction; Low yields; Poor functional group toleranceVariable, often low (<50%)
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylAcid (Brønsted or Lewis), Oxidant2- and/or 4-SubstitutedMore versatile than SkraupHarsh conditions; Can produce mixtures40-70%
Combes Aniline, β-DiketoneStrong Acid (H₂SO₄, PPA)2,4-DisubstitutedDirect route to 2,4-disubstituted productsStrong acid required; Regioselectivity issues50-80%
Friedländer 2-Aminoaryl Carbonyl, α-Methylene CarbonylAcid or Base CatalystPolysubstituted (2,3- or 2,4-)High convergence; Clean reactions; Good yieldsStarting materials can be unstable/inaccessible60-95%[16][19]
Modern (e.g., Metal-Catalyzed) Varies (e.g., Anilines, Alcohols, Ketones)Transition Metal Catalyst (e.g., Fe, Cu, Pd)Highly VariableMild conditions; High functional group tolerance; High efficiencyCatalyst cost and toxicity; Ligand sensitivityOften >80%[20]

Experimental Protocols

To provide a practical context, detailed protocols for two distinct and widely used methods are provided below.

Protocol 1: Skraup Synthesis of Quinoline

This protocol is a classic example of the Skraup synthesis.[6]

Materials:

  • Aniline (24.5 g, 0.26 mol)

  • Nitrobenzene (15 g, 0.12 mol)

  • Glycerol (36 g, 0.39 mol)

  • Concentrated Sulfuric Acid (100 mL)

  • Ferrous sulfate (optional, as moderator)

  • Sodium hydroxide solution (for neutralization)

  • Water

Procedure:

  • Setup: In a 1-L round-bottom flask fitted with a reflux condenser, combine aniline, nitrobenzene, and glycerol.

  • Acid Addition: While stirring the mixture in an ice bath, slowly and carefully add concentrated sulfuric acid. The addition is exothermic and the rate should be controlled to maintain a manageable temperature.

  • Reaction: Gently heat the mixture using a heating mantle. The reaction will become exothermic and begin to boil. If the reaction becomes too vigorous, remove the heat source temporarily. Once the initial exotherm subsides, continue to heat the mixture at reflux for 3 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully dilute the mixture with 500 mL of water.

  • Neutralization: Carefully neutralize the acidic mixture with a concentrated solution of sodium hydroxide until it is strongly alkaline. This step is highly exothermic and should be performed with cooling.

  • Isolation: Perform steam distillation to isolate the crude quinoline. The unreacted nitrobenzene will distill first, followed by the quinoline.

  • Purification: Separate the quinoline from the aqueous distillate, dry it over anhydrous potassium carbonate, and purify by distillation.

Expected Yield: ~65-75%

Protocol 2: Friedländer Synthesis of 2-Phenylquinoline

This protocol demonstrates a straightforward Friedländer annulation.

Materials:

  • 2-Aminobenzophenone (2.0 g, 10.1 mmol)

  • Acetone (20 mL)

  • Potassium hydroxide (0.85 g, 15.2 mmol)

  • Ethanol (30 mL)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 2-aminobenzophenone and potassium hydroxide in ethanol.

  • Reagent Addition: Add acetone to the solution.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.

  • Extraction: Add 50 mL of water to the residue and extract the product with dichloromethane (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 2-phenylquinoline.

Expected Yield: ~85-95%

Conclusion

The synthesis of substituted quinolines is a mature field with a rich history, yet it continues to evolve. The classical Skraup, Doebner-von Miller, and Combes reactions, despite their often harsh conditions, provide valuable and cost-effective routes from simple precursors. The Friedländer synthesis offers a significant improvement in terms of efficiency and cleanliness, provided the requisite 2-aminoaryl carbonyls are accessible. For targets requiring high functional group tolerance and mild conditions, modern transition-metal-catalyzed and metal-free methods represent the state of the art, continually expanding the toolkit for chemists in drug discovery and materials science. The optimal choice ultimately depends on a careful analysis of the target molecule's structure, the available resources, and the desired scale of the synthesis.

References

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  • Saeed, A., et al. (2018). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PMC, National Institutes of Health. [Link]

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  • Sharma, R., et al. (2018). A review on transition-metal mediated synthesis of quinolines. ResearchGate. [Link]

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  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]

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  • Google Patents. (n.d.).
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  • Yang, T., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. PMC, National Institutes of Health. [Link]

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  • Li, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]

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A Comparative Guide to the X-ray Crystal Structure of Halogenated Quinolines: 4-Bromo-8-methoxyquinoline and a Dichloro-Bromo Analogue

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a deep understanding of molecular architecture is paramount. X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure of small molecules, providing invaluable insights into their steric and electronic properties, as well as their potential intermolecular interactions.[1] This guide offers a detailed comparative analysis of the single-crystal X-ray structure of 4-Bromo-8-methoxyquinoline and a structurally related compound, 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline. By examining the nuances of their crystal packing and molecular geometries, we aim to provide a comprehensive resource for scientists working with halogenated quinoline scaffolds.

Introduction to the Quinolines of Interest

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of halogen atoms can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Here, we focus on two such halogenated quinolines.

4-Bromo-8-methoxyquinoline (Compound 1) is a precursor for radiolabeled compounds used in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging.[2] Its structure is relatively simple, featuring a bromine atom at the 4-position and a methoxy group at the 8-position.

3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline (Compound 2) presents a more complex substitution pattern with both bromine and chlorine atoms, as well as brominated methyl groups.[3][4] This compound serves as an important intermediate in the synthesis of materials for applications such as organic light-emitting devices (OLEDs).[3]

A comparative analysis of their crystal structures will illuminate how different substitution patterns influence solid-state packing and intermolecular interactions.

Experimental Workflow: From Synthesis to Structure

The journey from a chemical concept to a refined crystal structure is a multi-step process demanding precision and expertise. The general workflow is outlined below.

experimental_workflow General Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_structure_solution Structure Solution & Refinement synthesis Chemical Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification crystallization Single Crystal Growth (e.g., Slow Evaporation) purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing & Integration data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Deposition refinement->validation

Figure 1: A generalized workflow for small molecule X-ray crystallography.

Plausible Synthesis and Crystallization

While the direct synthesis of 4-Bromo-6-chloro-8-methoxyquinoline is not explicitly detailed in the search results, a plausible route can be inferred from the synthesis of related compounds. The synthesis of halogenated quinolines often involves multi-step reactions starting from aniline precursors. For instance, the synthesis of 5-bromo-8-methoxyquinoline involves the bromination of 8-methoxyquinoline. A similar electrophilic aromatic substitution could be envisioned for the target compounds, followed by purification via column chromatography to obtain a sample of high purity, which is crucial for successful crystallization.[5]

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture.[6] The choice of solvent is critical and often determined empirically.

Data Collection and Structure Refinement

A suitable single crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.[5] As the crystal is rotated, a diffraction pattern is collected on a detector.[7] The positions and intensities of the diffracted X-ray beams are recorded.[8]

The collected data are then processed, which involves indexing the diffraction spots to determine the unit cell parameters and space group.[8][9] The intensities are integrated and corrected for various experimental factors. The initial crystal structure is often solved using direct methods, which are powerful for small molecules.[7][8]

The final step is structure refinement, where the atomic coordinates and displacement parameters are adjusted to best fit the experimental diffraction data.[10] This is an iterative process that minimizes the difference between the observed and calculated structure factors.[10]

Comparative Structural Analysis

The crystallographic data for 4-Bromo-8-methoxyquinoline (1) and 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline (2) are summarized in the table below, providing a basis for our comparative discussion.

Parameter4-Bromo-8-methoxyquinoline (1)[2]3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline (2)[3]
Chemical Formula C₁₀H₈BrNOC₁₁H₇Br₃ClN
Molecular Weight 238.08 g/mol 428.36 g/mol
Crystal System OrthorhombicMonoclinic
Space Group PbcaP2₁/c
a (Å) 5.1615(1)8.9042(5)
b (Å) 12.1337(6)9.3375(4)
c (Å) 14.2436(7)15.5107(7)
β (°) 90104.553(5)
Volume (ų) 892.05(6)1248.23(11)
Z 44
Temperature (K) 150(1)296(2)
R-factor 0.0280.051
Molecular Geometry

In the crystal structure of 4-Bromo-8-methoxyquinoline (1) , the non-hydrogen atoms of the molecule are essentially coplanar.[2] This planarity is a common feature of aromatic systems. The methoxy group at the 8-position lies in the plane of the quinoline ring system.

Conversely, 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline (2) , while possessing a planar quinoline ring system, has substituents that extend out of this plane.[3] The bromomethyl and dibromomethyl groups are tetrahedral and introduce significant steric bulk.

Intermolecular Interactions and Crystal Packing

The nature of intermolecular interactions dictates how molecules arrange themselves in the solid state, influencing physical properties such as melting point and solubility.

In the crystal of Compound 1 , the molecules are linked by weak intermolecular C—H···π(arene) interactions, forming one-dimensional chains along the a-axis.[2] Notably, there are no strong hydrogen bonds or significant π-π stacking interactions observed in this structure.[2]

The crystal packing of Compound 2 is more complex, featuring a variety of intermolecular interactions. Molecules are linked by C—H···Br hydrogen bonds, forming chains.[3] These chains are further connected by C—H···π and π-π stacking interactions between inversion-related pyridine rings.[3] A particularly interesting feature is the presence of short Br···Cl and Br···N contacts, which are significantly shorter than the sum of their van der Waals radii, indicating the presence of halogen bonding.[3]

intermolecular_interactions Dominant Intermolecular Interactions cluster_compound1 4-Bromo-8-methoxyquinoline (1) cluster_compound2 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline (2) c1_interactions C—H···π(arene) interactions (forming 1D chains) c2_h_bonding C—H···Br hydrogen bonds c2_pi_pi π-π stacking c2_ch_pi C—H···π interactions c2_halogen_bonding Br···Cl and Br···N contacts (Halogen Bonding)

Figure 2: A comparison of the dominant intermolecular forces in the crystal structures.

Conclusion and Future Perspectives

This comparative guide highlights the significant influence of substituent patterns on the crystal structures of halogenated quinolines. The relatively simple structure of 4-Bromo-8-methoxyquinoline leads to a packing arrangement dominated by weak C—H···π interactions. In contrast, the more heavily substituted 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline exhibits a richer variety of intermolecular forces, including hydrogen bonding, π-π stacking, and halogen bonding.

These structural insights are crucial for understanding the solid-state properties of these and related compounds. For drug development professionals, this knowledge can inform strategies for crystal engineering, polymorph screening, and the design of molecules with desired solid-state characteristics. For materials scientists, understanding these packing motifs is key to designing new materials with specific electronic and optical properties. Further studies on a wider range of halogenated quinolines will undoubtedly continue to provide valuable information for these fields.

References

  • Vasdev, N., Kulkarni, P. V., Wilson, A. A., Houle, S., & Lough, A. J. (2008). 4-Bromo-8-methoxyquinoline. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1117. [Link]

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  • Gayathri, K., Sureshbabu, A. R., Ranganatha, L., & Sridhar, M. A. (2015). Crystal structure of 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline. Acta Crystallographica Section E: Crystallographic Communications, 71(5), o354–o355. [Link]

  • Gayathri, K., et al. (2015). Crystal structure of 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline. ResearchGate. [Link]

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  • Li, Y., et al. (2022). Synthesis crystal structure, and DFT study of 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline compounds. Molecular Crystals and Liquid Crystals, 737(1), 59-71. [Link]

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A Comparative Guide to Purity Confirmation Methods for 4-Bromo-6-chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the essential analytical methods for confirming the purity of 4-Bromo-6-chloro-8-methoxyquinoline. We will move beyond simple procedural lists to explore the causality behind methodological choices, emphasizing an integrated, orthogonal approach. As mandated by regulatory bodies like the International Council for Harmonisation (ICH), a comprehensive purity analysis relies on multiple techniques, as no single method can universally detect all possible impurities.[3][4]

The Imperative of an Orthogonal Approach

An orthogonal approach employs multiple analytical methods that measure the same attribute (purity) based on different chemical or physical principles. This strategy significantly reduces the risk of an impurity co-eluting with the main peak in chromatography or being otherwise masked by a single technique. For a molecule like this compound, a robust purity assessment combines a primary quantitative separation technique with spectroscopic and compositional analyses.

Caption: Orthogonal workflow for purity assessment.

Chromatographic Methods: The Core of Quantification

Chromatography is the cornerstone of purity analysis, separating the main compound from its impurities.[5] The choice between liquid and gas chromatography depends primarily on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC is the most widely used technique for the purity analysis of pharmaceutical compounds due to its versatility and high resolution.[6][7] For this compound, its aromatic structure contains a strong chromophore, making UV detection highly effective. Reversed-phase HPLC, where the stationary phase is nonpolar (like C18) and the mobile phase is polar, is the standard approach.[8][9]

Causality Behind Experimental Choices:

  • Column: A C18 column is chosen for its hydrophobic interactions with the quinoline ring system, providing excellent retention and separation capabilities for a broad range of potential impurities.

  • Mobile Phase: A gradient elution using water and a polar organic solvent (like acetonitrile or methanol) is employed. This allows for the effective separation of early-eluting polar impurities and late-eluting nonpolar impurities within a single run. A small amount of acid (e.g., formic or acetic acid) is often added to sharpen peaks by ensuring the quinoline nitrogen is consistently protonated.[10]

  • Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is superior to a fixed-wavelength UV detector. It not only quantifies peaks but also provides UV spectra, which can help determine if a peak is homogenous or comprises multiple co-eluting components.

  • System Preparation: Use a validated HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and DAD.

  • Chromatographic Conditions:

    • Column: C18, 2.7–5 µm particle size, e.g., 150 mm x 4.6 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: DAD, 254 nm for quantification, scan range 200-400 nm for peak purity analysis.

    • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of ~1 mg/mL.

  • System Suitability Test (SST): Before analysis, inject a standard solution multiple times to ensure the system is performing adequately (e.g., %RSD of peak area < 2.0%, tailing factor < 1.5). This is a critical self-validating step.[11]

  • Analysis and Data Interpretation: Inject the sample. Purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks. According to ICH guidelines, impurities above the reporting threshold (e.g., 0.05%) must be reported.[3]

Caption: HPLC experimental workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is suitable for analytes that are volatile and thermally stable.[12] this compound, as a moderately sized heterocyclic molecule, can be analyzed by GC. The primary advantage of coupling GC with a Mass Spectrometry (MS) detector is the ability to obtain structural information about any separated impurities, aiding in their identification.

Causality Behind Experimental Choices:

  • Injection: A split/splitless inlet is used to introduce a small, precise amount of the sample onto the column. A split injection is preferred for purity analysis to avoid overloading the column.

  • Column: A low-polarity capillary column (e.g., DB-5ms or equivalent) is ideal. Its phenyl-substituted polysiloxane phase separates compounds primarily based on boiling point, with some selectivity for aromatic compounds.

  • Temperature Program: A temperature ramp is used to first separate highly volatile impurities (e.g., residual solvents) at low temperatures, followed by the elution of the main compound and less volatile impurities as the temperature increases.

  • Detector: A mass spectrometer operating in Electron Ionization (EI) mode provides reproducible fragmentation patterns that can be compared against spectral libraries for impurity identification.

  • System Preparation: Use a GC-MS system with a suitable capillary column.

  • GC-MS Conditions:

    • Column: 5% Phenyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film.

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C, Split ratio 50:1.

    • Oven Program: Hold at 100 °C for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min.

    • MS Transfer Line: 290 °C.

    • Ion Source: EI, 70 eV, 230 °C.

    • Mass Range: Scan 40-500 amu.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of ~1 mg/mL.

  • Analysis and Data Interpretation: The resulting total ion chromatogram (TIC) is used to calculate purity by area percent. The mass spectrum of each impurity peak can be examined to propose a structure or match it against a library.

FeatureHPLC/UHPLCGC-MS
Principle Partitioning between liquid mobile and solid stationary phases.Partitioning between gas mobile and liquid stationary phases.
Applicability Broad; excellent for non-volatile and thermally labile compounds.Limited to volatile and thermally stable compounds.
Primary Use Case Quantitative purity determination.Qualitative impurity identification and quantification of volatile impurities.
Detection UV, DAD (provides spectral purity).MS (provides structural information).
Strengths High precision, robust, widely applicable.High sensitivity, definitive identification of unknowns.
Limitations Impurity identification is not inherent.Not suitable for non-volatile impurities (e.g., salts, polymers).

Spectroscopic Methods: Confirming Identity and Integrity

While chromatography quantifies purity based on separation, spectroscopy confirms that the main component is indeed the correct molecule and can reveal impurities that may not separate chromatographically.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation of organic molecules.[14] For purity assessment, ¹H NMR is particularly valuable. The integral of each signal is directly proportional to the number of protons it represents. The presence of small, unassigned peaks indicates impurities.

Causality Behind Experimental Choices:

  • ¹H NMR: Provides a rapid and highly sensitive snapshot of the molecule's proton environment. The chemical shift, splitting pattern, and integration of each signal must be consistent with the proposed structure of this compound.

  • Quantitative NMR (qNMR): For the highest accuracy, a certified internal standard of known purity and concentration can be added to the sample. By comparing the integral of a known proton signal from the analyte to a signal from the standard, a highly accurate, absolute purity value can be determined, bypassing the relative nature of chromatographic area percent calculations.

  • ¹³C NMR: While less sensitive, a ¹³C NMR spectrum confirms the carbon backbone of the molecule and can reveal impurities that lack protons.[15]

  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (≥400 MHz). Ensure a sufficient relaxation delay (e.g., d1 = 5 seconds) to allow for complete proton relaxation for accurate integration.

  • Data Interpretation:

    • Confirm that all expected signals for this compound are present with the correct chemical shift, multiplicity, and integration.

    • Carefully examine the baseline for any small peaks.

    • Integrate the main compound signals and compare them to the total integral of all impurity signals to estimate purity. The presence of residual solvent from the synthesis should also be noted and quantified.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid, non-destructive technique used to identify functional groups within a molecule.[16] While not a primary quantitative tool, it serves as an excellent identity check. The FTIR spectrum acts as a molecular "fingerprint." A batch of this compound should have a spectrum that is superimposable with that of a known pure reference standard. The absence of unexpected bands (e.g., a broad -OH or a sharp C=O) can confirm the absence of certain types of impurities.

Elemental Analysis: A Fundamental Purity Check

Elemental analysis is a combustion-based technique that determines the mass percentages of carbon, hydrogen, nitrogen, and heteroatoms (like halogens and sulfur) in a sample.[17][18] This provides a fundamental assessment of purity by comparing the experimentally determined elemental composition to the theoretical values calculated from the molecular formula (C₁₀H₇BrClNO).

Causality Behind the Method: This technique is orthogonal to both chromatography and spectroscopy. It is a bulk analysis method, meaning it is insensitive to the specific nature of impurities but highly sensitive to any deviation from the expected elemental formula. An accepted deviation of experimental results from the calculated values is typically within ±0.4%.[15][19] A result outside this range strongly indicates the presence of impurities, such as residual solvents, inorganic salts, or an incorrect molecular structure.[20]

MethodInformation ProvidedPrimary Role in Purity Assessment
¹H NMR Detailed structural map, proton count.Structural confirmation and detection of structurally related impurities.
FTIR Presence of functional groups.Rapid identity confirmation against a reference standard.
Elemental Analysis % Composition of C, H, N, Br, Cl.Confirmation of elemental formula and detection of non-chromatographable impurities.

Conclusion: An Integrated Purity Assessment Strategy

Confirming the purity of a critical intermediate like this compound requires a multi-faceted, evidence-based approach. No single technique is sufficient. The recommended strategy is to use HPLC as the primary tool for quantitative purity determination, complemented by NMR for absolute structural confirmation and the detection of related impurities. GC-MS should be used to investigate volatile impurities, while elemental analysis provides a final, fundamental check on the compound's elemental composition. By integrating these orthogonal techniques, researchers can establish a high degree of confidence in the purity of their material, ensuring the integrity and validity of their scientific endeavors.

G cluster_0 Primary Quantitative Analysis cluster_1 Structural & Identity Confirmation cluster_2 Complementary & Orthogonal Checks HPLC HPLC Analysis (Area % Purity) Final Comprehensive Purity Certificate HPLC->Final >99.5% NMR 1H & 13C NMR (Structural Integrity) NMR->Final Structure Confirmed FTIR FTIR (Functional Group Identity) FTIR->Final Identity Confirmed GCMS GC-MS (Volatile Impurities) GCMS->Final No Volatiles Detected EA Elemental Analysis (Compositional Formula) EA->Final Theory ±0.4%

Caption: Integrated strategy for final purity confirmation.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

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  • IKEV. (n.d.). ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]

  • International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

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  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. [Link]

  • MDPI. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. [Link]

  • Innovare Academic Sciences. (2018). ANALYTICAL METHOD VALIDATION: A BRIEF REVIEW. [Link]

  • NIH. (2018). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]

  • OMICS International. (2015). VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of quinoline derivative. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of (a) THIQ, (b) DNPIM and (c) DAPIM. [Link]

  • ResearchGate. (2007). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. [Link]

  • ResearchGate. (n.d.). FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. [Link]

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  • NIH. (2017). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14). [Link]

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A Comparative Spectroscopic Guide to the Synthesis of 4-Bromo-6-chloro-8-methoxyquinoline and Its Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Substituted Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. The precise arrangement of substituents on the quinoline ring system dramatically influences the molecule's electronic properties, lipophilicity, and, consequently, its biological activity and pharmacokinetic profile.[1] 4-Bromo-6-chloro-8-methoxyquinoline is a highly functionalized heterocyclic compound that serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of targeted therapies.

Ensuring the structural integrity of this quinoline derivative and its precursors is paramount. Multi-step organic synthesis is fraught with potential side reactions and impurities. Therefore, rigorous analytical characterization at each stage is not merely a quality control measure but a fundamental necessity for a successful and reproducible synthesis. This guide provides a comprehensive comparison of the key spectroscopic data for the intermediates in a representative synthesis of this compound, offering field-proven insights into interpreting this data to validate each synthetic transformation.

Synthetic Pathway Overview: A Gould-Jacobs Approach

The construction of the this compound scaffold can be efficiently achieved through a strategy based on the well-established Gould-Jacobs reaction.[2] This pathway begins with a commercially available substituted aniline and systematically builds the quinoline core, followed by functional group manipulation to yield the final product. The chosen route allows for clear, spectroscopically distinguishable transformations at each step.

G A Intermediate A: 4-Chloro-2-methoxyaniline B Intermediate B: Diethyl ((4-chloro-2-methoxyphenyl)amino)methylene)malonate A->B  Gould-Jacobs Reaction (w/ Diethyl ethoxymethylenemalonate) C Intermediate C: 6-Chloro-8-methoxyquinolin-4-ol B->C  Thermal Cyclization (High-boiling solvent, ~250°C) D Final Product: This compound C->D  Halogenation (w/ POBr₃ or PBr₃)

Caption: Representative synthetic pathway for this compound.

Part 1: Spectroscopic Characterization of the Starting Material

Intermediate A: 4-Chloro-2-methoxyaniline

This commercially available aniline serves as the foundational building block, providing the benzene ring and the C6-chloro and C8-methoxy substituents for the final quinoline structure. Its characterization is the baseline against which all subsequent transformations are measured.

Causality of Experimental Choices: Standard spectroscopic methods are employed. NMR spectroscopy is ideal for mapping the proton and carbon framework. IR spectroscopy confirms the presence of key functional groups (N-H and C-O bonds), and Mass Spectrometry validates the molecular weight and elemental composition (presence of chlorine).

Spectroscopic Data for 4-Chloro-2-methoxyaniline
Technique Key Observations & Interpretation
¹H NMR Aromatic protons appear as distinct doublets and doublets of doublets, confirming the 1,2,4-substitution pattern. A broad singlet for the -NH₂ protons and a sharp singlet for the -OCH₃ protons are characteristic.
¹³C NMR Shows the expected number of aromatic carbon signals. The carbon attached to the methoxy group will be significantly downfield, while the carbon attached to the amino group will be shielded.[3]
IR Spectroscopy Two distinct sharp peaks in the 3300-3500 cm⁻¹ region, characteristic of the symmetric and asymmetric N-H stretching of a primary amine. A strong C-O stretch for the methoxy group appears around 1200-1250 cm⁻¹.[4]
Mass Spectrometry (EI) A prominent molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, confirming the presence of a single chlorine atom.

Part 2: Formation of the Acyclic Intermediate

Intermediate B: Diethyl ((4-chloro-2-methoxyphenyl)amino)methylene)malonate

The reaction of the starting aniline with diethyl ethoxymethylenemalonate (EMME) replaces one of the N-H protons with a malonate-derived group. This is a crucial step that introduces the carbon atoms necessary to form the second ring of the quinoline system.

Spectroscopic Validation: The key validation point is the disappearance of the primary amine signals and the appearance of signals corresponding to the newly introduced ethyl ester and vinyl groups.

Spectroscopic Data for Diethyl ((4-chloro-2-methoxyphenyl)amino)methylene)malonate
Technique Key Observations & Interpretation
¹H NMR Disappearance of the broad -NH₂ singlet. Appearance of a new, sharp N-H singlet further downfield due to hydrogen bonding and conjugation. Two new sets of signals appear: a triplet and a quartet, characteristic of the two ethyl ester groups (-OCH₂CH₃). A singlet for the vinyl proton (=CH-) is also observed.
¹³C NMR Appearance of new signals for the ethyl groups (~14 ppm for CH₃, ~60 ppm for CH₂), the carbonyl carbons of the esters (~165-170 ppm), and the carbons of the C=C double bond.
IR Spectroscopy The two N-H stretching bands of the primary amine are replaced by a single, sharp N-H stretch around 3250 cm⁻¹. Strong C=O stretching bands appear around 1690-1730 cm⁻¹ for the ester groups.
Mass Spectrometry (ESI) The molecular ion peak will correspond to the significantly increased mass of the adduct. The 3:1 M+2 isotopic pattern for chlorine will persist.

Part 3: Cyclization to the Quinoline Core

Intermediate C: 6-Chloro-8-methoxyquinolin-4-ol

Thermal cyclization in a high-boiling solvent like diphenyl ether forces an intramolecular reaction, eliminating ethanol and forming the heterocyclic quinoline ring.[5] This intermediate exists in tautomeric equilibrium with its keto form, 6-Chloro-8-methoxy-1H-quinolin-4-one. This equilibrium can influence the spectroscopic data, particularly in the solid state (IR) versus in solution (NMR).

Spectroscopic Validation: This step is confirmed by the disappearance of the ethyl ester and vinyl proton signals and the appearance of a new aromatic proton signal corresponding to the newly formed pyridine ring of the quinoline.

Spectroscopic Data for 6-Chloro-8-methoxyquinolin-4-ol
Technique Key Observations & Interpretation
¹H NMR (in DMSO-d₆) Disappearance of the ethyl group triplet and quartet. Appearance of two new aromatic signals, typically doublets, corresponding to H-2 and H-3 of the quinoline ring. A broad signal for the 4-OH proton is often observed. The original aromatic protons from the aniline ring will show shifts due to the new fused ring system.
¹³C NMR (in DMSO-d₆) The spectrum will now be consistent with a bicyclic aromatic system. The C4 carbon, bearing the hydroxyl group, will be highly deshielded, appearing around 170-180 ppm if the quinolone tautomer dominates.
IR Spectroscopy A very broad absorption band in the 2500-3300 cm⁻¹ region is characteristic of the hydrogen-bonded O-H group. A strong C=O stretch may be visible around 1650 cm⁻¹ due to the quinolone tautomer.
Mass Spectrometry (ESI) The molecular ion peak will correspond to the mass after the elimination of ethanol from Intermediate B. The 3:1 M+2 isotopic pattern for chlorine remains a key marker.

Part 4: Synthesis of the Final Product

Final Product: this compound

The final transformation involves the conversion of the 4-hydroxyl group into a bromine atom, typically using a reagent like phosphorus(V) oxybromide (POBr₃) or phosphorus tribromide (PBr₃). This step significantly alters the electronic nature of the pyridine ring.

Spectroscopic Validation: The presence of both bromine and chlorine atoms is the key feature to confirm. This is most definitively observed in the mass spectrum. The NMR will show shifts consistent with the replacement of an -OH group with a more electron-withdrawing -Br atom.

Spectroscopic Data for this compound
Technique Key Observations & Interpretation
¹H NMR Disappearance of the broad 4-OH proton signal. The chemical shifts of the remaining quinoline protons, especially H-2, H-3, and H-5, will adjust due to the new electronic environment created by the C4-Br bond.
¹³C NMR The signal for C4 will shift significantly. Instead of the highly deshielded signal from the C-OH/C=O group, a signal for a carbon attached to bromine will appear in the aromatic region, typically around 120-140 ppm.
IR Spectroscopy The broad O-H stretch will be completely absent. The spectrum will be dominated by aromatic C-H and C=C/C=N stretching and bending vibrations characteristic of the substituted quinoline ring.
Mass Spectrometry (ESI/EI) This is the most definitive technique. The molecular ion region will show a complex isotopic cluster. Due to the natural abundances of Cl³⁵/Cl³⁷ (~3:1) and Br⁷⁹/Br⁸¹ (~1:1), a characteristic pattern of M⁺, M+2, and M+4 peaks will be observed, confirming the presence of one chlorine and one bromine atom.[6]

Comparative Summary of Key Spectroscopic Shifts

The following table highlights the evolution of key spectroscopic markers throughout the synthesis, providing a clear guide for reaction monitoring.

Compound Key ¹H NMR Signal Key IR Band (cm⁻¹) Key MS Isotope Pattern
Intermediate A Broad -NH₂ singletTwo N-H stretches (~3400)M⁺, M+2 (3:1)
Intermediate B Et (q, t), N-H (s)One N-H stretch (~3250), C=O (~1710)M⁺, M+2 (3:1)
Intermediate C H-2/H-3 (d), OH (broad s)Broad O-H (2500-3300)M⁺, M+2 (3:1)
Final Product H-2/H-3/H-5 (d, s)Absence of O-HM⁺, M+2, M+4

Experimental Protocols & Analytical Workflow

A self-validating system is crucial for trustworthy results. The following protocols represent standard, robust methodologies for the characterization of these quinoline derivatives.

General Protocol for NMR Spectroscopy
  • Sample Preparation: Weigh approximately 5-10 mg of the intermediate or final product. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[7]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans should be adjusted (typically 8-16) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.[7]

General Protocol for IR Spectroscopy
  • Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is the most rapid and common method.[8] Place a small amount of the dry, solid sample directly onto the ATR crystal (e.g., diamond or Ge).

  • Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 600 cm⁻¹. Acquire a background spectrum of the clean ATR crystal first, which is then automatically subtracted from the sample spectrum.

General Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a sub-milligram quantity of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of ~1 mg/mL. Further dilute as necessary.

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) for polar molecules (Intermediates B and C) or Electron Ionization (EI) for more volatile, less polar ones (Intermediate A, Final Product). Acquire data over a relevant mass range (e.g., 50-800 m/z).

G cluster_0 Step 1: Sample Preparation cluster_1 Step 2: Data Acquisition cluster_2 Step 3: Data Analysis prep Weigh Sample Dissolve in Solvent Add Internal Standard (if NMR) nmr NMR Spectrometer (¹H, ¹³C) prep->nmr ir FT-IR Spectrometer (ATR) prep->ir ms Mass Spectrometer (ESI or EI) prep->ms analysis Correlate Spectra Confirm Structure Assess Purity nmr->analysis ir->analysis ms->analysis

Caption: General experimental workflow for spectroscopic analysis.

Conclusion

The successful synthesis of this compound hinges on the careful monitoring of each chemical transformation. By employing a multi-technique spectroscopic approach—¹H and ¹³C NMR, IR, and MS—researchers can confidently track the reaction progress. Key transformations, such as the formation and disappearance of N-H and O-H bonds, the introduction of ethyl ester groups, and the definitive isotopic patterns of chlorine and bromine, serve as unambiguous markers. This comparative guide provides the foundational data and interpretive logic necessary to navigate the synthesis, ensuring the final product's identity, purity, and suitability for subsequent applications in drug discovery and development.

References

  • Kovacic, P., et al. (1998). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Mohamed, T. A., et al. (2014). Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. Available at: [Link]

  • The Royal Society of Chemistry (n.d.). Supporting Information For - The Royal Society of Chemistry. Available at: [Link]

  • Mlynarski, J., et al. (2018). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. Available at: [Link]

  • Google Patents (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • The Royal Society of Chemistry (2011). Supporting information - The Royal Society of Chemistry. Available at: [Link]

  • Oregon State University (2022). 13C NMR Chemical Shift. Available at: [Link]

  • PubChem (2025). 4-Chloro-6-methoxyquinoline. Available at: [Link]

  • PubChem (2025). 4-Bromo-6-methoxyquinoline. Available at: [Link]

  • Vasdev, N., et al. (2008). 4-Bromo-8-methoxyquinoline. PMC - NIH. Available at: [Link]

  • ChemSynthesis (2025). 4-bromo-6-methoxyquinoline. Available at: [Link]

  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

  • Compound Interest (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. Available at: [Link]

  • PubChemLite (2025). 4-bromo-6-chloroquinoline. Available at: [Link]

  • PubMed (2008). 4-Bromo-8-methoxy-quinoline. Available at: [Link]

  • BMRB (n.d.). bmse012541 6-bromo-8-chloro-1H-quinolin-4-one. Available at: [Link]

  • Harrick (n.d.). ATR SPECTROSCOPY IN THE UNDERGRADUATE CHEMISTRY LABORATORY. Available at: [Link]

  • AngeneChemical (n.d.). 8-bromo-4-chloro-6-methylquinoline. Available at: [Link]

  • YouTube (2023). Bromo pattern in Mass Spectrometry. Available at: [Link]

  • NIST (1998). Benzenamine, 4-bromo-. NIST WebBook. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Bromo-6-chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount, underpinning laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Bromo-6-chloro-8-methoxyquinoline, a halogenated quinoline derivative. The procedures outlined herein are designed to mitigate risks and ensure that this compound is handled and disposed of in a manner that is safe for both personnel and the environment.

Hazard Profile and Immediate Safety Considerations

This compound is a halogenated aromatic compound. While specific toxicity data is not always readily available, the structure suggests potential hazards that necessitate careful handling. Structurally related compounds, such as other halogenated quinolines, may exhibit toxic properties if ingested and can cause irritation to the skin, eyes, and respiratory tract.[1] Therefore, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) in a controlled environment.

Essential Personal Protective Equipment (PPE)
  • Gloves: Chemical-resistant gloves, such as nitrile rubber, are mandatory. Double gloving is recommended.

  • Eye Protection: ANSI-approved chemical splash goggles or a face shield must be worn.[1]

  • Lab Coat: A fully buttoned lab coat provides a necessary barrier.

  • Respiratory Protection: All handling of the solid compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

In the event of accidental exposure, consult the Safety Data Sheet (SDS) for immediate first-aid measures.[2]

The Chemistry of Disposal: Why Special Procedures are Necessary

The presence of bromine and chlorine atoms in the molecular structure of this compound is a key factor in its disposal protocol. When halogenated organic compounds are incinerated, they can produce acidic and toxic gases, such as hydrogen bromide (HBr) and hydrogen chloride (HCl). These gases are corrosive and harmful to the environment, contributing to acid rain if released untreated.

Therefore, the recommended disposal method is controlled incineration with flue gas scrubbing .[2] This process involves burning the chemical waste at high temperatures in a specialized incinerator. The resulting combustion gases are then passed through a "scrubber," which is an air pollution control device that neutralizes the acidic gases before they are released into the atmosphere.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring that waste is handled safely and in compliance with regulations at every stage.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is the first and most critical step. Halogenated organic waste must be collected separately from non-halogenated waste.[3][4]

  • Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Solids." The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components mixed in the waste. The approximate concentration of each component should also be noted.

  • Storage: Keep the waste container tightly sealed when not in use and store it in a cool, dry, well-ventilated area, away from incompatible materials.[2]

Step 2: Handling and Transfer of Waste
  • Always wear the appropriate PPE when handling the waste.

  • Perform all transfers of solid waste within a chemical fume hood to minimize the risk of inhalation.

  • Avoid generating dust when transferring the solid waste to the collection container.[2]

Step 3: Disposal of Contaminated Materials

Any materials that come into direct contact with this compound are considered contaminated and must be disposed of as hazardous waste. This includes:

  • Gloves

  • Weighing paper

  • Pipette tips

  • Contaminated glassware

These items should be placed in the same "Halogenated Organic Solids" waste container.

Step 4: Arranging for Professional Disposal

Hazardous chemical waste must be disposed of through a licensed and approved chemical waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) office. They will have established procedures and contracts with certified waste disposal vendors.

  • Provide a detailed inventory of the waste container's contents. This is why accurate labeling is crucial.

  • Follow all institutional and regulatory guidelines for waste pickup and transportation.

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

G cluster_0 Laboratory Operations cluster_1 Waste Management cluster_2 Final Disposal A Generation of This compound Waste B Is the waste container labeled 'Halogenated Organic Waste'? A->B C Label a dedicated container with 'Halogenated Organic Waste' and the chemical name. B->C No D Segregate and collect waste in the labeled container. B->D Yes C->D E Store the sealed container in a designated, ventilated area. D->E F Contact Environmental Health & Safety (EHS) for waste pickup. E->F G Licensed chemical waste vendor collects the waste. F->G H Controlled incineration with flue gas scrubbing. G->H I Neutralized gases released; non-hazardous ash disposed. H->I

Caption: Disposal workflow for this compound.

Environmental Precautions

It is imperative to prevent the release of this compound into the environment.

  • Do not discharge to sewer systems. [2]

  • Prevent spillage and leakage. If a spill occurs, contain it immediately with an inert absorbent material, collect the material in a suitable container for disposal, and decontaminate the area.[2]

  • Do not contaminate water, foodstuffs, or feed. [2]

While the Safety Data Sheet indicates no available data on ecotoxicity, the presence of halogens suggests that the compound could be persistent and harmful to aquatic life.[2] Therefore, exercising caution and preventing environmental release is the most responsible course of action.

Summary of Key Disposal Information

Aspect Procedure Rationale
Waste Segregation Collect in a dedicated, labeled "Halogenated Organic Waste" container.To prevent dangerous reactions with incompatible waste and ensure proper disposal routing.
Primary Disposal Method Controlled incineration with flue gas scrubbing by a licensed facility.[2]To safely destroy the compound and neutralize harmful acidic byproducts (HBr, HCl).
Contaminated Materials Dispose of as hazardous waste along with the chemical.To prevent the spread of contamination.
Environmental Protection Do not dispose of down the drain or in regular trash. Prevent spills.[2]To avoid contamination of water sources and soil, as halogenated compounds can be environmentally persistent.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory safety and environmental protection.

References

  • Proper disposal of chemicals - Sciencemadness Wiki. [Link]

  • 4-Bromo-6-methoxyquinoline | C10H8BrNO | CID 11160747 - PubChem. [Link]

  • 3-bromo-6-chloro-4-hydroxy-8-methoxyquinoline (CAS No. 1204810-80-9) SDS. [Link]

  • Halogenated Solvents. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. [Link]

  • Safety Data Sheet: Quinoline yellow (C.I. 47005) - Carl ROTH. [Link]

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Navigating the Synthesis Landscape: A Comprehensive Guide to the Safe Handling and Disposal of 4-Bromo-6-chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, the synthesis of novel molecules is a daily pursuit. Among the vast array of heterocyclic compounds, halogenated quinolines stand out as privileged scaffolds in medicinal chemistry. 4-Bromo-6-chloro-8-methoxyquinoline, with its unique substitution pattern, represents a valuable building block for the creation of innovative therapeutic agents. However, its handling and disposal demand a meticulous and informed approach to ensure the safety of laboratory personnel and the protection of our environment.

This guide, crafted from the perspective of a Senior Application Scientist, moves beyond a simple checklist of safety procedures. It delves into the rationale behind each recommendation, providing a framework for not just procedural compliance, but for a deeply ingrained culture of safety and scientific excellence.

Understanding the Hazard Profile: A Proactive Approach to Safety

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

The presence of bromine and chlorine atoms on the aromatic ring system warrants a cautious approach, as halogenated organic compounds can have significant toxicological and environmental implications.

Personal Protective Equipment (PPE): Your First and Last Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with an emphasis on the reasoning behind each selection.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Safety Goggles and Face ShieldSafety goggles provide a seal around the eyes to protect against dust and splashes. A full-face shield is mandatory when there is a risk of splashing, offering a broader barrier of protection for the entire face.
Hands Double Nitrile GlovesDouble gloving provides an extra layer of protection against potential tears or pinholes. Nitrile offers good resistance to a range of chemicals. For prolonged or direct contact, consider heavier-duty gloves such as neoprene or butyl rubber, and always consult the manufacturer's chemical resistance guide.
Body Chemical-Resistant Laboratory CoatA fully buttoned, long-sleeved laboratory coat made of a chemical-resistant material is essential to protect the skin from accidental contact.
Respiratory Chemical Fume HoodAll handling of this compound, including weighing and transferring, must be conducted within a certified and properly functioning chemical fume hood to prevent the inhalation of dust or vapors.

It is imperative to inspect all PPE for integrity before each use and to remove it in a manner that avoids contaminating your skin or clothing.

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan is the cornerstone of a safe laboratory environment. The following workflow provides a procedural guide for handling this compound, from preparation to post-handling decontamination.

Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Handling Phase prep_fume_hood Verify Fume Hood Functionality prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_spill_kit Ensure Spill Kit is Accessible prep_ppe->prep_spill_kit prep_waste Prepare Labeled Waste Container prep_spill_kit->prep_waste handle_weigh Weigh Compound on a Tared Container prep_waste->handle_weigh handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Add Solvent Slowly to Avoid Splashing handle_transfer->handle_dissolve post_decontaminate Decontaminate Surfaces and Glassware handle_dissolve->post_decontaminate post_dispose Dispose of Waste in Designated Container post_decontaminate->post_dispose post_remove_ppe Remove PPE Correctly post_dispose->post_remove_ppe post_wash Wash Hands Thoroughly post_remove_ppe->post_wash

Caption: A step-by-step workflow for the safe handling of this compound.

Preparation Phase
  • Verify Fume Hood Functionality: Before initiating any work, ensure the chemical fume hood is operational and the airflow is within the acceptable range.

  • Don Appropriate PPE: Put on all the required personal protective equipment as detailed in the table above.

  • Ensure Spill Kit is Accessible: Locate the nearest chemical spill kit and verify that it is fully stocked and appropriate for halogenated organic compounds.

  • Prepare Labeled Waste Container: Have a clearly labeled, sealable waste container ready for the disposal of contaminated materials.

Handling Phase (Inside Fume Hood)
  • Weigh Compound: On a tared container, carefully weigh the required amount of this compound.

  • Transfer to Reaction Vessel: Gently transfer the compound into the reaction vessel, avoiding the creation of dust.

  • Add Solvent: If preparing a solution, add the solvent slowly to the solid to prevent splashing.

Post-Handling Phase
  • Decontaminate Surfaces and Glassware: Thoroughly decontaminate all surfaces and glassware that came into contact with the compound. A suitable decontamination solution should be used, followed by a thorough rinse.

  • Dispose of Waste: Place all contaminated disposable items (e.g., gloves, weighing paper) into the designated hazardous waste container.

  • Remove PPE Correctly: Remove your PPE in the reverse order it was put on, being careful to avoid contact with the outer, potentially contaminated surfaces.

  • Wash Hands Thoroughly: Wash your hands with soap and water immediately after removing your gloves.

Emergency Procedures: Planning for the Unexpected

Even with the most stringent precautions, accidents can happen. A clear and well-rehearsed emergency plan is crucial.

Spill Response

In the event of a spill, the primary objective is to contain the material and prevent exposure.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: From a safe distance, assess the size and nature of the spill. For large or unmanageable spills, contact your institution's emergency response team.

  • Contain the Spill (for trained personnel only): If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection if necessary.

  • Absorb the Material: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent for halogenated compounds.[1] Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate the Area: Clean the spill area with a suitable decontamination solution, followed by a thorough rinse.

Note: Specific chemical neutralization of this compound is not recommended without further data on its reactivity. The focus should be on absorption and containment.

First Aid Measures
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Stewardship of Chemical Waste

The disposal of this compound and its associated waste must be conducted in strict accordance with local, state, and federal regulations. As a halogenated aromatic compound, it requires special consideration.

Disposal_Plan cluster_collection Waste Collection cluster_container Containerization cluster_disposal Final Disposal collect_solid Solid Waste (gloves, paper) collect_liquid Liquid Waste (solutions) container Labeled, Sealed, Compatible Container collect_solid->container collect_liquid->container incineration High-Temperature Incineration with Flue Gas Scrubbing container->incineration

Caption: A simplified flowchart for the disposal of waste containing this compound.

Waste Segregation and Collection
  • Solid Waste: All solid waste contaminated with this compound, such as gloves, weighing paper, and absorbent materials from spills, should be collected in a designated, clearly labeled, and sealed container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container made of a compatible material. Do not mix with other waste streams unless compatibility has been confirmed.

Disposal Method

The recommended method for the disposal of halogenated organic waste is high-temperature incineration in a licensed hazardous waste facility.[2] This process is designed to break down the molecule into less harmful components. However, the incineration of compounds containing both bromine and chlorine can potentially lead to the formation of toxic byproducts such as polyhalogenated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). Therefore, it is crucial that the incineration facility is equipped with appropriate flue gas scrubbing and treatment systems to capture and neutralize these and other hazardous emissions, such as hydrogen bromide and hydrogen chloride.

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.

Conclusion: A Commitment to Safety and Scientific Integrity

The responsible handling and disposal of this compound are not merely regulatory hurdles; they are integral components of sound scientific practice. By understanding the potential hazards, meticulously planning and executing experimental workflows, and adhering to responsible disposal protocols, researchers can unlock the synthetic potential of this valuable compound while upholding the highest standards of safety and environmental stewardship. This commitment to excellence ensures that our pursuit of scientific advancement goes hand-in-hand with the well-being of our scientific community and the world at large.

References

  • University of North Carolina at Chapel Hill. (n.d.). Spill Cleanup Quick Reference. Retrieved from [Link]

  • Federal Contaminated Sites Action Plan. (n.d.). Fact sheet: Dehalogenation—ex situ. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). US20130105766A1 - Method For Removing Halogens From An Aromatic Compound.
  • Häggblom, M. M., & Valo, R. J. (1995). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Reviews, 17(1-2), 1-16.
  • Oxford Academic. (n.d.). Microbial breakdown of halogenated aromatic pesticides and related compounds. Retrieved from [Link]

  • GMP Plastics. (2025, March 12). Neutralizing Chemical Spills in the Lab. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Emedco's Blog. (2014, January 16). Four Tips When Neutralizing Chemical Spills. Retrieved from [Link]

  • Stratex. (2020, November 18). How-to: Neutralise Chemical Spills. Retrieved from [Link]

  • Madridge Publishers. (2017, May 10). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]

  • Feng, Y., He, Y., & Li, G. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial biotechnology, 12(5), 849–865.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Vasdev, N., et al. (2008). 4-Bromo-8-methoxyquinoline. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1117.
  • PubChem. (n.d.). CID 177819167 | C10H7BrClNO. Retrieved from [Link]

  • Melander, R. J., et al. (2018). Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents with enhanced activity against Staphylococcus epidermidis. European journal of medicinal chemistry, 155, 596–603.
  • Borucka, M., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 103, 103-108.
  • Sensirion. (2020, July 1). Chemical Resistance - Application Note for Liquid Flow Sensors. Retrieved from [Link]

  • Pérez-Maldonado, A., et al. (2024).
  • New Jersey Department of Health. (2008). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Organic Syntheses. (2024, December 18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.